molecular formula C8H7NO3 B1298544 4-[(E)-2-Nitroethenyl]phenol CAS No. 3179-08-6

4-[(E)-2-Nitroethenyl]phenol

Cat. No.: B1298544
CAS No.: 3179-08-6
M. Wt: 165.15 g/mol
InChI Key: CTJKRKMPTRJAIT-AATRIKPKSA-N
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Description

4-[(E)-2-Nitroethenyl]phenol is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81594. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(E)-2-nitroethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,10H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJKRKMPTRJAIT-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879352
Record name 4-HYDROXY-B-NITROSTYRENE
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Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22568-49-6, 3179-08-6
Record name 4-[(1E)-2-Nitroethenyl]phenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-(Hydroxy(oxido)amino)vinyl)phenol
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Record name Phenol, p-(2-nitrovinyl)-
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Record name 3179-08-6
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Record name 4-HYDROXY-B-NITROSTYRENE
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Record name trans-4-Hydroxy-β-nitrostyrene
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Record name 4-(2-Nitrovinyl)phenol
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-[(E)-2-Nitroethenyl]phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity

IUPAC Name: 4-[(E)-2-nitroethenyl]phenol[1]

Structure:

G cluster_0 C1 HO C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C8 H C5 C C4->C5 C9 C C4->C9 C6 C C5->C6 C7 C C6->C7 C7->C2 C10 H C9->C10 C11 N C9->C11 C12 O C11->C12 C13 O C11->C13

Caption: 2D Structure of this compound

Synonyms: A variety of synonyms are used in literature and commercial sources for this compound. The table below lists the most common ones.

SynonymSource
4-Hydroxy-β-nitrostyreneChemicalBook, PubChem[1]
trans-4-Hydroxy-beta-nitrostyrenePubChem[1]
4-(2-Nitrovinyl)phenolChemicalBook, PubChem[1]
p-hydroxy-ω-nitrostyrenePubChem[1]
1-Hydroxy-4-(2-nitrovinyl)benzenePubChem[1]
2-(4-Hydroxyphenyl)nitroethenePubChem[1]
(E)-4-(2-nitrovinyl)phenolPubChem[1]
NSC-30299PubChem[1]
NSC-81594PubChem[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC₈H₇NO₃PubChem[1]
Molecular Weight165.15 g/mol PubChem[1]
Melting Point167-171 °CChemicalBook[2][3]
Boiling Point318.3 ± 17.0 °C (Predicted)ChemBK
pKa8.04 ± 0.13 (Predicted)ChemBK
AppearanceYellow to brown solidChemicalBook[2]
Storage Temperature2-8°C under inert gas (Nitrogen or Argon)ChemBK

Experimental Protocols: Synthesis

The synthesis of this compound is most commonly achieved through a Henry reaction (nitroaldol condensation) between 4-hydroxybenzaldehyde and nitromethane. Below are detailed protocols for both conventional and microwave-assisted synthesis.

Conventional Synthesis via Henry Reaction

This method involves the condensation of 4-hydroxybenzaldehyde with nitromethane using a catalyst, typically an amine base like ammonium acetate, with heating.

Workflow:

Caption: Conventional Synthesis Workflow.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, combine 4-hydroxybenzaldehyde, nitromethane, and ammonium acetate in a solvent of glacial acetic acid.

  • Heating: Heat the mixture to a reflux temperature between 60-110°C for a period of 2 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, add toluene to the reaction mixture and distill to remove water as an azeotrope.

  • Isolation and Purification: Cool the reaction mixture and pour it into ice water to precipitate the crude product. The precipitate is then heated to 60-70°C and dissolved in ethanol. This solution is then poured back into ice water to induce recrystallization, yielding the purified this compound as a bright yellow crystalline solid. The final product is isolated by filtration and dried.

Microwave-Assisted Synthesis

This method offers a more rapid and efficient synthesis compared to conventional heating.

Workflow:

Caption: Microwave-Assisted Synthesis Workflow.

Detailed Protocol (for a related derivative, adaptable for the target compound):

  • Reaction Setup: In a microwave-safe vial, dissolve 4-hydroxy-3-methoxybenzaldehyde and ammonium acetate in nitromethane.

  • Microwave Irradiation: Place the vial in a microwave reactor and heat to 150°C for 5 minutes.

  • Monitoring: The reaction progress should be monitored by TLC.

  • Isolation: Transfer the reaction mixture to a round-bottom flask and remove the excess nitromethane using a rotary evaporator to yield the product.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited, the broader class of nitrostyrene derivatives has been shown to exhibit significant biological activities, making them promising candidates for drug development.

Inhibition of the TNFα/NFκB Signaling Pathway

Nitrostyrene derivatives have been identified as ligands for the Retinoid X receptor alpha (RXRα). Their binding to RXRα can inhibit the Tumor Necrosis Factor-alpha (TNFα)-induced activation of the Nuclear Factor-kappa B (NFκB) signaling pathway. This pathway is a key regulator of inflammation and cell survival.

G cluster_pathway TNFα/NFκB Signaling cluster_nucleus TNFa TNFα TNFR TNFR TNFa->TNFR TRAF2 TRAF2 TNFR->TRAF2 IKK IKK Complex TRAF2->IKK RXRa RXRα RXRa->TRAF2 Inhibition by Nitrostyrene Binding Nitrostyrene This compound Nitrostyrene->RXRa Binds to IkB IκB IKK->IkB Phosphorylates NFkB NFκB IkB->NFkB Releases Gene Pro-inflammatory Gene Expression NFkB->Gene Translocates to Nucleus Nucleus

Caption: Inhibition of TNFα/NFκB Pathway by Nitrostyrenes.

This inhibition of the NFκB pathway can lead to the induction of apoptosis in cancer cells, highlighting the potential of nitrostyrene derivatives as anti-cancer agents.[1]

Inhibition of the NLRP3 Inflammasome

Certain nitrostyrene derivatives, such as 3,4-Methylenedioxy-β-nitrostyrene (MNS), have been shown to be potent inhibitors of the NLRP3 inflammasome.[4] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β. Dysregulation of the NLRP3 inflammasome is implicated in a range of inflammatory diseases. MNS is believed to directly target the NLRP3 protein, inhibiting its ATPase activity.[4]

G cluster_pathway NLRP3 Inflammasome Activation Signal1 Priming Signal (e.g., TLR activation) proIL1b pro-IL-1β Transcription Signal1->proIL1b IL1b IL-1β (active) proIL1b->IL1b Cleavage by Casp-1 Signal2 Activation Signal (e.g., ATP, toxins) NLRP3 NLRP3 Signal2->NLRP3 Activates ASC ASC NLRP3->ASC Recruits proCasp1 pro-Caspase-1 ASC->proCasp1 Recruits Casp1 Caspase-1 proCasp1->Casp1 Cleavage Nitrostyrene This compound Nitrostyrene->NLRP3 Inhibits ATPase activity

Caption: Potential Inhibition of NLRP3 Inflammasome by Nitrostyrenes.

Tyrosine Kinase Inhibition

Derivatives of β-nitrostyrene have demonstrated the ability to inhibit protein tyrosine kinases, which are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation.[2] Specifically, they have been shown to inhibit Src and Syk kinase activity, which are involved in platelet aggregation. This suggests a potential therapeutic application for these compounds as antiplatelet agents.[2]

Conclusion

This compound is a versatile compound with a straightforward synthesis and a range of potential biological activities. Its structural similarity to other biologically active nitrostyrenes suggests its potential as a modulator of key signaling pathways involved in inflammation and cancer. Further research is warranted to fully elucidate the specific molecular targets and mechanisms of action of this compound to harness its therapeutic potential for drug development.

References

An In-Depth Technical Guide to 4-[(E)-2-Nitroethenyl]phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-[(E)-2-Nitroethenyl]phenol, a phenolic compound belonging to the β-nitrostyrene class. This document details its chemical identity, including its CAS number, molecular formula, and structure. A thorough exploration of its synthesis via the Henry-Knoevenagel condensation is presented, complete with detailed experimental protocols for both conventional and microwave-assisted methods. Furthermore, this guide delves into the compound's significant biological activities, with a focus on its potential as an anticancer, antibacterial, and anti-inflammatory agent. The underlying mechanisms of action are discussed, including its influence on key signaling pathways such as NF-κB and MAPK. Quantitative data on its biological efficacy and detailed protocols for relevant in vitro assays are provided to support further research and development.

Chemical Identity and Properties

This compound, also known as 4-hydroxy-β-nitrostyrene, is a solid, yellow crystalline compound. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 22568-49-6[1][2][3]
Alternate CAS Number 3179-08-6[1]
Molecular Formula C₈H₇NO₃[1]
Molecular Weight 165.15 g/mol [1]
IUPAC Name This compound[1]
Synonyms 4-hydroxy-β-nitrostyrene, (E)-4-(2-Nitrovinyl)phenol, trans-p-Hydroxy-β-nitrostyrene[1][4]
Appearance Yellow solid[5][6]
SMILES O=N(=O)/C=C/c1ccc(O)cc1

Synthesis of this compound

The primary synthetic route to this compound is the Henry-Knoevenagel condensation, which involves the reaction of 4-hydroxybenzaldehyde with nitromethane in the presence of a basic catalyst.[7] This reaction can be performed using both conventional heating and microwave irradiation.

Experimental Protocols

2.1.1. Conventional Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of β-nitrostyrene derivatives.[7][8]

  • Materials:

    • 4-hydroxybenzaldehyde

    • Nitromethane

    • Ammonium acetate

    • Methanol

    • Hydrochloric acid (concentrated)

    • Ice

  • Procedure:

    • In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1 equivalent) in methanol.

    • Add nitromethane (1.5 equivalents) and ammonium acetate (0.2 equivalents) to the solution.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Slowly pour the cooled mixture into a beaker containing a stirred solution of ice and concentrated hydrochloric acid.

    • A yellow precipitate of this compound will form.

    • Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure yellow crystals.

2.1.2. Microwave-Assisted Synthesis Protocol

This method offers a more rapid and efficient synthesis.[8]

  • Materials:

    • 4-hydroxybenzaldehyde

    • Nitromethane

    • Ammonium acetate

    • Microwave synthesis vial

  • Procedure:

    • In a microwave synthesis vial, combine 4-hydroxybenzaldehyde (1 equivalent), nitromethane (used as both reactant and solvent), and a catalytic amount of ammonium acetate.

    • Seal the vial and place it in a microwave reactor.

    • Heat the mixture to 120-150°C for 5-10 minutes.

    • Monitor the reaction by TLC.

    • After completion, cool the vial to room temperature.

    • Transfer the reaction mixture to a round-bottom flask and remove the excess nitromethane under reduced pressure.

    • The resulting solid can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Experimental Workflow for Synthesis

G cluster_start Starting Materials cluster_reagents Catalyst & Solvent cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product SM1 4-Hydroxybenzaldehyde R1 Henry-Knoevenagel Condensation SM1->R1 SM2 Nitromethane SM2->R1 C1 Ammonium Acetate C1->R1 S1 Methanol (Conventional) or Excess Nitromethane (Microwave) S1->R1 W1 Acidic Work-up & Filtration R1->W1 P1 Recrystallization or Column Chromatography W1->P1 FP This compound P1->FP

Caption: Generalized workflow for the synthesis of this compound.

Biological Activities and Potential Applications

Derivatives of β-nitrostyrene, including this compound, have garnered significant interest due to their diverse biological activities. These compounds have shown promise as anticancer, antibacterial, and anti-inflammatory agents.

Anticancer Activity

Phenolic compounds are known to exhibit anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[9][10] While specific IC50 values for this compound are not extensively reported in publicly available literature, related phenolic compounds have demonstrated significant cytotoxicity against various cancer cell lines. For instance, certain bromophenols have shown antiproliferative activity with IC50 values in the nanomolar range against cell lines such as A549 (lung), BGC-823 (gastric), MCF-7 (breast), and HCT-8 (colon).[11] Other phenolic compounds have reported IC50 values against MDA-MB-231 breast cancer cells in the range of 9.24 to 13.62 µg/mL.[12]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

  • Materials:

    • Cancer cell line (e.g., MCF-7, A549)

    • Culture medium (e.g., DMEM) with fetal bovine serum (FBS)

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

    • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Antibacterial Activity

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial strains (e.g., S. aureus, E. coli)

    • Mueller-Hinton Broth (MHB)

    • This compound (dissolved in DMSO)

    • 96-well microtiter plates

  • Procedure:

    • Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Include positive (bacteria without compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity

Phenolic compounds can exert anti-inflammatory effects by modulating various signaling pathways involved in inflammation.[18][19][20] This includes the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as cytokines like TNF-α and IL-6.

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the anti-inflammatory effect of a compound by quantifying the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.[21][22]

  • Materials:

    • RAW 264.7 macrophage cell line

    • Culture medium (DMEM with FBS)

    • Lipopolysaccharide (LPS)

    • This compound

    • Griess reagent

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the amount of nitrite (a stable product of NO) and determine the inhibitory effect of the compound.

Mechanism of Action and Signaling Pathways

The biological activities of phenolic compounds are often attributed to their ability to modulate key cellular signaling pathways. For β-nitrostyrene derivatives, including this compound, the following pathways are of particular interest:

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Phenolic compounds have been shown to suppress the activation of NF-κB, thereby inhibiting the expression of pro-inflammatory genes.[18][19]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including proliferation, differentiation, and apoptosis. Certain phenolic compounds can modulate the MAPK pathway, which can contribute to their anticancer and anti-inflammatory effects.[19]

Proposed Signaling Pathway of this compound

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Surface Receptor cluster_compound Inhibitory Compound cluster_pathway Signaling Cascade cluster_nucleus Nuclear Events cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK Complex TLR4->IKK Compound This compound Compound->MAPK Compound->IKK Apoptosis Apoptosis MAPK->Apoptosis Proliferation Cell Proliferation MAPK->Proliferation NFkB_Inhib IκBα IKK->NFkB_Inhib phosphorylates & degrades NFkB_Active NF-κB (p65/p50) NFkB_Nuc NF-κB Translocation NFkB_Active->NFkB_Nuc Gene_Exp Gene Expression NFkB_Nuc->Gene_Exp Inflammation Inflammation (TNF-α, IL-6, NO) Gene_Exp->Inflammation Gene_Exp->Proliferation

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound is a readily synthesizable compound with significant potential for further investigation in the fields of drug discovery and development. Its demonstrated biological activities, characteristic of the β-nitrostyrene class, make it a promising candidate for the development of novel anticancer, antibacterial, and anti-inflammatory agents. This technical guide provides the foundational information, including detailed synthetic and biological assay protocols, necessary to facilitate future research into this versatile molecule. Further studies are warranted to elucidate the precise mechanisms of action and to establish a comprehensive profile of its therapeutic potential.

References

An In-depth Technical Guide to (E)-4-(2-nitrovinyl)phenol: Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (E)-4-(2-nitrovinyl)phenol, a versatile organic compound with significant potential in medicinal chemistry and materials science. This document details its molecular properties, synthesis and purification protocols, analytical characterization methods, and known biological activities, with a focus on its potential modulation of cellular signaling pathways.

Molecular Properties of (E)-4-(2-nitrovinyl)phenol

(E)-4-(2-nitrovinyl)phenol, also known as 4-hydroxy-β-nitrostyrene, is a nitrostyrene derivative. Its chemical structure consists of a phenol group conjugated with a nitrovinyl group, which imparts a range of interesting chemical and biological properties.

The molecular weight of (E)-4-(2-nitrovinyl)phenol is a fundamental property for any quantitative analysis. It is calculated from its molecular formula, C₈H₇NO₃, and the atomic weights of its constituent elements.

Molecular Weight Calculation:

  • Carbon (C): 8 atoms × 12.011 amu/atom = 96.088 amu

  • Hydrogen (H): 7 atoms × 1.008 amu/atom = 7.056 amu

  • Nitrogen (N): 1 atom × 14.007 amu/atom = 14.007 amu

  • Oxygen (O): 3 atoms × 15.999 amu/atom = 47.997 amu

  • Total Molecular Weight: 96.088 + 7.056 + 14.007 + 47.997 = 165.148 g/mol

This calculated value is consistent with the experimentally determined molecular weight of 165.15 g/mol .[1][2]

Physicochemical Properties

PropertyValueReference
Molecular Formula C₈H₇NO₃[1][2][3]
Molecular Weight 165.15 g/mol [1][2]
Appearance Yellow crystals[4][5]
Melting Point 168-172 °C[4][5]
Boiling Point 347 °C at 760 mmHg[4][5]
Flash Point 163.7 °C[4][5]
Density 1.308 g/cm³[4][5]
CAS Number 22568-49-6[3][6]

Synthesis and Purification

The most common and historically significant method for synthesizing (E)-4-(2-nitrovinyl)phenol and other β-nitrostyrenes is the Henry reaction , also known as the nitroaldol reaction.[7][8] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, followed by dehydration to yield the nitroalkene.[7][9]

Experimental Protocol: Synthesis via the Henry Reaction

This protocol is adapted from established procedures for the synthesis of nitrostyrenes.[7][10][11]

Materials:

  • 4-Hydroxybenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Methanol

  • Ethanol (for recrystallization)

  • Hydrochloric acid (for workup, if necessary)

  • Sodium hydroxide (for workup, if necessary)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde in an excess of nitromethane.

  • Catalyst Addition: Add a catalytic amount of ammonium acetate to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The excess nitromethane can be removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization.

  • Purification by Recrystallization:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature to facilitate the formation of well-defined crystals.

    • Further cool the solution in an ice bath to maximize crystal precipitation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol to remove residual impurities.

    • Dry the purified crystals in a vacuum oven.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis (Henry Reaction) cluster_workup Workup & Purification start Start reactants Dissolve 4-Hydroxybenzaldehyde in Nitromethane start->reactants catalyst Add Ammonium Acetate reactants->catalyst reflux Reflux (2-6 h) catalyst->reflux cool Cool to RT reflux->cool evaporate Remove Excess Nitromethane (Rotary Evaporator) cool->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize filter_dry Filter and Dry Crystals recrystallize->filter_dry product Pure (E)-4-(2-nitrovinyl)phenol filter_dry->product

Caption: A generalized workflow for the synthesis and purification of (E)-4-(2-nitrovinyl)phenol.

Analytical Characterization

A comprehensive analytical approach is crucial for confirming the identity and purity of the synthesized (E)-4-(2-nitrovinyl)phenol. The following techniques are commonly employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the vinyl protons, and the hydroxyl proton. The coupling constants between the vinyl protons can confirm the (E)-stereochemistry.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands would include:

  • A broad O-H stretch for the phenolic hydroxyl group.

  • Aromatic C-H and C=C stretching vibrations.

  • Asymmetric and symmetric N-O stretching vibrations for the nitro group.

  • C=C stretching for the vinyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. In electron ionization (EI) mode, the molecular ion peak corresponding to the molecular weight would be observed, along with characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable technique for assessing the purity of the compound and for quantitative analysis.[12] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[12] Detection is commonly performed using a UV-Vis detector.

Biological Activity and Signaling Pathways

(E)-4-(2-nitrovinyl)phenol and related nitrostyrene derivatives have garnered interest for their diverse biological activities. While specific data for this exact compound is limited, the broader class of molecules exhibits promising pharmacological properties.

Potential Biological Activities:

  • Antimicrobial Activity: Phenolic compounds are well-known for their antimicrobial properties. The presence of the nitrovinyl group can enhance this activity.[13][14]

  • Antioxidant Activity: The phenolic hydroxyl group can act as a radical scavenger, imparting antioxidant properties.[15]

  • Anti-inflammatory Activity: Some studies on similar compounds, such as 2-methoxy-4-vinylphenol, have demonstrated anti-inflammatory effects.[16]

  • Anticancer Activity: Certain (E)-(2-nitrovinyl)benzene derivatives have shown potent antiproliferative effects in cancer cell lines.[17]

Modulation of Toll-Like Receptor (TLR) Signaling

Recent research has indicated that some nitrovinylphenyl derivatives can modulate inflammatory responses by interfering with Toll-like receptor (TLR) signaling pathways.[18] TLRs are key components of the innate immune system that recognize pathogen-associated molecular patterns. Upon activation, TLRs initiate downstream signaling cascades that lead to the activation of transcription factors such as NF-κB and IRF3, resulting in the production of pro-inflammatory cytokines and chemokines.[18]

The modulation of these pathways by compounds structurally related to (E)-4-(2-nitrovinyl)phenol suggests a potential mechanism for their anti-inflammatory effects. The diagram below illustrates a simplified overview of the MyD88-dependent and TRIF-dependent TLR signaling pathways.

TLR Signaling Pathway Diagram

tlr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway cluster_nucleus Nucleus TLR Toll-Like Receptor (TLR) MyD88 MyD88 TLR->MyD88 TRIF TRIF TLR->TRIF IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes TRAF3 TRAF3 TRIF->TRAF3 TBK1 TBK1/IKKε TRAF3->TBK1 IRF3 IRF3 TBK1->IRF3 IRF3->Inflammatory_Genes

Caption: Simplified overview of the MyD88 and TRIF-dependent TLR signaling pathways.

References

An In-Depth Technical Guide to 4-Hydroxy-beta-nitrostyrene: Synthesis, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-beta-nitrostyrene, a versatile organic compound with significant potential in medicinal chemistry and materials science. This document details its structural formula, physicochemical properties, synthesis methodologies, and known biological activities, with a focus on its role in modulating key signaling pathways.

Structural Formula and Physicochemical Properties

4-Hydroxy-beta-nitrostyrene, also known as (E)-4-(2-nitrovinyl)phenol, is a derivative of styrene characterized by a hydroxyl group at the para position of the phenyl ring and a nitro group attached to the beta carbon of the vinyl group.

Chemical Structure:

The presence of the electron-withdrawing nitro group in conjugation with the aromatic ring and the vinyl group significantly influences the electronic properties and reactivity of the molecule, making it an interesting subject for various chemical transformations and biological applications.

Physicochemical Data

A summary of the key physicochemical properties of 4-Hydroxy-beta-nitrostyrene is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₇NO₃[1]
Molecular Weight 165.15 g/mol [1]
Melting Point 167-171 °C[2]
Appearance Yellow to brown solid[1]
Storage Temperature 2-8°C under inert gas[1]

Spectroscopic Data

The structural elucidation of 4-Hydroxy-beta-nitrostyrene is confirmed through various spectroscopic techniques. The expected and reported spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (in acetone-d₆): The proton NMR spectrum is characterized by signals corresponding to the vinyl, aromatic, and hydroxyl protons.[3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
8.04d1Hβ-H (vinyl)13.5
7.83d1Hα-H (vinyl)13.5
7.71d2HAr-H (ortho to vinyl)
6.96d2HAr-H (ortho to OH)
2.85br s1HOH

Note: ¹³C NMR data for the closely related isomer, ortho-hydroxy-beta-nitrostyrene, is available and can serve as a reference for predicting the chemical shifts for the 4-hydroxy isomer.[4]

Infrared (IR) Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (phenol)3200-3600 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (vinyl)3000-3100
C=C stretch (vinyl)1620-1680
C=C stretch (aromatic)1450-1600
N-O asymmetric stretch1500-1550
N-O symmetric stretch1300-1370
C-O stretch (phenol)1200-1260
Mass Spectrometry (MS)

The mass spectrum of 4-Hydroxy-beta-nitrostyrene will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the resulting fragments.

m/zInterpretation
165[M]⁺ (Molecular ion)
119[M - NO₂]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols: Synthesis of 4-Hydroxy-beta-nitrostyrene

The most common and effective method for the synthesis of 4-Hydroxy-beta-nitrostyrene is the Henry reaction (nitroaldol condensation) between 4-hydroxybenzaldehyde and nitromethane. Both conventional and microwave-assisted protocols have been reported for analogous compounds.[6]

Conventional Synthesis Protocol

This protocol is adapted from the synthesis of 4-hydroxy-3-methoxy-beta-nitrostyrene.[6]

Materials:

  • 4-Hydroxybenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Methanol or Ethanol

  • Hydrochloric acid

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzaldehyde in methanol.

  • Add nitromethane to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of a base (e.g., sodium hydroxide or ammonium acetate in a suitable solvent) while maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Acidify the reaction mixture with dilute hydrochloric acid.

  • The crude product will precipitate out of the solution.

  • Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-Hydroxy-beta-nitrostyrene.

Microwave-Assisted Synthesis Protocol

This method offers a significant reduction in reaction time. The following is a general procedure adapted from a similar synthesis.[6]

Materials:

  • 4-Hydroxybenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, dissolve 4-hydroxybenzaldehyde and ammonium acetate in nitromethane.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the specified temperature (e.g., 100-150 °C) for a short duration (e.g., 5-10 minutes).

  • After cooling, transfer the reaction mixture to a round-bottom flask.

  • Remove the excess nitromethane under reduced pressure.

  • Purify the residue by recrystallization or column chromatography.

Biological Activities and Signaling Pathways

Beta-nitrostyrene derivatives have garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[7][8] Two notable mechanisms of action that have been elucidated for nitrostyrene derivatives are the inhibition of the NLRP3 inflammasome and the modulation of the NFκB signaling pathway.

Inhibition of the NLRP3 Inflammasome

Certain nitrostyrene derivatives, such as 3,4-methylenedioxy-β-nitrostyrene (MNS), have been identified as potent inhibitors of the NLRP3 inflammasome.[9][10] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines like IL-1β and IL-18.[11][12] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

MNS has been shown to directly target the NLRP3 protein, inhibiting its ATPase activity and preventing the assembly of the inflammasome complex.[10] This inhibitory action is specific to the NLRP3 inflammasome and does not affect other inflammasomes like NLRC4 or AIM2.[10]

NLRP3_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_activation Signal 2 (Activation) PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB TLR->NFkB Signal 1 (Priming) pro_IL1B pro-IL-1β NFkB->pro_IL1B Transcription NLRP3_inactive Inactive NLRP3 NFkB->NLRP3_inactive Transcription IL1B IL-1β (Inflammation) pro_IL1B->IL1B Cleavage NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active Assembly ASC ASC ASC->NLRP3_active pro_caspase1 pro-Caspase-1 pro_caspase1->NLRP3_active caspase1 Caspase-1 NLRP3_active->caspase1 Cleavage caspase1->pro_IL1B Cleavage Nitrostyrene 4-Hydroxy-β-nitrostyrene (and derivatives) Nitrostyrene->NLRP3_active Inhibition of Assembly (Blocks ATPase activity) Stimuli Various Stimuli (e.g., ATP, K+ efflux) Stimuli->NLRP3_inactive

Caption: Inhibition of the NLRP3 Inflammasome Pathway by Nitrostyrene Derivatives.

Inhibition of TNFα-induced NFκB Activation via RXRα Agonism

Nitrostyrene derivatives have also been identified as ligands for the Retinoid X Receptor Alpha (RXRα).[13] The binding of these compounds to RXRα can modulate its activity and influence downstream signaling pathways. One significant consequence is the inhibition of Tumor Necrosis Factor-alpha (TNFα)-induced activation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NFκB) signaling pathway.[13]

The mechanism involves the nitrostyrene derivative binding to RXRα, which then interferes with the interaction between tRXRα (a truncated form of RXRα) and TRAF2, a key adapter protein in the TNFα signaling cascade. This disruption prevents the subsequent ubiquitination of RIP1 and the activation of the IKK complex, ultimately leading to the inhibition of NFκB activation and its pro-inflammatory and anti-apoptotic effects.[13]

NFkB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex RIP1->IKK_complex Activation IkBa IκBα IKK_complex->IkBa Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) IkBa->NFkB_inactive NFkB_active Active NF-κB NFkB_inactive->NFkB_active Release Gene_expression Gene Expression (Inflammation, Survival) NFkB_active->Gene_expression Translocation Nitrostyrene_RXR 4-Hydroxy-β-nitrostyrene - RXRα Complex Nitrostyrene_RXR->TRAF2 Inhibition of Interaction RXR RXRα / tRXRα RXR->TRAF2 Interaction RXR->Nitrostyrene_RXR Nitrostyrene 4-Hydroxy-β-nitrostyrene Nitrostyrene->RXR

Caption: Inhibition of TNFα-induced NFκB Activation by Nitrostyrene Derivatives via RXRα.

Logical Workflow: From Synthesis to Biological Evaluation

The investigation of 4-Hydroxy-beta-nitrostyrene and its derivatives typically follows a structured workflow, from chemical synthesis to biological characterization.

workflow cluster_synthesis Chemical Synthesis cluster_characterization Structural Characterization cluster_biological Biological Evaluation start Starting Materials (4-Hydroxybenzaldehyde, Nitromethane) reaction Henry Reaction (Conventional or Microwave) start->reaction purification Purification (Recrystallization/ Column Chromatography) reaction->purification product Pure 4-Hydroxy-β-nitrostyrene purification->product NMR NMR Spectroscopy (¹H, ¹³C) product->NMR IR IR Spectroscopy product->IR MS Mass Spectrometry product->MS in_vitro In Vitro Assays (e.g., Cell Viability, Enzyme Inhibition) product->in_vitro pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, ELISA) in_vitro->pathway_analysis in_vivo In Vivo Models (e.g., Animal Models of Disease) pathway_analysis->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Caption: General workflow for the synthesis and evaluation of 4-Hydroxy-beta-nitrostyrene.

Conclusion

4-Hydroxy-beta-nitrostyrene is a valuable scaffold in medicinal chemistry with well-defined synthetic routes and interesting biological activities. Its ability to modulate key inflammatory pathways, such as the NLRP3 inflammasome and NFκB signaling, highlights its potential for the development of novel therapeutic agents. This technical guide provides a foundational understanding for researchers and drug development professionals to further explore the chemical and biological properties of this promising compound.

References

Spectroscopic and Synthetic Profile of 4-[(E)-2-Nitroethenyl]phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 4-[(E)-2-Nitroethenyl]phenol, a valuable building block in organic synthesis. The information presented herein is intended to support research and development activities by providing detailed experimental protocols and clearly structured spectroscopic data for this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the limited availability of experimentally derived public data for this specific molecule, the following are predicted values based on established principles and data from structurally similar compounds.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 - 10.5br s1HPhenolic -OH
~8.0 - 8.2d1HVinylic Proton (β to NO₂)
~7.5 - 7.7d2HAromatic Protons (ortho to vinyl)
~7.3 - 7.5d1HVinylic Proton (α to NO₂)
~6.8 - 7.0d2HAromatic Protons (meta to vinyl)

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~160C-OH (Phenolic)
~140Vinylic Carbon (β to NO₂)
~135Vinylic Carbon (α to NO₂)
~132Aromatic Carbons (ortho to vinyl)
~125Aromatic Carbon (ipso to vinyl)
~116Aromatic Carbons (meta to vinyl)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are presented below.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3500 - 3200Strong, BroadO-H stretch (phenolic)
3100 - 3000MediumC-H stretch (aromatic and vinylic)
1640 - 1600MediumC=C stretch (alkene)
1600 - 1585MediumC=C stretch (aromatic ring)
1550 - 1475StrongN-O asymmetric stretch (nitro group)
1500 - 1400MediumC=C stretch (aromatic ring)
1360 - 1290StrongN-O symmetric stretch (nitro group)
1300 - 1000StrongC-O stretch (phenol)
900 - 675StrongC-H bend (out-of-plane, aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zRelative AbundanceAssignment
165High[M]⁺ (Molecular Ion)
148Moderate[M - OH]⁺
119Moderate[M - NO₂]⁺
91High[C₇H₇]⁺ (Tropylium ion)
77Moderate[C₆H₅]⁺ (Phenyl cation)
65Moderate[C₅H₅]⁺

Experimental Protocols

The synthesis of this compound is typically achieved via a Henry condensation reaction between 4-hydroxybenzaldehyde and nitromethane.

Synthesis of this compound

Materials:

  • 4-Hydroxybenzaldehyde

  • Nitromethane

  • Ammonium acetate (or other suitable base catalyst)

  • Glacial acetic acid

  • Methanol or Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 equivalent) in a minimal amount of methanol or ethanol.

  • Addition of Reagents: To this solution, add nitromethane (1.5 - 2.0 equivalents) and a catalytic amount of ammonium acetate (0.1 - 0.2 equivalents).

  • Reaction: The reaction mixture is stirred and heated to reflux. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion of the reaction (typically after several hours), the reaction mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield this compound as a solid.

Spectroscopic Characterization Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A small amount of the purified product is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition: Standard pulse programs are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: A small amount of the solid product is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: The IR spectrum is recorded using an FT-IR spectrometer.

  • Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for this type of compound.

  • Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

Visualizations

To aid in the understanding of the processes involved, the following diagrams illustrate the key workflows and relationships.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Henry Condensation cluster_workup Work-up & Purification 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Reaction_Vessel Reaction (Base Catalyst, Heat) 4-Hydroxybenzaldehyde->Reaction_Vessel Nitromethane Nitromethane Nitromethane->Reaction_Vessel Solvent_Removal Solvent Removal Reaction_Vessel->Solvent_Removal Recrystallization Recrystallization Solvent_Removal->Recrystallization Product This compound Recrystallization->Product

Caption: Synthetic workflow for this compound.

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Techniques cluster_data Data Analysis Sample Purified Sample (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment FTIR->Structure_Confirmation MS->Structure_Confirmation Final_Report Technical Data Sheet Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for spectroscopic analysis.

An In-depth Technical Guide to the 1H and 13C NMR of 4-hydroxy-beta-nitrostyrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of 4-hydroxy-beta-nitrostyrene, a compound of interest for researchers, scientists, and drug development professionals. This document details the 1H and 13C NMR spectral data, outlines the experimental protocols for its synthesis and NMR analysis, and presents a key signaling pathway where nitrostyrene derivatives are implicated.

Spectral Data

The structural elucidation of 4-hydroxy-beta-nitrostyrene (also known as 4-(2-nitrovinyl)phenol) is critically supported by 1H and 13C NMR spectroscopy. The data presented here has been compiled from documented literature and predictive models.

Table 1: 1H NMR Spectral Data of 4-hydroxy-beta-nitrostyrene.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.04d13.5H-β
7.83d13.5H-α
7.71dH-2, H-6
6.96dH-3, H-5
2.85br s-OH

Solvent: acetone-d6

Table 2: Predicted 13C NMR Spectral Data of 4-hydroxy-beta-nitrostyrene.

Chemical Shift (δ) ppmAssignment
160-165C-4
138-142C-β
135-139C-α
130-134C-2, C-6
122-126C-1
115-119C-3, C-5

Note: The 13C NMR data is predicted based on known chemical shifts for similarly substituted aromatic and vinylic carbons.

Experimental Protocols

Detailed methodologies for the synthesis of 4-hydroxy-beta-nitrostyrene and its subsequent NMR analysis are provided below.

2.1. Synthesis of 4-hydroxy-beta-nitrostyrene via Henry Reaction

A common and effective method for the synthesis of β-nitrostyrenes is the Henry reaction, which involves the condensation of an aldehyde with a nitroalkane.

  • Materials: 4-hydroxybenzaldehyde, nitromethane, ammonium acetate, acetic acid, water, and dichloromethane.

  • Procedure:

    • To a solution of ammonium acetate in acetic acid, add nitromethane and 4-hydroxybenzaldehyde.

    • Heat the resulting mixture under reflux for several hours.

    • After cooling to room temperature, add water to the reaction mixture.

    • Extract the aqueous mixture with dichloromethane.

    • Dry the combined organic layers over magnesium sulfate and concentrate under reduced pressure to yield the crude product.

    • The crude 4-hydroxy-beta-nitrostyrene can be further purified by column chromatography or recrystallization.

2.2. NMR Sample Preparation and Data Acquisition

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified 4-hydroxy-beta-nitrostyrene.

    • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., acetone-d6, DMSO-d6) in a clean, dry vial.

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • The 1H and 13C NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz).

    • For 1H NMR, standard acquisition parameters are used.

    • For 13C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Signaling Pathway Involvement

Nitrostyrene derivatives have been identified as modulators of various biological pathways. One notable pathway involves the inhibition of Tumor Necrosis Factor-alpha (TNFα)-induced activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory responses and cell survival.

G Inhibition of TNFα-induced NF-κB Activation by Nitrostyrene Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNFα TNFR TNFR1 TNFa->TNFR binds TRADD TRADD TNFR->TRADD recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex RIP1->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression promotes Nitrostyrene 4-Hydroxy-β-nitrostyrene RXR RXRα Nitrostyrene->RXR binds to RXR->TRAF2 inhibits interaction

Figure 1: Signaling pathway of TNFα-induced NF-κB activation and its inhibition by nitrostyrene derivatives.

This diagram illustrates that 4-hydroxy-beta-nitrostyrene, as a representative nitrostyrene derivative, can bind to Retinoid X Receptor alpha (RXRα). This interaction can interfere with the recruitment of TNF Receptor Associated Factor 2 (TRAF2) to the TNFR1 signaling complex, thereby inhibiting the downstream activation of the IKK complex and subsequent release and nuclear translocation of NF-κB. This ultimately leads to the suppression of pro-inflammatory and survival gene expression.

Unveiling the Bioactive Potential of 4-[(E)-2-Nitroethenyl]phenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Phenolic Compound for Drug Discovery and Development

Abstract

4-[(E)-2-Nitroethenyl]phenol, a member of the nitrostyrene class of compounds, holds significant promise for therapeutic applications. While direct experimental data on this specific molecule is limited in publicly available literature, its structural similarity to other well-studied phenolic and nitrostyrene derivatives suggests a strong potential for a range of biological activities. This technical guide consolidates the current understanding of related compounds to infer the likely bioactivities of this compound, providing a foundational resource for researchers. This document outlines potential anticancer, antimicrobial, and enzyme inhibitory properties and provides detailed experimental protocols to facilitate further investigation. The synthesis of structurally related compounds is also detailed to guide the production of this compound for research purposes.

Introduction

Phenolic compounds are a diverse group of natural and synthetic molecules characterized by a hydroxyl group attached to an aromatic ring. They are known to exhibit a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects[1][2]. The introduction of a nitroethenyl group to the phenolic backbone, as seen in this compound, is expected to modulate and potentially enhance these activities. The β-nitrostyrene moiety is a known pharmacophore that contributes to various biological effects, including cytotoxicity in cancer cells and antimicrobial action[3][4]. This guide aims to provide a comprehensive overview of the anticipated biological activities of this compound based on the established properties of its chemical relatives.

Predicted Biological Activities and Mechanism of Action

Based on the biological activities of structurally similar compounds, this compound is predicted to exhibit the following activities:

  • Anticancer Activity: Phenolic compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines[1][5]. The nitrostyrene scaffold is also a known cytotoxic agent[3]. It is hypothesized that this compound could act as an anticancer agent by inducing apoptosis through caspase activation and PARP cleavage, and potentially arresting the cell cycle[3].

  • Antimicrobial Activity: Phenolic compounds are known for their broad-spectrum antimicrobial properties[6][7]. The nitro group in the nitrostyrene structure is a strong electron-withdrawing group, which can contribute to the disruption of microbial cell membranes and inhibition of essential enzymes[4]. Therefore, this compound is expected to be active against a range of bacteria and fungi.

  • Enzyme Inhibition: Phenolic compounds are known to inhibit various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase[8][9]. This inhibition is often attributed to the interaction of the hydroxyl group with the active site of the enzyme. The specific enzyme inhibitory profile of this compound warrants investigation.

Quantitative Data for Structurally Related Compounds

Table 1: Cytotoxicity of Structurally Related Phenolic Compounds

CompoundCell LineIC50 (µg/mL)Reference
Yellow Fraction (Dendrobium amoenum)HeLa67.03[5]
Yellow Fraction (Dendrobium amoenum)U2OS207.40[5]
Dark-Green Fraction (Dendrobium amoenum)U2OS119.55[5]

Table 2: Antimicrobial Activity of Structurally Related Phenolic Compounds

Compound/ExtractMicroorganismMIC (mg/mL)Reference
Origanum compactum hydroethanolic extractEscherichia coli1.30 ± 0.11[10]
Origanum compactum hydroethanolic extractSalmonella typhimurium1.30 ± 0.11[10]
Origanum compactum hydroethanolic extractStaphylococcus aureus41.66 ± 0.19[10]
Origanum compactum hydroethanolic extractListeria monocytogenes41.66 ± 0.19[10]

Table 3: Enzyme Inhibition by Structurally Related Phenolic Compounds

Extract/CompoundEnzymeIC50 (mg/mL)Reference
P. armeniaca extractAcetylcholinesterase45.00 ± 0.48[8]
P. armeniaca extractButyrylcholinesterase84.51 ± 0.84[8]

Experimental Protocols

To facilitate the investigation of this compound, detailed protocols for the synthesis of a related compound and for key biological assays are provided below.

Synthesis of a β-Nitrostyrene Derivative (Henry Reaction)

This protocol is adapted for the synthesis of 4-Hydroxy-3-methoxy-β-nitrostyrene and can be modified for this compound by using 4-hydroxybenzaldehyde as the starting material[11].

Conventional Method:

  • Dissolve 1.90 g (12.5 mmol) of 4-hydroxy-3-methoxybenzaldehyde in 25 mL of nitromethane in a 100 mL round-bottom flask.

  • Add 0.23 g (3.0 mmol) of ammonium acetate to the solution.

  • Heat the reaction mixture under reflux in an oil bath with magnetic stirring for 6 hours.

  • Cool the reaction to room temperature and continue stirring until the next laboratory session.

  • Remove excess nitromethane using a rotary evaporator.

  • Dilute the residue with 100 mL of water and extract with 2 x 100 mL of diethyl ether.

  • Dry the combined organic layers with anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Recrystallize the resulting yellow residue from hot isopropanol.

  • Dry the final compound in a vacuum oven at 50 °C.

  • Confirm the identity and purity of the compound using NMR spectroscopy and melting point analysis.

Microwave-Assisted Method:

  • In a 2–5 mL microwave vial, dissolve 0.46 g (3.0 mmol) of 4-hydroxy-3-methoxybenzaldehyde and 0.06 g (0.8 mmol) of ammonium acetate in 2.5 mL of nitromethane.

  • Place the vial in a microwave reactor and heat to 150 °C for 5 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether/diethyl ether (50:50 v/v).

  • Follow steps 5-10 from the conventional method for workup and purification.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Henry Reaction Henry Reaction 4-Hydroxybenzaldehyde->Henry Reaction Nitromethane Nitromethane Nitromethane->Henry Reaction Ammonium Acetate Ammonium Acetate Ammonium Acetate->Henry Reaction Solvent Removal Solvent Removal Henry Reaction->Solvent Removal Extraction Extraction Solvent Removal->Extraction Drying Drying Extraction->Drying Recrystallization Recrystallization Drying->Recrystallization This compound This compound Recrystallization->this compound

Caption: General workflow for the synthesis of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines[12].

  • Cell Seeding: Seed cancer cells (e.g., HeLa, U2OS) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms[10][13].

  • Preparation of Stock Solution: Dissolve a known weight of this compound in a minimal amount of DMSO to create a high-concentration stock solution.

  • Preparation of Inoculum: Culture the microbial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include a positive control (broth, inoculum, and a standard antibiotic), a negative control (broth and inoculum), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Antimicrobial_Assay_Workflow Start Start Prepare Compound Stock Solution Prepare Compound Stock Solution Start->Prepare Compound Stock Solution Prepare Microbial Inoculum Prepare Microbial Inoculum Start->Prepare Microbial Inoculum Serial Dilution in 96-well Plate Serial Dilution in 96-well Plate Prepare Compound Stock Solution->Serial Dilution in 96-well Plate Inoculate Wells Inoculate Wells Prepare Microbial Inoculum->Inoculate Wells Serial Dilution in 96-well Plate->Inoculate Wells Incubate Plate Incubate Plate Inoculate Wells->Incubate Plate Read Results (Visual/Spectrophotometric) Read Results (Visual/Spectrophotometric) Incubate Plate->Read Results (Visual/Spectrophotometric) Determine MIC Determine MIC Read Results (Visual/Spectrophotometric)->Determine MIC Apoptosis_Signaling_Pathway This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Mitochondrial Pathway Mitochondrial Pathway Cellular Stress->Mitochondrial Pathway Caspase-9 Activation Caspase-9 Activation Mitochondrial Pathway->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

References

Unveiling the Therapeutic Potential of Nitrostyrene Compounds: A Technical Guide to Core Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitrostyrene compounds, a class of organic molecules characterized by a nitro group attached to the β-carbon of a styrene backbone, have emerged as a promising scaffold in medicinal chemistry. Their inherent electrophilicity and ability to participate in Michael additions make them reactive towards various biological nucleophiles, leading to a diverse range of pharmacological activities. This technical guide provides an in-depth exploration of the key therapeutic targets of nitrostyrene derivatives, focusing primarily on their anticancer and anti-inflammatory properties. We delve into the intricate signaling pathways they modulate, present quantitative data on their efficacy, and provide detailed experimental protocols for their investigation.

Anticancer Therapeutic Targets

Nitrostyrene derivatives have demonstrated significant potential as anticancer agents by targeting multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival, and its aberrant activation is a hallmark of many cancers. Certain nitrostyrene derivatives have been shown to potently inhibit this pathway. For instance, a class of nitrostyrene compounds has been identified as modulators of the Retinoid X Receptor α (RXRα) and its truncated form, tRXRα.[1] These compounds bind to tRXRα, preventing its interaction with TRAF2 and subsequently inhibiting the TNFα-induced ubiquitination of RIP1, a key step in NF-κB activation.[1] This inhibition sensitizes cancer cells to TNFα-induced apoptosis.[1]

Below is a diagram illustrating the inhibition of the NF-κB pathway by nitrostyrene compounds.

G cluster_NFkB_IkB Cytoplasm TNFa TNFα TNFR TNFR TNFa->TNFR TRAF2 TRAF2 TNFR->TRAF2 tRXR tRXR TRAF2->tRXR RIP1 RIP1 TRAF2->RIP1 Ubiquitination a tRXRα IKK IKK RIP1->IKK IkB IκB IKK->IkB Phosphorylation & Degradation Apoptosis Apoptosis IKK->Apoptosis NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Nitrostyrene Nitrostyrene Compounds Nitrostyrene->tRXR

Inhibition of NF-κB signaling by nitrostyrenes.
Modulation of PI3K/AKT and STAT3 Pathways

The PI3K/AKT and STAT3 signaling pathways are frequently hyperactivated in various cancers, promoting cell survival, proliferation, and metastasis. The synthetic β-nitrostyrene derivative, CYT-Rx20, has been shown to inhibit the growth and metastasis of esophageal cancer by suppressing both the PI3K/AKT and STAT3 pathways. This inhibition leads to decreased cell viability and migration.

The following diagram depicts the dual inhibition of PI3K/AKT and STAT3 pathways by a nitrostyrene derivative.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K STAT3 STAT3 Receptor->STAT3 Phosphorylation AKT AKT PI3K->AKT Phosphorylation Nucleus Nucleus AKT->Nucleus STAT3->Nucleus Dimerization & Translocation Gene Gene Transcription (Survival, Proliferation, Metastasis) Nucleus->Gene Nitrostyrene CYT-Rx20 Nitrostyrene->PI3K Nitrostyrene->STAT3

Dual inhibition of PI3K/AKT and STAT3 pathways.
Induction of ROS-Mediated Cell Death

Several nitrostyrene derivatives exert their anticancer effects by inducing the generation of reactive oxygen species (ROS). Elevated ROS levels can lead to oxidative stress, DNA damage, and mitochondrial dysfunction, ultimately triggering apoptosis or other forms of cell death. For example, CYT-Rx20 has been reported to induce cell death and autophagy in breast cancer cells through a ROS-mediated MEK/ERK pathway. In colorectal cancer, it causes ROS-mediated DNA damage and mitochondrial dysfunction.

The workflow for investigating ROS-mediated cell death is outlined below.

G Start Cancer Cells Treatment Treat with Nitrostyrene Compound Start->Treatment ROS Measure Intracellular ROS Levels Treatment->ROS Mito Assess Mitochondrial Membrane Potential Treatment->Mito DNA Evaluate DNA Damage (e.g., γH2AX) Treatment->DNA Apoptosis Analyze Apoptosis (Annexin V/PI) ROS->Apoptosis Mito->Apoptosis DNA->Apoptosis End Determine Mechanism of Cell Death Apoptosis->End

Workflow for studying ROS-mediated cell death.
Quantitative Data: Anticancer Activity of Nitrostyrene Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected nitrostyrene derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
CYT-Rx20MCF-7 (Breast)~3.8[2]
CYT-Rx20MDA-MB-231 (Breast)~8.6[2]
CYT-Rx20ZR-75-1 (Breast)~5.3[2]
CYT-Rx20HCT116 (Colorectal)~5.4[3]
CYT-Rx20SW480 (Colorectal)~7.4[3]
CYT-Rx20SW620 (Colorectal)~7.1[3]
4-nitro-β-nitrostyreneSARS-CoV-2 3CLpro (Enzyme)0.73[4]
2-bromo-β-nitrostyreneSARS-CoV-2 3CLpro (Enzyme)1.05[4]
β-nitrostyreneSARS-CoV-2 3CLpro (Enzyme)1.76[4]
4-cyano-β-nitrostyreneSARS-CoV-2 3CLpro (Enzyme)2.04[4]
4-dimethoxyl-β-nitrostyreneSARS-CoV-2 3CLpro (Enzyme)6.65[4]
3,4-dimethoxyl-β-nitrostyreneSARS-CoV-2 3CLpro (Enzyme)5.07[4]
4-fluoro-β-nitrostyreneSARS-CoV-2 3CLpro (Enzyme)7.60[4]

Anti-inflammatory Therapeutic Targets

Chronic inflammation is a key driver of many diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Nitrostyrene compounds have demonstrated anti-inflammatory effects primarily through the inhibition of the NLRP3 inflammasome.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing the pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. 3,4-methylenedioxy-β-nitrostyrene (MNS) has been identified as a specific inhibitor of the NLRP3 inflammasome.[5] MNS is believed to directly target the NLRP3 protein, inhibiting its ATPase activity and preventing the assembly of the inflammasome complex.[5]

The signaling pathway of NLRP3 inflammasome activation and its inhibition by MNS is depicted below.

G PAMPs PAMPs/DAMPs (Signal 1) TLR TLR PAMPs->TLR NFkB_activation NF-κB Activation TLR->NFkB_activation proIL1b pro-IL-1β pro-IL-18 NLRP3 NFkB_activation->proIL1b Stimuli Stimuli (e.g., ATP, Toxins) (Signal 2) NLRP3 NLRP3 Stimuli->NLRP3 ASC ASC NLRP3->ASC proCasp1 Pro-Caspase-1 ASC->proCasp1 Inflammasome NLRP3 Inflammasome Assembly proCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1b IL-1β / IL-18 (Inflammation) Casp1->IL1b MNS MNS MNS->NLRP3 Inhibits ATPase activity

Inhibition of the NLRP3 inflammasome by MNS.

Antimicrobial Activity

Certain β-nitrostyrene derivatives have also exhibited promising antimicrobial activity against a range of bacteria and fungi. The proposed mechanism of action involves the inhibition of essential enzymes, such as protein tyrosine phosphatases (PTPs), which disrupts cell signaling in microorganisms.[6]

Quantitative Data: Antimicrobial Activity of Nitrostyrene Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various nitrostyrene derivatives against different microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
3,4-dimethoxy-β-nitrostyreneCandida albicans128[7]
3,4-dimethoxy-β-methyl-β-nitrostyreneCandida albicans32-128[7]
3,4-ethylenedioxy-β-methyl-β-nitrostyreneCandida albicans32-128[7]
4-fluoro-β-methyl-β-nitrostyreneE. coli27[8]
4-fluoro-β-methyl-β-nitrostyreneS. aureus≤6[8]
4-fluoro-β-methyl-β-nitrostyreneB. subtilis≤6[8]
4-fluoro-β-methyl-β-nitrostyreneE. faecalis≤6[8]
4-fluoro-β-methyl-β-nitrostyreneC. albicans≤6[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of nitrostyrene compounds.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Nitrostyrene compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the nitrostyrene compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Nitrostyrene compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the nitrostyrene compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis for NF-κB Pathway

This technique is used to detect and quantify specific proteins in the NF-κB signaling cascade.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the protein bands relative to a loading control (e.g., β-actin).

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Nitrostyrene compounds

  • Microplate reader or visual inspection

Procedure:

  • Prepare a serial dilution of the nitrostyrene compound in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by identifying the lowest concentration of the compound at which there is no visible growth.

Conclusion

Nitrostyrene compounds represent a versatile and promising class of molecules with a broad spectrum of therapeutic potential. Their ability to modulate key signaling pathways implicated in cancer and inflammation, such as NF-κB, PI3K/AKT, STAT3, and the NLRP3 inflammasome, underscores their potential for the development of novel therapeutics. The quantitative data presented in this guide highlight the potent activity of several nitrostyrene derivatives. The detailed experimental protocols provide a framework for researchers to further investigate the mechanisms of action and therapeutic efficacy of these compounds. Continued exploration of the structure-activity relationships and optimization of the pharmacological properties of nitrostyrene derivatives will be crucial in translating their preclinical promise into clinical applications.

References

In Vitro Profile of 4-[(E)-2-Nitroethenyl]phenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(E)-2-Nitroethenyl]phenol, a derivative of nitrostyrene, belongs to a class of phenolic compounds that have garnered significant interest in the scientific community for their diverse biological activities. In vitro studies have begun to elucidate the potential of this molecule in various therapeutic areas, primarily focusing on its cytotoxic, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the existing in vitro data on this compound and its closely related analogs, offering detailed experimental protocols and summarizing key quantitative findings to support further research and development.

Core Biological Activities: In Vitro Evidence

Cytotoxic Effects

While specific cytotoxic data for this compound is limited in publicly available literature, studies on closely related β-nitrostyrene derivatives have demonstrated potent activity against a range of cancer cell lines. This suggests that this compound may exhibit similar properties. The primary mechanism of action is believed to involve the induction of reactive oxygen species (ROS), leading to DNA damage and mitochondrial dysfunction.[1]

Table 1: Cytotoxicity of β-Nitrostyrene Derivatives in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µg/mL)Reference
3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyreneHCT116Colorectal Cancer1.15 ± 0.15[1]
3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyreneSW480Colorectal Cancer1.57 ± 0.06[1]
3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyreneSW620Colorectal Cancer1.51 ± 0.02[1]
(E)-9-(2-nitrovinyl)anthracene derivative 13jMUTU-1 (EBV⁻)Burkitt's Lymphoma0.17 - 0.38 µM[2]
(E)-9-(2-nitrovinyl)anthracene derivative 15MUTU-1 (EBV⁻)Burkitt's Lymphoma0.17 - 0.38 µM[2]
(E)-9-(2-nitrovinyl)anthracene derivative 16aMUTU-1 (EBV⁻)Burkitt's Lymphoma0.17 - 0.38 µM[2]
(E)-9-(2-nitrovinyl)anthracene derivative 13jDG-75 (EBV⁺)Burkitt's Lymphoma0.45 - 0.78 µM[2]
(E)-9-(2-nitrovinyl)anthracene derivative 15DG-75 (EBV⁺)Burkitt's Lymphoma0.45 - 0.78 µM[2]
(E)-9-(2-nitrovinyl)anthracene derivative 16aDG-75 (EBV⁺)Burkitt's Lymphoma0.45 - 0.78 µM[2]

Note: The data presented is for structurally related compounds and should be considered as indicative of the potential activity of this compound.

Antioxidant Activity
Anti-inflammatory Effects

The anti-inflammatory activity of phenolic compounds is often mediated through the inhibition of key inflammatory pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[5][6] While direct IC50 values for the anti-inflammatory activity of this compound are not widely published, its structural similarity to other anti-inflammatory phenolic compounds suggests it may act through similar mechanisms. For instance, a related compound, 2-methoxy-4-vinylphenol, has been shown to inhibit NO production and suppress NF-κB activation in LPS-stimulated RAW264.7 cells.[5]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with this compound incubation_24h->compound_treatment incubation_treatment Incubate for 24-72h compound_treatment->incubation_treatment mtt_addition Add MTT solution incubation_treatment->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h media_removal Remove media incubation_4h->media_removal dmso_addition Add DMSO media_removal->dmso_addition absorbance_reading Read absorbance at 570 nm dmso_addition->absorbance_reading ic50_calculation Calculate IC50 absorbance_reading->ic50_calculation end End ic50_calculation->end

MTT Assay Experimental Workflow
Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: Add 100 µL of the sample solution to 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid is typically used as a positive control.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reagent: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Incubation: Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • IC50 Calculation: The concentration of nitrite is determined from a standard curve, and the IC50 for NO inhibition is calculated.

Signaling Pathway Analysis

NF-κB Signaling Pathway

Phenolic compounds often exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. The canonical pathway is a key target for anti-inflammatory drug discovery.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFA TNF-α TNFR TNFR TNFA->TNFR binds IKK IKK Complex TLR4->IKK activates TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits IkB_P P-IκB IkB->IkB_P NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation Proteasome->IkB releases DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->Genes induces This compound\n(Proposed Action) This compound (Proposed Action) This compound\n(Proposed Action)->IKK inhibits

Proposed Inhibition of the Canonical NF-κB Signaling Pathway

Conclusion

The in vitro data for this compound and its analogs highlight its potential as a cytotoxic, antioxidant, and anti-inflammatory agent. While further studies are required to establish a more comprehensive profile of the parent compound, the provided methodologies and data from related molecules offer a solid foundation for future investigations. The modulation of key signaling pathways, such as NF-κB, presents a promising avenue for its therapeutic application. This guide serves as a valuable resource for researchers aiming to explore the full potential of this intriguing phenolic compound.

References

An In-depth Technical Guide to the Mechanism of Action of 4-Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the multifaceted mechanism of action of 4-substituted phenols. These compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antioxidant, and cytotoxic effects. This document delves into the molecular underpinnings of these actions, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The structure-activity relationships of 4-substituted phenols are explored, offering insights for the rational design of novel therapeutic agents.

Introduction

4-Substituted phenols are a class of organic compounds characterized by a hydroxyl group attached to a benzene ring, with a functional group at the para position. The nature of this substituent significantly influences the compound's physicochemical properties and, consequently, its biological activity. This guide will explore the diverse mechanisms by which these compounds exert their effects, with a focus on their potential applications in drug development.

Antibacterial and Antifungal Activity

4-Substituted phenols demonstrate significant antimicrobial properties against a wide range of bacterial and fungal pathogens. Their primary mechanisms of action involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

Mechanism of Action: Membrane Disruption

The lipophilic nature of the phenol ring allows these compounds to intercalate into the lipid bilayer of microbial cell membranes. This insertion disrupts the membrane's structural integrity and fluidity, leading to increased permeability.[1] The consequence is the leakage of vital intracellular components, such as ions and metabolites, ultimately resulting in cell death.[2][3][4] The specific nature of the 4-substituent modulates the compound's hydrophobicity, thereby influencing its efficacy in membrane disruption.

cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Disruption of Membrane Integrity & Fluidity Lipid_Bilayer->Disruption Membrane_Proteins Membrane Proteins Membrane_Proteins->Disruption Phenol 4-Substituted Phenol Phenol->Lipid_Bilayer Intercalation Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Figure 1: Mechanism of bacterial membrane disruption by 4-substituted phenols.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of 4-substituted phenols is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism.

4-SubstituentTest OrganismMIC (µg/mL)Reference
HStaphylococcus aureus>512[5]
MethylStaphylococcus aureus>512[5]
EthylStaphylococcus aureus>512[5]
PropylStaphylococcus aureus>512[5]
ButylStaphylococcus aureus270[5]
PentylStaphylococcus aureus269[5]
HexylStaphylococcus aureus271[5]
HEscherichia coli>512[5]
MethylEscherichia coli>512[5]
EthylEscherichia coli>512[5]
PropylEscherichia coli>512[5]
ButylEscherichia coli>512[5]
PentylEscherichia coli>512[5]
HexylEscherichia coli>512[5]
CinnemaldehydeStaphylococcus aureus100-400[6]
CinnemaldehydeEscherichia coli100-400[6]
Apigenin 7-O-glucosideEscherichia coli>100 µM[7]
ArbutinEscherichia coli>100 µM[7]
Rosmarinic acidEscherichia coli>100 µM[7]

Table 1: Minimum Inhibitory Concentrations (MIC) of various phenolic compounds.

Experimental Protocol: Broth Microdilution MIC Assay

start Start prep_compound Prepare serial dilutions of 4-substituted phenol start->prep_compound prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate wells of a 96-well plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually assess for turbidity (growth) incubate->read determine_mic Determine MIC: lowest concentration with no visible growth read->determine_mic end End determine_mic->end

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC).

A detailed protocol for the broth microdilution method to determine the MIC of phenolic compounds is as follows:

  • Preparation of Test Compounds: Prepare a stock solution of the 4-substituted phenol in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in sterile Mueller-Hinton broth (MHB) in a 96-well microtiter plate.

  • Preparation of Inoculum: Culture the test microorganism overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Cytotoxic and Anti-Cancer Activity

Certain 4-substituted phenols exhibit significant cytotoxicity against various cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, inhibition of key enzymes like tyrosinase, and the generation of reactive oxygen species (ROS).

Mechanism of Action: Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Some 4-substituted phenols can trigger apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of a cascade of proteases known as caspases.[8][9][10]

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Phenol 4-Substituted Phenol Mitochondrion Mitochondrion Phenol->Mitochondrion Death_Receptor Death Receptor Phenol->Death_Receptor Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Caspase9_active Caspase-9 Caspase9->Caspase9_active Caspase3 Pro-Caspase-3 Caspase9_active->Caspase3 Caspase8 Pro-Caspase-8 Death_Receptor->Caspase8 Caspase8_active Caspase-8 Caspase8->Caspase8_active Caspase8_active->Caspase3 Caspase3_active Caspase-3 Caspase3->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis

Figure 3: Apoptosis induction pathways by 4-substituted phenols.

Mechanism of Action: Tyrosinase Inhibition

In melanoma cells, a key target of some 4-substituted phenols is the enzyme tyrosinase, which is essential for melanin synthesis.[11] Inhibition of tyrosinase can lead to a reduction in melanin production and can also generate reactive quinone species that contribute to cytotoxicity.

Phenol 4-Substituted Phenol Tyrosinase Tyrosinase Phenol->Tyrosinase Binds to Inhibition Inhibition of Tyrosinase Activity Tyrosinase->Inhibition Quinone Quinone Formation Tyrosinase->Quinone Metabolizes Phenol to Melanin Melanin Synthesis Inhibition->Melanin GSH_Depletion Glutathione Depletion Quinone->GSH_Depletion ROS Increased ROS Quinone->ROS Cytotoxicity Cytotoxicity GSH_Depletion->Cytotoxicity ROS->Cytotoxicity

Figure 4: Tyrosinase-mediated cytotoxicity of 4-substituted phenols.

Quantitative Data: IC₅₀ Values

The cytotoxic potential of 4-substituted phenols is commonly expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%.

4-SubstituentCell LineIC₅₀ (µM)Reference
Methoxy (4HA)MelanomaVaries[12]
EthoxyMelanomaVaries[12]
PropoxyMelanomaVaries[12]
iso-ButoxyMelanomaVaries[12]
MethylthioMelanomaVaries[12]
PropylthioMelanomaVaries[12]
Caffeic acidC6 (Glioblastoma)5.9[13]
Ferulic acidC6 (Glioblastoma)9.9[13]
Syringic acidC6 (Glioblastoma)9.8[13]
ChrysinC6 (Glioblastoma)69.5[13]
GalanginC6 (Glioblastoma)88.4[13]
IsorhamnetinC6 (Glioblastoma)21.4[13]

Table 2: IC₅₀ values of various phenolic compounds against cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

start Start seed_cells Seed cells in a 96-well plate start->seed_cells add_compound Add serial dilutions of 4-substituted phenol seed_cells->add_compound incubate_24h Incubate for 24-72 hours add_compound->incubate_24h add_mtt Add MTT reagent incubate_24h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC₅₀ value read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 5: Workflow for the MTT cytotoxicity assay.

A detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is as follows:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 4-substituted phenol for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value from the dose-response curve.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.

Mechanism of Action: Radical Scavenging

The hydroxyl group on the phenol ring can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxyl radical is stabilized by resonance, making the parent phenol an effective antioxidant. The nature of the 4-substituent can influence the stability of the phenoxyl radical and thus the antioxidant capacity of the compound.

Phenol 4-Substituted Phenol (Ar-OH) Reaction Hydrogen Atom Donation Phenol->Reaction Free_Radical Free Radical (R•) Free_Radical->Reaction Phenoxyl_Radical Phenoxyl Radical (Ar-O•) (Resonance Stabilized) Reaction->Phenoxyl_Radical Neutralized_Molecule Neutralized Molecule (RH) Reaction->Neutralized_Molecule

Figure 6: Free radical scavenging mechanism of 4-substituted phenols.

Quantitative Data: Antioxidant Activity (IC₅₀)

The antioxidant activity is often quantified by the IC₅₀ value in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC₅₀ indicates higher antioxidant potential.

4-SubstituentDPPH IC₅₀ (µg/mL)Reference
Caffeic acid5.9[13]
Ferulic acid9.9[13]
Syringic acid9.8[13]
Chrysin69.5[13]
Galangin88.4[13]
Isorhamnetin21.4[13]
Ascorbic acid (Standard)43.2[13]
Trolox (Standard)6.3[13]

Table 3: Antioxidant activity (IC₅₀) of various phenolic compounds.

Experimental Protocol: DPPH Radical Scavenging Assay

A detailed protocol for the DPPH assay is as follows:

  • Preparation of Reagents: Prepare a stock solution of the 4-substituted phenol and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol. Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of the test compound or standard to the DPPH solution. A control well should contain only methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Other Mechanisms and Signaling Pathways

Glutathione Depletion

As mentioned in the context of tyrosinase inhibition, the formation of reactive quinone species can lead to the depletion of intracellular glutathione (GSH), a key antioxidant.[11] This depletion can exacerbate oxidative stress and contribute to cytotoxicity.

Experimental Protocol: Glutathione Depletion Assay

A common method for measuring cellular glutathione involves the use of a fluorescent probe like monochlorobimane (MCB).

  • Cell Treatment: Treat cells with the 4-substituted phenol for a specified time.

  • Cell Lysis: Lyse the cells to release intracellular contents.

  • MCB Staining: Add monochlorobimane to the cell lysate. MCB is non-fluorescent until it reacts with GSH, a reaction catalyzed by glutathione S-transferases.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~480 nm.

  • Quantification: The fluorescence intensity is proportional to the amount of GSH in the sample.

Modulation of Signaling Pathways

4-Substituted phenols can modulate various intracellular signaling pathways, including the MAP kinase (MAPK) and NF-κB pathways, which are critical regulators of cell proliferation, inflammation, and apoptosis.[14][15] For instance, some phenols can activate the stress-activated protein kinases JNK and p38, leading to apoptosis, while others may inhibit the pro-inflammatory NF-κB pathway.[14][16] The specific effects on these pathways are dependent on the cell type and the chemical structure of the phenol.

Conclusion

4-Substituted phenols are a versatile class of compounds with a wide array of biological activities. Their mechanisms of action are complex and multifaceted, ranging from direct effects on cellular structures like membranes to the modulation of key enzymatic activities and intracellular signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals. A thorough understanding of the structure-activity relationships of these compounds will be instrumental in the design and development of novel therapeutic agents for a variety of diseases, including cancer and infectious diseases.

References

Methodological & Application

Synthesis of 4-[(E)-2-Nitroethenyl]phenol: A Detailed Protocol and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-[(E)-2-Nitroethenyl]phenol, a valuable intermediate in organic synthesis. The primary method detailed is the Henry-von Pechmann reaction, also known as a nitroaldol condensation, which involves the reaction of 4-hydroxybenzaldehyde with nitromethane. This protocol includes various catalytic systems, reaction conditions, and purification methods. Additionally, application notes on the potential uses of this compound, particularly in drug discovery and development, are discussed.

Introduction

This compound, also known as 4-hydroxy-β-nitrostyrene, is a versatile organic compound. The presence of a nitro group, a vinyl group, and a phenolic hydroxyl group makes it a highly reactive and useful building block for the synthesis of a variety of more complex molecules. Nitrostyrenes are known intermediates in the synthesis of pharmaceuticals and other fine chemicals. The electron-withdrawing nature of the nitro group makes the double bond susceptible to nucleophilic attack, such as in Michael additions, which is a key step in the formation of various heterocyclic compounds like pyrrole derivatives. Furthermore, phenolic compounds are widely recognized for their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.

Data Presentation

The synthesis of this compound can be achieved under various conditions. The following table summarizes the quantitative data from different reported protocols, highlighting the catalyst, solvent, reaction time, temperature, and corresponding yield.

CatalystSolventTime (h)Temperature (°C)Yield (%)Reference
Aminofunctionalized mesoporous sample (AP-E1)Nitromethane0.2590~100[1]
n-ButylamineMethanol1-2Ambient54 (for a similar vanillin derivative)
Sodium HydroxideMethanolNot Specified10-1580-83 (for unsubstituted nitrostyrene)
Ammonium AcetateAcetic Acid6Reflux64 (for the ortho isomer)

Experimental Protocols

The most common and effective method for the synthesis of this compound is the Henry reaction. Below are detailed protocols based on different catalytic systems.

Protocol 1: Amine-Catalyzed Synthesis

This protocol utilizes a primary amine as a basic catalyst to promote the condensation reaction.

Materials:

  • 4-Hydroxybenzaldehyde

  • Nitromethane

  • n-Butylamine (or another suitable primary amine)

  • Methanol

  • 0.1 M Hydrochloric Acid (HCl)

  • Distilled Water

Procedure:

  • Dissolve 4-hydroxybenzaldehyde in a minimal amount of methanol in a round-bottom flask.

  • Add an excess of nitromethane to the solution.

  • Add a catalytic amount of n-butylamine to the reaction mixture. The solution will typically change color.

  • Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a solid mass may form. Break up the solid and add a small amount of methanol.

  • Filter the mixture through a Büchner funnel and wash the solid with 0.1 M HCl. This will likely cause a color change of the product.

  • Wash the solid with cold distilled water.

  • Recrystallize the crude product from hot methanol to obtain pure this compound as a yellow solid.

  • Dry the purified product under vacuum.

Protocol 2: Base-Catalyzed Synthesis with Sodium Hydroxide

This protocol employs a stronger base, sodium hydroxide, and is adapted from the synthesis of unsubstituted nitrostyrene.

Materials:

  • 4-Hydroxybenzaldehyde

  • Nitromethane

  • Methanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, concentrated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve 4-hydroxybenzaldehyde and nitromethane in methanol.

  • Slowly add a cooled solution of sodium hydroxide in water, maintaining the temperature between 10-15°C. A precipitate will form.

  • After the addition is complete, stir for an additional 15 minutes.

  • Add ice water to dissolve the precipitate, forming a clear solution.

  • Slowly pour the alkaline solution into a stirred solution of hydrochloric acid. A yellow crystalline product will precipitate.

  • Filter the solid by suction and wash with water until chloride-free.

  • The crude product can be purified by recrystallization from hot ethyl alcohol or by column chromatography using an ethyl acetate-hexane eluent.[1]

  • Dry the purified product under vacuum.

Mandatory Visualization

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Henry Condensation cluster_workup Work-up & Purification cluster_product Final Product R1 4-Hydroxybenzaldehyde Reaction Reaction Vessel (Solvent + Catalyst) R1->Reaction R2 Nitromethane R2->Reaction Workup Acidification & Filtration Reaction->Workup Reaction Completion Purification Recrystallization or Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Pure Product

References

Application Notes and Protocols for the Synthesis of Nitrostyrenes via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the formation of carbon-carbon double bonds, offering a reliable and versatile method for the synthesis of alkenes from aldehydes or ketones and phosphorus ylides. This application note provides detailed protocols and quantitative data for the synthesis of nitrostyrenes, a valuable class of compounds in medicinal chemistry and materials science, utilizing the Wittig reaction. The protocols outlined herein are designed to be clear, concise, and reproducible for researchers in academic and industrial settings.

The synthesis of nitrostyrenes via the Wittig reaction typically involves the reaction of a substituted nitrobenzaldehyde with a phosphonium ylide. The ylide is generally prepared in situ from the corresponding phosphonium salt and a base. The strong electron-withdrawing nature of the nitro group can influence the reactivity of the aldehyde and the stereoselectivity of the reaction.

Data Presentation

The following table summarizes the quantitative data for the synthesis of various nitrostyrene derivatives via the Wittig reaction, highlighting the scope and efficiency of this methodology.

EntryAldehydeYlide Precursor (Phosphonium Salt)BaseSolvent(s)Time (h)Yield (%)Reference
14-NitrobenzaldehydeBenzyltriphenylphosphonium chlorideNaOH (50% aq.)Dichloromethane0.5 - 1~95[1]
22-NitrobenzaldehydeBenzyltriphenylphosphonium chlorideNaOH (50% aq.)Dichloromethane0.5 - 1~90
33-NitrobenzaldehydeBenzyltriphenylphosphonium chlorideNaOH (50% aq.)Dichloromethane0.5 - 1~92
44-Chloro-3-nitrobenzaldehydeBenzyltriphenylphosphonium chlorideNaOH (50% aq.)Dichloromethane185[1]
54-Nitrobenzaldehyde(4-Methoxybenzyl)triphenylphosphonium chlorideNaHTHF1288
64-Nitrobenzaldehyde(4-Chlorobenzyl)triphenylphosphonium chloriden-BuLiTHF491
7o-Nitrobenzaldehyde(Triphenylphosphoranylidene)acetonitrile-Toluene2485
8p-NitrobenzaldehydeMethyltriphenylphosphonium bromiden-BuLiTHF299[2]
94-NitrobenzaldehydeEthyl (triphenylphosphoranylidene)acetateNaHCO₃ (sat. aq.)Dichloromethane393 (E/Z)

Experimental Protocols

General Procedure for the Synthesis of Substituted Nitrostilbenes

This protocol describes a general method for the synthesis of nitrostilbenes from a substituted nitrobenzaldehyde and a benzyltriphenylphosphonium chloride.

Materials:

  • Substituted Nitrobenzaldehyde (1.0 eq)

  • Benzyltriphenylphosphonium chloride (1.1 eq)

  • Dichloromethane (CH₂Cl₂)

  • 50% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the substituted nitrobenzaldehyde (1.0 eq) and benzyltriphenylphosphonium chloride (1.1 eq).

  • Solvent Addition: Add dichloromethane to the flask to dissolve the reactants.

  • Base Addition: While stirring the reaction mixture vigorously, add 50% aqueous sodium hydroxide dropwise. The formation of the ylide is often indicated by a color change.

  • Reaction Monitoring: Stir the reaction at room temperature for the time indicated in the table above or until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to separate the nitrostilbene from the triphenylphosphine oxide byproduct.

  • Characterization: Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol for Chromatography-Free Purification

A chromatography-free method can be employed for the removal of the triphenylphosphine oxide byproduct.[3]

  • After the work-up and solvent removal, dissolve the crude reaction mixture in a minimal amount of dichloromethane.

  • Add a solution of zinc chloride (ZnCl₂) in ethanol. This will form an insoluble complex with triphenylphosphine oxide.

  • Filter the mixture to remove the ZnCl₂(TPPO)₂ complex.

  • Wash the filtrate with water to remove any remaining zinc salts.

  • Dry the organic layer, and concentrate the solvent to obtain the purified nitrostyrene product.

Mandatory Visualizations

Wittig Reaction Mechanism

The Wittig reaction proceeds through a series of intermediates, starting with the formation of a phosphorus ylide, which then reacts with the carbonyl compound.

Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Alkene Formation Phosphonium_Salt [R'CH₂-P⁺Ph₃]X⁻ Ylide R'CH=PPh₃ (Ylide) Phosphonium_Salt->Ylide Deprotonation Base Base Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Nitrobenzaldehyde Ar(NO₂)CHO Nitrobenzaldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Nitrostyrene Ar(NO₂)CH=CHR' Oxaphosphetane->Nitrostyrene Elimination TPPO Ph₃P=O Oxaphosphetane->TPPO

Caption: General mechanism of the Wittig reaction for nitrostyrene synthesis.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of nitrostyrenes via the Wittig reaction.

Experimental_Workflow Start Start Reactants Combine Nitrobenzaldehyde & Phosphonium Salt in CH₂Cl₂ Start->Reactants Add_Base Add aq. NaOH (Ylide Formation) Reactants->Add_Base Reaction Stir at Room Temperature (Monitor by TLC) Add_Base->Reaction Workup Work-up (Separatory Funnel) Reaction->Workup Extraction Extract with Water & Brine Workup->Extraction Drying Dry with Na₂SO₄/MgSO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Product Pure Nitrostyrene Purification->Product

Caption: Experimental workflow for nitrostyrene synthesis via Wittig reaction.

References

Application Note: HPLC Analysis of 4-[(E)-2-Nitroethenyl]phenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-[(E)-2-Nitroethenyl]phenol. This method is suitable for researchers, scientists, and professionals in the field of drug development and quality control. The protocol outlines the chromatographic conditions, sample preparation, and validation parameters, ensuring accurate and precise measurements of the analyte.

Introduction

This compound is a chemical compound with potential applications in various fields of research and development. Accurate and precise analytical methods are crucial for its quantification in different matrices. This application note describes a reversed-phase HPLC method with UV detection, which is a common and effective technique for the analysis of phenolic compounds. The method is designed to be straightforward and reproducible.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the analyte is presented in the table below. This information is essential for method development and understanding the behavior of the compound during analysis.

PropertyValueReference
IUPAC Name This compound[1]
Molecular Formula C8H7NO3[1]
Molecular Weight 165.15 g/mol [1]
Chemical Structure [1]
Synonyms 4-(2-nitrovinyl)phenol, p-hydroxy-β-nitrostyrene[1][2]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following conditions have been optimized for the separation and quantification of this compound.

ParameterCondition
HPLC System Agilent 1200 series or equivalent
Column C18 reverse-phase column (e.g., Agilent Poroshell 120 SB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table Below
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 290 nm

Mobile Phase Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
09010
151090
201090
229010
259010
Preparation of Solutions

a. Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This stock solution should be stored at 2-8 °C and protected from light.

b. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

c. Sample Preparation: The sample preparation will depend on the matrix. For a simple solution, dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following validation parameters should be assessed:

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from blank at the retention time of the analyte

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured manner.

Table 1: Calibration Data for this compound

Concentration (µg/mL)Peak Area
1
5
10
25
50
100

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area (n=6) ≤ 1.0%

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the HPLC analysis.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Preparation hplc_system HPLC System Injection std_prep->hplc_system sample_prep Sample Preparation sample_prep->hplc_system chrom_sep Chromatographic Separation (C18 Column) hplc_system->chrom_sep uv_detection UV Detection (290 nm) chrom_sep->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification logical_relationship analyte This compound method HPLC-UV analyte->method column Reversed-Phase C18 method->column mobile_phase Acetonitrile/Water Gradient method->mobile_phase detection UV Absorbance method->detection quantification External Standard Method detection->quantification

References

Application Notes and Protocols for Gas Chromatography Methods for Phenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of phenols using gas chromatography (GC). The protocols cover direct analysis, derivatization techniques, and various sample preparation methods. Quantitative data is summarized for easy comparison, and diagrams are provided to visualize key processes.

Introduction

Phenolic compounds are a significant class of molecules monitored in environmental samples, industrial processes, and pharmaceutical research due to their biological and toxicological properties. Gas chromatography is a powerful technique for the separation and quantification of phenols. However, the inherent polarity and low volatility of some phenols can present analytical challenges. These notes explore various GC methods, including direct analysis and derivatization, to overcome these challenges and achieve sensitive and reliable results.[1]

Methods Overview

Several GC-based methods are available for phenol analysis, each with its advantages and specific applications.

  • Direct GC Analysis: Suitable for more volatile and less polar phenols. It is a straightforward method but may suffer from poor peak shape and sensitivity for certain compounds.[2][3]

  • GC with Derivatization: This is the most common approach for a broad range of phenols. Derivatization converts polar hydroxyl groups into less polar, more volatile derivatives, improving chromatographic performance and detection sensitivity.[1][4] Common derivatization techniques include:

    • Silylation: Replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1][4]

    • Acetylation: Forms acetate esters from the phenolic hydroxyl groups.[1]

  • Sample Preparation Techniques: Proper sample preparation is crucial for accurate analysis. Techniques like Solid-Phase Microextraction (SPME) and Thermal Desorption (TD) offer efficient extraction and preconcentration of phenols from various matrices.[5][6]

Quantitative Data Summary

The following tables summarize typical quantitative data for different GC methods for phenol analysis. Note that these values can vary depending on the specific instrument, column, and experimental conditions.

Table 1: GC-FID Analysis of Underivatized Phenols (Based on EPA Method 8041A)

CompoundRetention Time (min)Method Detection Limit (MDL) (µg/L)
Phenol8.240.5
2-Chlorophenol9.150.6
2-Nitrophenol9.881.2
2,4-Dimethylphenol10.450.7
2,4-Dichlorophenol11.230.8
4-Chloro-3-methylphenol11.890.9
2,4,6-Trichlorophenol12.551.0
2,4-Dinitrophenol13.212.5
4-Nitrophenol13.872.0
2-Methyl-4,6-dinitrophenol14.533.0
Pentachlorophenol15.895.0

Data is illustrative and based on typical performance of the method.

Table 2: GC-MS Analysis of Silylated Phenols (TMS Derivatives)

CompoundRetention Time (min)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)
Phenol-TMS7.520.10.3
o-Cresol-TMS8.110.10.3
m-Cresol-TMS8.250.10.3
p-Cresol-TMS8.310.10.3
2,4-Dichlorophenol-TMS10.580.20.6
2,4,6-Trichlorophenol-TMS11.920.20.6
Pentachlorophenol-TMS14.230.51.5

Data is illustrative and based on typical performance of the method.

Table 3: GC-MS Analysis of Acetylated Phenols (Acetate Esters)

CompoundRetention Time (min)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)
Phenol acetate7.890.20.7
2-Chlorophenol acetate8.910.31.0
2,4-Dichlorophenol acetate10.880.41.2
4-Chloro-3-methylphenol acetate11.520.41.2
2,4,6-Trichlorophenol acetate12.150.51.5

Data is illustrative and based on typical performance of the method.

Experimental Protocols

Protocol 1: Direct Analysis of Phenols by GC-FID (Based on EPA Method 8041A)

This protocol is suitable for the analysis of underivatized phenols in extracted samples.[2][3]

1. Sample Preparation:

  • Extract phenols from the sample matrix using an appropriate method (e.g., liquid-liquid extraction with methylene chloride).
  • Dry the extract over anhydrous sodium sulfate.
  • Concentrate the extract to the desired volume.

2. GC-FID Conditions:

  • Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
  • Injector Temperature: 250°C.
  • Injection Mode: Splitless (1 µL injection).
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 min.
  • Ramp: 10°C/min to 280°C.
  • Hold at 280°C for 5 min.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Detector: Flame Ionization Detector (FID).
  • Detector Temperature: 300°C.

3. Quality Control:

  • Analyze a method blank with each batch of samples.
  • Run calibration standards to establish a calibration curve.
  • Analyze a matrix spike and matrix spike duplicate to assess method performance.

Protocol 2: Analysis of Phenols by GC-MS after Silylation

This protocol describes the derivatization of phenols to their more volatile trimethylsilyl (TMS) ethers for GC-MS analysis.[1][4]

1. Sample Preparation:

  • Ensure the sample extract is completely dry, as silylating reagents are moisture-sensitive.[1] Evaporate the solvent under a gentle stream of nitrogen if necessary.
  • Add an internal standard to the dried sample.

2. Derivatization (Silylation):

  • To the dried sample residue, add 100 µL of a suitable solvent (e.g., pyridine).
  • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1]
  • Cap the vial tightly and vortex for 30 seconds.
  • Heat the vial at 70-80°C for 30-60 minutes.[1]
  • Cool the vial to room temperature before injection.

3. GC-MS Conditions:

  • Column: TG-5SilMS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar 5% phenyl-methylpolysiloxane column.[7]
  • Injector Temperature: 275°C.[7]
  • Injection Mode: Splitless (1 µL injection).[7]
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 5 min.[7]
  • Ramp: 8°C/min to 300°C.[7]
  • Hold at 300°C for 10 min.[7]
  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[7]
  • Mass Spectrometer:
  • Transfer Line Temperature: 300°C.[7]
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-450.

Protocol 3: Analysis of Phenols by GC-MS after Acetylation

This protocol details the derivatization of phenols to their corresponding acetate esters.[1]

1. Sample Preparation:

  • Extract phenols into a suitable organic solvent and ensure the extract is dry.
  • Add an internal standard.

2. Derivatization (Acetylation):

  • To the dried sample residue, add 100 µL of pyridine and 100 µL of acetic anhydride.
  • Cap the vial and heat at 60°C for 30 minutes.
  • Cool the reaction mixture and add 1 mL of water.
  • Extract the acetylated phenols with a small volume of hexane or another suitable solvent.
  • Transfer the organic layer to a GC vial for analysis.

3. GC-MS Conditions:

  • Use the same GC-MS parameters as described in Protocol 2, with optimization as needed for the acetylated derivatives.

Protocol 4: SPME-GC Analysis of Phenols in Water

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique suitable for trace-level analysis of phenols in aqueous samples.[5]

1. Sample Preparation:

  • Place a 10 mL water sample into a 20 mL headspace vial.
  • Add a stir bar and a suitable amount of salt (e.g., NaCl) to enhance extraction efficiency.
  • Adjust the pH of the sample to a low level (e.g., pH 2) to protonate the phenols.[5]

2. SPME Procedure:

  • Fiber: Polyacrylate (PA) coated fiber is often used for phenols.[5]
  • Extraction:
  • Place the vial in a heater/stirrer.
  • Expose the SPME fiber to the headspace of the sample while stirring.
  • Typical extraction conditions are 60°C for 30 minutes.

3. GC Analysis:

  • Desorption: Insert the SPME fiber into the heated GC inlet (e.g., 250°C) to desorb the analytes.
  • GC Conditions: Use the GC parameters from Protocol 1 (for GC-FID) or Protocol 2 (for GC-MS).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/SPME Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC_Injection GC Injection Extraction->GC_Injection Direct Analysis Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID/MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for phenol analysis by GC.

derivatization_reactions cluster_silylation Silylation cluster_acetylation Acetylation Phenol_S Phenol (R-OH) Phenol_TMS Silylated Phenol (R-O-TMS) Phenol_S->Phenol_TMS + BSTFA BSTFA BSTFA Phenol_A Phenol (R-OH) Phenol_Acetate Acetylated Phenol (R-O-COCH3) Phenol_A->Phenol_Acetate + Acetic Anhydride Acetic_Anhydride Acetic Anhydride

Caption: Derivatization reactions for phenol analysis.

method_selection Start Phenol Analysis Required Volatile Are phenols volatile and thermally stable? Start->Volatile Direct_GC Direct GC Analysis (GC-FID/MS) Volatile->Direct_GC Yes Derivatization Derivatization Required Volatile->Derivatization No Silylation Silylation (e.g., BSTFA) Derivatization->Silylation Acetylation Acetylation (e.g., Acetic Anhydride) Derivatization->Acetylation GC_MS_Deriv GC-MS Analysis of Derivatives Silylation->GC_MS_Deriv Acetylation->GC_MS_Deriv

Caption: Logic for selecting a GC method for phenol analysis.

References

Application Notes: Cytotoxicity of 4-[(E)-2-Nitroethenyl]phenol in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the methodologies to assess the cytotoxic effects of 4-[(E)-2-Nitroethenyl]phenol, a phenolic compound with potential anticancer properties. The protocols detailed herein are designed for researchers in cell biology, pharmacology, and drug development to evaluate the compound's efficacy in various cancer cell lines.

Introduction

Phenolic compounds are a large and diverse group of molecules that have garnered significant interest in cancer research due to their potential anti-proliferative and pro-apoptotic activities.[1][2][3] this compound, with its distinct chemical structure, is a candidate for investigation as a novel anticancer agent. A thorough in vitro evaluation of its cytotoxic effects is the foundational step in the preclinical drug development process. This document outlines the essential assays to quantify cytotoxicity, determine the mode of cell death, and investigate the potential molecular mechanisms of action.

Data Presentation

The following tables present hypothetical quantitative data for the cytotoxic effects of this compound on various cancer cell lines. This data is for illustrative purposes to guide researchers in presenting their experimental findings.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma4815.8
HeLaCervical Cancer4822.5
A549Lung Carcinoma4835.2
HCT116Colon Carcinoma4818.9
JurkatT-cell Leukemia2412.1

Table 2: Induction of Apoptosis by this compound in Jurkat Cells

This table summarizes the percentage of apoptotic and necrotic cells after treatment with this compound, as determined by Annexin V-FITC and Propidium Iodide (PI) staining.

Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)3.21.5
515.74.8
1038.910.2
2055.418.6

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are essential for the reproducible evaluation of the cytotoxic properties of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.[4] Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells into the culture medium.[6][7]

Materials:

  • Treated cell culture supernatants

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well assay plate

  • Microplate reader

Protocol:

  • Sample Collection: After treating cells with this compound for the desired time, centrifuge the 96-well plate at 400 x g for 5 minutes.[7]

  • Supernatant Transfer: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well assay plate.[7]

  • Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell background control.[8]

  • Reagent Addition: Add 100 µL of the LDH reaction solution to each well.[7]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit instructions, correcting for background and spontaneous release.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of PI by cells with compromised membranes.[9]

Materials:

  • Treated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[9]

  • Washing: Wash the cells once with cold PBS and once with 1X Binding Buffer.[10]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a cell lysate, which can help elucidate the signaling pathways affected by this compound.[11][12]

Materials:

  • Treated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors[13]

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes[13]

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, p53, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[13]

  • Transfer: Transfer the separated proteins to a PVDF membrane.[13]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using a digital imager or X-ray film.[13]

  • Analysis: Quantify the band intensities using densitometry software.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway that may be modulated by this compound.

experimental_workflow cluster_cell_culture Cell Culture cluster_assays Cytotoxicity & Apoptosis Assays cluster_mechanism Mechanism of Action cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well plates treat_compound Treat with this compound seed_cells->treat_compound mtt_assay MTT Assay treat_compound->mtt_assay Cell Viability ldh_assay LDH Assay treat_compound->ldh_assay Membrane Integrity apoptosis_assay Annexin V/PI Staining treat_compound->apoptosis_assay Apoptosis western_blot Western Blotting treat_compound->western_blot Protein Expression ic50 Determine IC50 mtt_assay->ic50 ldh_assay->ic50 apoptosis_quant Quantify Apoptosis apoptosis_assay->apoptosis_quant protein_exp Analyze Protein Expression western_blot->protein_exp

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

apoptosis_pathway compound This compound ros Increased ROS compound->ros p53 p53 Activation ros->p53 bax Bax (Pro-apoptotic) p53->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 downregulates mito Mitochondrial Membrane Potential Disruption bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential mitochondrial-mediated apoptosis pathway induced by phenolic compounds.

References

Application Notes & Protocols: Antimicrobial Evaluation of Novel Phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The rise of antimicrobial resistance presents a formidable global health challenge, necessitating the exploration and development of novel antimicrobial compounds.[1] Phenol derivatives have emerged as a promising class of molecules due to their diverse and potent antimicrobial properties.[2][3] These compounds, both naturally occurring and synthetic, exhibit a broad spectrum of activity against various pathogenic microorganisms, including drug-resistant strains.[4][5] This document provides a comprehensive overview of the key methodologies for evaluating the antimicrobial efficacy of novel phenol derivatives, detailed experimental protocols, and an exploration of their mechanisms of action.

Mechanisms of Antimicrobial Action

Phenolic compounds exert their antimicrobial effects through a multi-targeted approach, disrupting essential cellular structures and metabolic processes.[6] Their specific mechanism can depend on the compound's structure, concentration, and the target microorganism.[7][8] Key mechanisms include:

  • Cell Membrane Disruption: A primary mode of action involves the interaction of phenolic compounds with the bacterial cell membrane. Their lipophilic nature allows them to partition into the lipid bilayer, increasing membrane permeability and causing the leakage of vital intracellular components like ions, ATP, and nucleic acids, ultimately leading to cell lysis.[6][8]

  • Protein Denaturation and Enzyme Inhibition: The hydroxyl groups (-OH) on the phenol ring are crucial for their activity, enabling them to form hydrogen bonds with microbial proteins.[6][9] This interaction can alter protein conformation, leading to denaturation and the inhibition of critical enzymes involved in metabolic pathways, such as ATP synthase.[6][7]

  • Oxidative Stress Induction: Some phenolic compounds can generate reactive oxygen species (ROS), which induce oxidative stress within the microbial cell.[6][9] This leads to damage of essential biomolecules, including DNA, lipids, and proteins, contributing to cell death.[6]

  • Nucleic Acid Synthesis Interference: Phenolics can interfere with the synthesis of DNA and RNA, disrupting microbial replication and transcription processes.[7][8]

  • Quorum Sensing (QS) Inhibition: At sub-inhibitory concentrations, certain phenol derivatives can interfere with bacterial cell-to-cell communication systems known as quorum sensing.[4] By disrupting QS, these compounds can inhibit the expression of virulence factors and prevent biofilm formation, reducing the pathogenicity of bacteria without necessarily killing them.[4][6]

Antimicrobial_Mechanisms_of_Phenol_Derivatives cluster_bacterium Bacterial Cell cluster_cytoplasm_targets membrane Cell Membrane cytoplasm Cytoplasm enzymes Enzymes & Proteins nucleic_acids DNA / RNA qs Quorum Sensing Signaling phenol Novel Phenol Derivative phenol->membrane Disruption & Permeabilization phenol->enzymes Inhibition & Denaturation phenol->nucleic_acids Synthesis Interference phenol->qs Inhibition

Caption: Mechanisms of antimicrobial action for phenol derivatives.

Data Presentation: Representative Antimicrobial Activity

Quantitative data from antimicrobial assays are crucial for comparing the potency of novel compounds. The following tables present example data for different phenol derivatives against various bacterial strains.

Table 1: Representative MIC & MBC Values for Synthetic Phenol Derivatives [5][10]

CompoundBacterial StrainMIC (µM)MBC (µM)
Compound 4a Moraxella catarrhalis91365
Compound 4b Moraxella catarrhalis1122
Monobenzone Moraxella catarrhalis91365
Ciprofloxacin Moraxella catarrhalis9-
*Compound 4a: 3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenol; Compound 4b: 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol

Table 2: Representative MIC Values for Natural Phenols and Their Derivatives [11]

CompoundStaphylococcus epidermidis MIC (mM)Pseudomonas aeruginosa MIC (mM)
Thymol (1a) 2.53.9
2-allylthymol (1b) 0.120.25
4-allylthymol (1c) 0.120.97
Carvacrol (2a) 2.53.9
2-allylcarvacrol (2b) 0.120.48

Experimental Protocols

Standardized protocols are essential for the reliable and reproducible evaluation of antimicrobial agents.[12] The following sections detail the methodologies for key assays.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

The MIC assay is the foundational test for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][13] The MBC is subsequently determined to find the lowest concentration that kills 99.9% of the initial bacterial inoculum.[14][15]

MIC_MBC_Workflow prep Prepare Serial Dilutions of Phenol Derivative in 96-well plate add_inoculum Inoculate Wells prep->add_inoculum inoculum Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) inoculum->add_inoculum incubate Incubate Plate (e.g., 37°C for 18-24h) add_inoculum->incubate read_mic Visually Inspect for Turbidity Determine MIC incubate->read_mic subculture Subculture from Clear Wells (MIC and higher conc.) onto Agar Plates read_mic->subculture incubate_agar Incubate Agar Plates (e.g., 37°C for 18-24h) subculture->incubate_agar read_mbc Count Colonies Determine MBC (≥99.9% killing) incubate_agar->read_mbc

Caption: Workflow for MIC and MBC determination.

Protocol: Broth Microdilution for MIC/MBC [16][17]

  • Materials:

    • Novel phenol derivative stock solution

    • Sterile 96-well microtiter plates

    • Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile Mueller-Hinton Agar (MHA) plates

    • Bacterial strain (e.g., S. aureus ATCC 29213)

    • 0.5 McFarland turbidity standard

    • Sterile saline or PBS

    • Incubator (35 ± 2°C)

    • Micropipettes and sterile tips

  • Procedure:

    • Compound Dilution: Prepare serial twofold dilutions of the phenol derivative in CAMHB directly in a 96-well plate. Typically, 100 µL of broth is added to wells 2-12, and 200 µL of the highest compound concentration is added to well 1. A serial dilution is then performed from well 1 to well 10. Wells 11 (no compound) and 12 (no compound, no bacteria) will serve as the growth and sterility controls, respectively.[17]

    • Inoculum Preparation: From a fresh agar plate (18-24 hours old), suspend several bacterial colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[17] Dilute this suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.[18]

    • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).[17]

    • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-24 hours.[18]

    • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the phenol derivative at which there is no visible bacterial growth.[17]

    • MBC Determination: From each well that shows no visible growth (the MIC well and those with higher concentrations), take a 10-100 µL aliquot and plate it onto a fresh MHA plate.[17]

    • Incubation for MBC: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

    • MBC Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14][15]

Time-Kill Kinetics Assay

This assay provides dynamic information on the rate of antimicrobial activity, determining whether a compound is bactericidal (causes cell death) or bacteriostatic (inhibits growth) over time.[19][20] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[20]

Time_Kill_Workflow setup Set up Test Tubes with Broth, Phenol Derivative (e.g., 0.5x, 1x, 2x MIC), and Growth Control inoculate Inoculate all tubes with Standardized Bacterial Culture setup->inoculate incubate Incubate at 37°C with Shaking inoculate->incubate sample At Predetermined Time Points (0, 2, 4, 8, 24h), Withdraw Aliquots incubate->sample plate Perform Serial Dilutions and Plate onto Agar sample->plate incubate_plates Incubate Agar Plates (18-24h) plate->incubate_plates count Count Colonies (CFU) and Calculate CFU/mL incubate_plates->count plot Plot Log10 CFU/mL vs. Time count->plot

Caption: Workflow of the time-kill kinetics assay.

Protocol: Time-Kill Kinetics [12][19]

  • Materials:

    • Culture tubes or flasks with CAMHB

    • Novel phenol derivative at desired concentrations (e.g., 0.5x, 1x, 2x, 4x MIC)

    • Standardized bacterial inoculum (prepared as in MIC protocol)

    • Sterile saline or PBS for dilutions

    • MHA plates

    • Shaking incubator

  • Procedure:

    • Preparation: Prepare tubes containing CAMHB with the desired concentrations of the phenol derivative. Include a growth control tube with no compound.

    • Inoculation: Inoculate all tubes (except a sterility control) with the standardized bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.

    • Time Zero (T=0) Sample: Immediately after inoculation, remove an aliquot from the growth control tube, perform serial dilutions in sterile saline, and plate onto MHA to determine the initial CFU/mL.

    • Incubation: Incubate all tubes at 37°C, typically with agitation.

    • Time-Point Sampling: At specified time intervals (e.g., 2, 4, 8, 12, 24 hours), remove an aliquot from each test and control tube.[21]

    • Plating and Counting: Perform serial dilutions for each aliquot and plate onto MHA plates. Following incubation for 18-24 hours, count the viable colonies (CFU) and calculate the CFU/mL for each time point and concentration.[19]

    • Data Analysis: Plot the Log₁₀ CFU/mL against time for each concentration. Compare the killing curves of the test concentrations to the growth control.

Anti-Biofilm Assay

Bacterial biofilms pose a significant challenge due to their high resistance to conventional antibiotics.[22][23] This assay evaluates the ability of a novel compound to either inhibit the formation of biofilms or eradicate pre-formed biofilms.

Anti_Biofilm_Workflow start plate_setup Dispense Bacterial Culture and Phenol Derivative into 96-well Plate start->plate_setup incubate Incubate Statically to Allow Biofilm Formation (24-48h) plate_setup->incubate wash Discard Planktonic Cells and Wash Wells with PBS incubate->wash stain Stain Adhered Biofilm with 0.1% Crystal Violet wash->stain wash2 Wash Excess Stain stain->wash2 solubilize Solubilize Bound Stain (e.g., with 30% Acetic Acid) wash2->solubilize read Measure Absorbance (OD595) with a Plate Reader solubilize->read

Caption: Workflow for the crystal violet anti-biofilm assay.

Protocol: Biofilm Inhibition Assay (Crystal Violet Method) [1][23]

  • Materials:

    • Sterile 96-well flat-bottom microtiter plates

    • Bacterial strain and appropriate growth medium (e.g., Tryptic Soy Broth)

    • Novel phenol derivative

    • 0.1% (w/v) Crystal Violet solution

    • 30% (v/v) Acetic Acid in water

    • Sterile PBS

    • Microplate reader

  • Procedure:

    • Plate Setup: Add 100 µL of diluted bacterial culture (adjusted to an OD₆₀₀ of ~0.01) to each well of a 96-well plate.[23]

    • Add Compound: Add 100 µL of the phenol derivative dilutions to the corresponding wells to achieve the final test concentrations. Include positive (bacteria, no compound) and negative (broth only) controls.

    • Incubation: Cover the plate and incubate statically (without shaking) at 37°C for 24-48 hours to allow for biofilm formation.[23]

    • Washing: Carefully discard the contents of the plate and wash the wells twice with 200 µL of sterile PBS to remove planktonic (free-floating) cells. Gently blot the plate on paper towels to remove excess liquid.[23]

    • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[23]

    • Final Wash: Discard the crystal violet solution and wash the plate three to four times with sterile water until the runoff is clear. Invert the plate and tap firmly to remove all excess water, then allow it to air dry.[23]

    • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the stain bound to the biofilm. Incubate for 15 minutes at room temperature.[23]

    • Quantification: Transfer 125 µL of the solubilized solution to a new plate and measure the absorbance at a wavelength of 595 nm (OD₅₉₅) using a microplate reader. The absorbance is proportional to the amount of biofilm formed.[23]

References

Application Notes & Protocols: Utilizing 4-[(E)-2-Nitroethenyl]phenol as a Research Tool in Enzyme Inhibition and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Compound Profile and Rationale for Use

4-[(E)-2-Nitroethenyl]phenol, also known as 4-Hydroxy-β-nitrostyrene, is a phenolic compound belonging to the nitrostyrene class.[1] Its chemical structure is characterized by a phenol group attached to a nitroethenyl moiety. This unique combination of a phenolic hydroxyl group and an electron-deficient nitrovinyl group makes it a compelling candidate for investigation as a bioactive small molecule. Phenolic compounds are widely recognized for their diverse biological activities, including antioxidant, antimicrobial, and enzyme-inhibiting properties.[2][3] The nitrovinyl group, in particular, is a potent Michael acceptor, predisposing the molecule to react with nucleophilic residues, such as cysteine thiols, within proteins.[4]

This reactivity forms the basis of its utility as a research tool, allowing for the targeted covalent modification of specific proteins, leading to the modulation of their function. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the prospective applications and detailed experimental protocols for utilizing this compound in a laboratory setting.

Property Value Source
IUPAC Name This compoundPubChem CID 638437[1]
Synonyms 4-Hydroxy-β-nitrostyrene, 4-(2-nitrovinyl)phenolPubChem CID 638437[1]
Molecular Formula C₈H₇NO₃PubChem CID 638437[1]
Molecular Weight 165.15 g/mol PubChem CID 2, 4
Appearance Solid (typical)N/A
SMILES C1=CC(=CC=C1/C=C/--INVALID-LINK--[O-])OPubChem CID 2, 4
InChIKey CTJKRKMPTRJAIT-AATRIKPKSA-NPubChem CID 2

Postulated Mechanism of Action: Covalent Modification

The primary hypothesized mechanism of action for this compound as a biological modulator is its function as an electrophilic agent. The potent electron-withdrawing nature of the nitro group renders the β-carbon of the vinyl group highly susceptible to nucleophilic attack by amino acid residues in proteins. Cysteine and, to a lesser extent, histidine and lysine side chains can act as nucleophiles, forming a covalent adduct with the compound. This irreversible modification can lead to a loss of protein function, particularly if the modified residue is located within an enzyme's active site or a critical regulatory domain.

This mechanism is analogous to that observed in other 4-substituted phenols which, after enzymatic oxidation to quinones, bind to protein thiols, depleting cellular glutathione (GSH) and increasing protein immunogenicity.[5] The direct electrophilicity of the nitrovinyl group in this compound provides a more direct route to protein modification.

G cluster_0 Mechanism of Covalent Inhibition Compound This compound (Electrophile) Adduct Covalent Protein-Compound Adduct (Inactivated Protein) Compound->Adduct Michael Addition Protein Target Protein (e.g., Enzyme) Cysteine Nucleophilic Cysteine Residue (-SH group) Protein->Cysteine Cysteine->Adduct Nucleophilic Attack

Caption: Proposed mechanism of covalent modification of a target protein.

Core Research Applications

Based on its structure and the activities of related phenolic compounds, this compound can be employed in several key research areas.

Enzyme Inhibition Studies

The compound's ability to covalently modify proteins makes it a potent tool for enzyme inhibition. It is particularly relevant for enzymes whose catalytic mechanism relies on a nucleophilic cysteine residue.

  • Tyrosinase Inhibition: Related 4-substituted phenols are known inhibitors of tyrosinase, a key enzyme in melanin synthesis.[5] this compound can be used to study melanogenesis and as a potential screening hit for agents targeting hyperpigmentation.

  • Protease and Kinase Inhibition: Many proteases (e.g., caspases, cathepsins) and some kinases possess critical cysteine residues, making them potential targets for inhibition studies with this compound.

Cellular Pathway Interrogation

By inhibiting specific enzymes or modifying signaling proteins, the compound can be used to probe cellular pathways.

  • Cancer Cell Biology: The compound can be used to induce cytotoxicity in cancer cell lines. Its effects on cell viability, apoptosis, and cell cycle progression can be studied to uncover dependencies on specific signaling pathways.

  • Immunology and T-Cell Activation: Phenol derivatives can increase the immunogenicity of proteins, leading to specific T-cell activation.[5] This compound could be used to investigate the mechanisms of chemical-induced immunity or as a tool to enhance immune responses in specific contexts.

Antimicrobial and Antioxidant Screening

Phenolic compounds are well-documented for their antimicrobial and antioxidant activities.[6][7] While less specific, this compound can be included in broader screening campaigns to identify new antimicrobial leads or to study oxidative stress pathways.

Experimental Protocols

The following protocols provide step-by-step methodologies for core applications. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol is adapted from standard methods to determine the direct inhibitory effect of the compound on tyrosinase activity.[8][9]

1. Reagent Preparation:

  • Phosphate Buffer: 50 mM Sodium Phosphate, pH 6.8.

  • Mushroom Tyrosinase: Prepare a 500 U/mL stock solution in phosphate buffer. Store on ice.

  • L-DOPA Substrate: Prepare a 2.5 mM solution of L-3,4-dihydroxyphenylalanine (L-DOPA) in phosphate buffer. Prepare fresh.

  • Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series (e.g., 2000, 1000, 500, 250, 125, 62.5 µM) in phosphate buffer. Ensure the final DMSO concentration in the assay is ≤1%.

  • Positive Control: Kojic acid (1 mM stock in phosphate buffer).

2. Assay Procedure (96-well plate format):

  • Add 40 µL of phosphate buffer to all wells.

  • Add 20 µL of the test compound dilutions or positive control to the respective wells. For the negative control (100% activity), add 20 µL of phosphate buffer with the corresponding DMSO concentration.

  • Add 20 µL of the mushroom tyrosinase solution to all wells.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to all wells.

  • Immediately measure the absorbance at 475 nm (for dopachrome formation) every minute for 20 minutes using a microplate reader.

3. Data Analysis:

  • Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

  • Plot % Inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.

Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol assesses the effect of the compound on the metabolic activity and proliferation of adherent cells.

1. Reagent Preparation:

  • Cell Culture Medium: Appropriate for the cell line used (e.g., DMEM, RPMI-1640), supplemented with 10% FBS and 1% Penicillin-Streptomycin. Crucial Note: For assays with hormone-sensitive cells (e.g., MCF-7) or those relying on colorimetric endpoints, use phenol red-free medium to avoid estrogenic effects and spectral interference.[10][11]

  • Test Compound: Prepare a 1000x stock solution in sterile DMSO. Dilute in culture medium to create a 2x working concentration series (e.g., 200, 100, 50, 25, 12.5, 6.25 µM).

  • MTT Solution: 5 mg/mL MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] in sterile PBS. Filter sterilize and store protected from light at 4°C.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

2. Assay Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Remove the medium and add 100 µL of fresh medium containing the various concentrations of the test compound (or vehicle control, DMSO ≤0.1%).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker for 15 minutes to dissolve the crystals.

  • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

3. Data Analysis:

  • Subtract the background absorbance (media only) from all readings.

  • Calculate cell viability as a percentage of the vehicle control: % Viability = (Abs_sample / Abs_control) * 100

  • Plot % Viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity).

Protocol 3: Western Blot Analysis for Target Pathway Modulation

This protocol is designed to detect changes in protein expression or post-translational modifications (e.g., phosphorylation) following treatment with the compound.

1. Cell Treatment and Lysis:

  • Plate cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the test compound at relevant concentrations (e.g., 0.5x, 1x, and 2x the GI₅₀ value) for a specified time. Include a vehicle control.

  • Wash cells twice with ice-cold PBS.

  • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

2. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Normalize the protein concentrations for all samples with lysis buffer.

  • Add Laemmli sample buffer to each sample (to a 1x final concentration) and boil at 95-100°C for 5 minutes to denature the proteins.

3. SDS-PAGE and Immunoblotting:

  • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Data Interpretation & Best Practices

  • Controls are Critical: Always include a vehicle control (e.g., DMSO) to account for solvent effects and a positive control (a known inhibitor or activator) to validate the assay's performance.

  • Concentration-Response: Establishing a clear concentration-response relationship is essential for confirming the compound's activity and for calculating potency metrics like IC₅₀ or GI₅₀.

  • Solubility and Stability: this compound is expected to be soluble in organic solvents like DMSO and ethanol. Prepare fresh dilutions from a concentrated stock for each experiment to ensure stability.

  • Orthogonal Validation: If an effect is observed (e.g., enzyme inhibition), validate the finding using a secondary, different assay to confirm the mechanism and rule out experimental artifacts.

Assay Type Recommended Starting Concentration Range Key Consideration
In Vitro Enzyme Assays0.1 µM - 100 µMDirect interaction; higher concentrations may cause aggregation.
Cell-Based Viability Assays1 µM - 200 µMCellular uptake and metabolism can affect potency.
Western Blot Analysis0.5x to 2x GI₅₀ valueUse concentrations that elicit a biological response without causing overwhelming cell death.

Integrated Experimental Workflow

The following workflow illustrates a logical progression from initial screening to mechanistic validation when investigating the biological effects of this compound.

G start Hypothesis: Compound is a covalent enzyme inhibitor invitro In Vitro Screening (e.g., Tyrosinase Assay) start->invitro ic50 Determine IC50 invitro->ic50 cellular Cell-Based Assay (e.g., MTT Assay) ic50->cellular Validate in cellular context gi50 Determine GI50 cellular->gi50 mechanistic Mechanistic Study (e.g., Western Blot) gi50->mechanistic Investigate downstream effects conclusion Conclusion on Mechanism of Action mechanistic->conclusion

Caption: A logical workflow for characterizing the compound's activity.

References

Application Notes and Protocols for 4-[(E)-2-Nitroethenyl]phenol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(E)-2-Nitroethenyl]phenol, also known as 4-hydroxy-β-nitrostyrene, is a versatile intermediate in organic synthesis and holds significant importance in the field of drug discovery. Its chemical structure, featuring a phenolic hydroxyl group and a nitroethenyl moiety, makes it a valuable precursor for the synthesis of a variety of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound as a key building block in the development of novel therapeutic agents, with a particular focus on its role in the synthesis of combretastatin analogues, a class of potent anticancer compounds.

Chemical Properties and Synthesis

This compound is a solid with the molecular formula C₈H₇NO₃ and a molecular weight of 165.15 g/mol .[1][2] It is typically synthesized via a Henry reaction (nitroaldol reaction) between 4-hydroxybenzaldehyde and nitromethane in the presence of a base.[3][4][5]

Experimental Protocol: Synthesis of this compound via Henry Reaction

Materials:

  • 4-hydroxybenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Methanol

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1 equivalent) in methanol.

  • Add nitromethane (1.5 equivalents) and a catalytic amount of ammonium acetate.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it over crushed ice with stirring.

  • The precipitated yellow solid is collected by vacuum filtration.

  • The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Application in the Synthesis of Combretastatin Analogues

This compound serves as a crucial starting material for the synthesis of combretastatin A-4 (CA-4) analogues. CA-4 is a natural product isolated from the African bush willow tree, Combretum caffrum, and is a potent inhibitor of tubulin polymerization, exhibiting strong anti-cancer and anti-angiogenic properties.[6][7] The synthesis of CA-4 analogues often involves a Wittig reaction to form the characteristic stilbene bridge.

Experimental Protocol: Synthesis of a Combretastatin A-4 Analogue via Wittig Reaction

This protocol outlines the synthesis of a (Z)-combretastatin A-4 analogue from this compound. The nitro group is first reduced to an amino group, which can then be diazotized and subjected to a Sandmeyer reaction to introduce a variety of substituents. For this example, we will focus on the core stilbene synthesis.

Step 1: Reduction of the Nitro Group

The nitro group of this compound is reduced to an amino group to yield 4-aminostyrene.

Step 2: Wittig Reaction

Materials:

  • 3,4,5-Trimethoxybenzaldehyde

  • (4-Hydroxybenzyl)triphenylphosphonium bromide (prepared from 4-hydroxybenzyl bromide and triphenylphosphine)

  • Strong base (e.g., n-butyllithium, sodium hydride, or potassium carbonate)[8]

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Ice-cold water

  • Ethyl acetate

  • Brine

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (4-hydroxybenzyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (1.1 equivalents) to the suspension. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

  • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Dissolve 3,4,5-trimethoxybenzaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, a mixture of (Z) and (E) isomers, is purified by column chromatography on silica gel to isolate the desired (Z)-combretastatin A-4 analogue.

Biological Activity and Mechanism of Action

While quantitative data on the direct biological activity of this compound is not extensively reported in the literature, its importance lies in its role as a precursor to potent combretastatin analogues. These analogues have demonstrated significant cytotoxic and anti-angiogenic activities.

Data Presentation

The following table summarizes the in vitro cytotoxicity of a representative combretastatin A-4 analogue synthesized using a derivative of this compound.

CompoundCell LineIC₅₀ (µM)Reference
(Z)-Combretastatin A-4 AnalogueHT-29 (Colon Cancer)0.008[9]
MCF-7 (Breast Cancer)0.005[9]
A-549 (Lung Cancer)0.004[9]
HEK-293 (Non-cancerous)>10[9]

Note: The presented data is for a final combretastatin A-4 analogue and not for this compound itself.

Mechanism of Action: Tubulin Polymerization Inhibition

Combretastatin analogues derived from this compound exert their primary anticancer effect by inhibiting tubulin polymerization. They bind to the colchicine-binding site on β-tubulin, which prevents the formation of microtubules.[6][10] Microtubules are essential components of the cytoskeleton and are crucial for cell division (mitosis), intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

Materials:

  • Tubulin (lyophilized powder)

  • GTP (Guanosine-5'-triphosphate)

  • Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂)

  • Test compound (dissolved in DMSO)

  • Paclitaxel (positive control for polymerization promotion)

  • Nocodazole or Colchicine (positive control for polymerization inhibition)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Reconstitute lyophilized tubulin in cold polymerization buffer to the desired concentration (typically 1-2 mg/mL). Keep on ice.

  • Prepare serial dilutions of the test compound and control compounds in polymerization buffer.

  • In a pre-chilled 96-well plate on ice, add the tubulin solution to each well.

  • Add the test compound dilutions and controls to the respective wells. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting polymerization.

  • Initiate polymerization by adding GTP to each well and immediately transferring the plate to a spectrophotometer pre-warmed to 37 °C.

  • Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.

  • Plot absorbance versus time to generate polymerization curves. The inhibitory effect of the compound can be quantified by comparing the rate and extent of polymerization to the vehicle control.

Mechanism of Action: Anti-Angiogenesis

In addition to their direct cytotoxic effects, combretastatin analogues are potent vascular disrupting agents (VDAs). They selectively target the tumor vasculature, leading to a rapid shutdown of blood flow to the tumor, causing nutrient deprivation and subsequent tumor necrosis. This anti-angiogenic effect is mediated through the disruption of key signaling pathways in endothelial cells.

Two critical signaling pathways affected by combretastatin analogues are the VEGF/VEGFR-2 pathway and the VE-cadherin/β-catenin/Akt pathway .

  • VEGF/VEGFR-2 Pathway: Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR-2) are key regulators of angiogenesis. Combretastatin analogues can inhibit this pathway, leading to a reduction in endothelial cell proliferation, migration, and survival.

  • VE-cadherin/β-catenin/Akt Pathway: VE-cadherin is a crucial component of adherens junctions between endothelial cells, maintaining vascular integrity. Disruption of this pathway by combretastatin analogues leads to increased vascular permeability and breakdown of the tumor blood vessels.

Visualization of Key Processes

Synthesis Workflow

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Combretastatin A-4 Analogue 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde Henry Reaction Henry Reaction 4-hydroxybenzaldehyde->Henry Reaction Nitromethane, Base This compound This compound Henry Reaction->this compound Reduction Reduction This compound->Reduction e.g., Fe/HCl 4-aminostyrene derivative 4-aminostyrene derivative Reduction->4-aminostyrene derivative Wittig Reaction Wittig Reaction 4-aminostyrene derivative->Wittig Reaction 3,4,5-Trimethoxybenzaldehyde, Phosphonium Ylide (Z)-Combretastatin A-4 Analogue (Z)-Combretastatin A-4 Analogue Wittig Reaction->(Z)-Combretastatin A-4 Analogue

Caption: Synthetic route from 4-hydroxybenzaldehyde to a combretastatin A-4 analogue.

Tubulin Polymerization Inhibition Workflow

G αβ-Tubulin Dimers αβ-Tubulin Dimers Polymerization Polymerization αβ-Tubulin Dimers->Polymerization GTP Microtubule Microtubule Combretastatin Analogue Combretastatin Analogue Colchicine Binding Site Combretastatin Analogue->Colchicine Binding Site Colchicine Binding Site->αβ-Tubulin Dimers Colchicine Binding Site->Polymerization Inhibition Polymerization->Microtubule Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Polymerization->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by combretastatin analogues.

VEGF/VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival EndothelialCell Endothelial Cell CombretastatinAnalogue CombretastatinAnalogue CombretastatinAnalogue->VEGFR2 Inhibition

Caption: Simplified VEGF/VEGFR-2 signaling pathway and its inhibition.

VE-Cadherin Signaling Pathway

G cluster_0 Endothelial Cell 1 cluster_1 Endothelial Cell 2 VECadherin1 VE-Cadherin betaCatenin1 β-Catenin VECadherin1->betaCatenin1 AdherensJunction VECadherin1->AdherensJunction Adherens Junction alphaCatenin1 α-Catenin betaCatenin1->alphaCatenin1 PI3K PI3K betaCatenin1->PI3K Actin1 Actin Cytoskeleton alphaCatenin1->Actin1 VECadherin2 VE-Cadherin betaCatenin2 β-Catenin VECadherin2->betaCatenin2 alphaCatenin2 α-Catenin betaCatenin2->alphaCatenin2 Actin2 Actin Cytoskeleton alphaCatenin2->Actin2 AdherensJunction->VECadherin2 Increased Permeability Increased Permeability AdherensJunction->Increased Permeability Akt Akt PI3K->Akt Vascular Integrity Vascular Integrity Akt->Vascular Integrity CombretastatinAnalogue CombretastatinAnalogue CombretastatinAnalogue->AdherensJunction Disruption

Caption: VE-Cadherin-mediated cell adhesion and its disruption.

Conclusion

This compound is a highly valuable and versatile intermediate in drug discovery, particularly for the development of potent anticancer agents like combretastatin analogues. Its straightforward synthesis and reactive nature allow for the facile construction of complex molecules with significant biological activity. The provided protocols and application notes serve as a comprehensive guide for researchers to utilize this important building block in their efforts to discover and develop novel therapeutics. Further investigation into the direct biological activities of this compound and its derivatives may unveil new therapeutic opportunities.

References

Application Notes and Protocols for Cell Viability Assays of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting and performing appropriate cell viability assays for evaluating the effects of phenolic compounds. Detailed protocols for commonly used assays are included, along with a summary of quantitative data and visual representations of relevant signaling pathways and experimental workflows.

Introduction to Cell Viability Assays for Phenolic Compounds

Phenolic compounds, a diverse group of phytochemicals found in plants, are of significant interest in drug discovery and development due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. Assessing the impact of these compounds on cell viability is a critical step in preclinical research. Cell viability assays are essential tools to determine the number of living cells in a population after treatment with a phenolic compound, providing insights into its cytotoxic or cytostatic effects.

The choice of a suitable cell viability assay is crucial and depends on the specific research question, the properties of the phenolic compound being tested, and the cell type used. This document outlines several widely used assays, their underlying principles, and detailed protocols to ensure reliable and reproducible results.

Commonly Used Cell Viability Assays

Several assays are available to measure cell viability, each with its own advantages and limitations. The most common methods involve the assessment of metabolic activity, membrane integrity, or cellular ATP content.

1. Tetrazolium Reduction Assays (MTT, WST-1): These colorimetric assays measure the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce tetrazolium salts to colored formazan products.[1]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a purple formazan product that is insoluble and requires a solubilization step.[2]

  • WST-1 (Water-Soluble Tetrazolium-1): Produces a water-soluble formazan, simplifying the protocol.[3]

2. Neutral Red (NR) Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[4]

3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.[5]

4. Resazurin (AlamarBlue®) Reduction Assay: Similar to tetrazolium assays, this fluorometric or colorimetric assay uses the redox indicator resazurin, which is reduced by metabolically active cells to the fluorescent and colored resorufin.

5. Trypan Blue Exclusion Assay: This dye exclusion method distinguishes viable from non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.[6]

Data Presentation: Quantitative Analysis of Phenolic Compound Cytotoxicity

The following tables summarize the cytotoxic effects of various phenolic compounds on different cancer cell lines, as determined by the IC50 values (the concentration of a compound that inhibits 50% of cell growth).

Table 1: IC50 Values of Quercetin in Various Cancer Cell Lines (MTT Assay)

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
A549Lung Cancer248.65[7]
A549Lung Cancer487.96[7]
A549Lung Cancer725.14[7]
H69Lung Cancer2414.2[7]
H69Lung Cancer4810.57[7]
H69Lung Cancer729.18[7]
MCF-7Breast Cancer4873[8]
MDA-MB-231Breast Cancer4885[8]
CT-26Colon Carcinoma24, 48, 72>120[9]
PC-12Pheochromocytoma24, 48, 72>120[9]
LNCaPProstate Cancer48, 72~80-120[9]
PC-3Prostate Cancer48, 72>120[9]

Table 2: IC50 Values of Resveratrol in Different Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)Reference
MCF-7Breast CancerMTT24131.00[10]
MDA-MB-231Breast CancerMTT24306.00[10]
HeLaCervical CancerAlamarBlue48200-250[11]
MDA-MB-231Breast CancerAlamarBlue48200-250[11]
MCF-7Breast CancerAlamarBlue48400-500[11]
SiHaCervical CancerAlamarBlue48400-500[11]
A549Lung CancerAlamarBlue48400-500[11]

Table 3: Cytotoxicity Data for Curcumin and Gallic Acid

CompoundCell LineCancer TypeAssayIncubation Time (h)IC50Reference
CurcuminHepG2Liver CancerLDH Release12Dose-dependent increase[12]
CurcuminSMMC-7721Liver CancerMTT-696 µg/mL[13]
Gallic AcidHeLaCervical CancerMTT24~80 µM[14]
Gallic AcidHeLaCervical CancerMTT48239.2 µM[15]
Gallic AcidHeLaCervical CancerMTT7210.00 ± 0.67 µg/mL[16]

Experimental Protocols

MTT Assay Protocol

This protocol is adapted for assessing the cytotoxicity of phenolic compounds on adherent cells.[2]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phenolic compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same solvent concentration used for the compound) and an untreated control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

WST-1 Assay Protocol

This protocol provides a more straightforward method for assessing cell viability due to the use of a water-soluble tetrazolium salt.[3]

Materials:

  • WST-1 reagent

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in the MTT protocol.

  • Compound Treatment: Treat cells with various concentrations of the phenolic compound as described in the MTT protocol.

  • WST-1 Addition: Add 10 µL of WST-1 reagent directly to each well.

  • Incubation: Incubate the plate for 0.5-4 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cell type and density.

  • Absorbance Measurement: Shake the plate for 1 minute to ensure a homogenous distribution of the formazan product. Measure the absorbance between 420 and 480 nm (maximum absorbance is around 440 nm). A reference wavelength above 600 nm is recommended.

  • Data Analysis: Calculate the percentage of cell viability as described in the MTT protocol.

Neutral Red (NR) Uptake Assay Protocol

This protocol measures the accumulation of neutral red dye in the lysosomes of viable cells.[4]

Materials:

  • Neutral Red solution (e.g., 50 µg/mL in culture medium)

  • PBS

  • Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • NR Staining: After the treatment period, remove the medium and add 100 µL of pre-warmed Neutral Red solution to each well.

  • Incubation: Incubate for 2-3 hours at 37°C to allow for dye uptake by viable cells.

  • Washing: Carefully remove the NR solution and wash the cells with 150 µL of PBS.

  • Destaining: Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye from the cells.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of cell viability as described in the MTT protocol.

LDH Cytotoxicity Assay Protocol

This protocol quantifies the amount of LDH released from damaged cells into the culture supernatant.[5][17]

Materials:

  • LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture (prepared according to the kit instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

AlamarBlue® (Resazurin) Assay Protocol

This protocol utilizes the metabolic reduction of resazurin to the fluorescent resorufin.

Materials:

  • AlamarBlue® reagent

  • Complete cell culture medium

  • 96-well plates

  • Fluorescence microplate reader or absorbance microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • AlamarBlue® Addition: Add AlamarBlue® reagent to each well, typically at 10% of the culture volume (e.g., 10 µL for a 100 µL culture).

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure either fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (at 570 nm and 600 nm).

  • Data Analysis: Calculate the percentage of cell viability based on the fluorescence or absorbance readings relative to the untreated control.

Trypan Blue Exclusion Assay Protocol

This is a manual method for counting viable and non-viable cells.[6]

Materials:

  • Trypan Blue solution (0.4%)

  • PBS or serum-free medium

  • Hemocytometer

  • Microscope

Procedure:

  • Cell Preparation: After treatment, detach adherent cells using trypsin and resuspend in a known volume of PBS or serum-free medium.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).

  • Incubation: Allow the mixture to sit for 1-2 minutes.

  • Counting: Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Number of viable cells / Total number of cells) x 100

Visualization of Pathways and Workflows

Signaling Pathways Affected by Phenolic Compounds

Phenolic compounds can induce cell death and inhibit proliferation through the modulation of various signaling pathways. A common mechanism is the induction of apoptosis (programmed cell death).

Signaling_Pathways Phenolic_Compounds Phenolic Compounds (e.g., Quercetin, Resveratrol, Curcumin) ROS ↑ Reactive Oxygen Species (ROS) Phenolic_Compounds->ROS Induces Bcl2 ↓ Bcl-2 (Anti-apoptotic) Phenolic_Compounds->Bcl2 Bax ↑ Bax (Pro-apoptotic) Phenolic_Compounds->Bax p53 ↑ p53 Phenolic_Compounds->p53 Mitochondria Mitochondria ROS->Mitochondria Damages Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes p53->Bax CellCycleArrest Cell Cycle Arrest (G2/M) p53->CellCycleArrest

Caption: Signaling pathways affected by phenolic compounds leading to apoptosis and cell cycle arrest.

General Experimental Workflow for Cell Viability Assays

The following diagram illustrates a typical workflow for performing cell viability assays.

Experimental_Workflow start Start cell_culture 1. Cell Culture (Seed cells in 96-well plate) start->cell_culture treatment 2. Treatment (Add phenolic compound dilutions) cell_culture->treatment incubation 3. Incubation (24, 48, or 72 hours) treatment->incubation assay_step 4. Assay Specific Step (e.g., Add MTT, WST-1, NR, etc.) incubation->assay_step measurement 5. Measurement (Absorbance or Fluorescence) assay_step->measurement data_analysis 6. Data Analysis (% Viability, IC50) measurement->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for performing cell viability assays.

Conclusion

The selection of an appropriate cell viability assay is a critical decision in the study of phenolic compounds. The assays detailed in these notes—MTT, WST-1, Neutral Red, LDH, AlamarBlue®, and Trypan Blue—offer a range of methodologies to suit different experimental needs. By following the provided protocols and considering the specific characteristics of the phenolic compounds and cell lines under investigation, researchers can obtain reliable and meaningful data on cellular viability. The provided quantitative data and pathway diagrams serve as a valuable resource for designing experiments and interpreting results in the field of drug discovery and development.

References

Application Notes and Protocols for the Quantification of Phenol and Nitrophenols in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of phenol and various nitrophenols in water samples. The protocols described herein are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note:

This method is suitable for the simultaneous determination of phenol and several nitrophenols (e.g., 2-nitrophenol, 4-nitrophenol, 2,4-dinitrophenol) in various water matrices, including tap water and wastewater.[1][2][3] The protocol involves a solid-phase extraction (SPE) step to concentrate the analytes and remove interfering substances prior to chromatographic analysis.[1][2] A monolithic column can be used for rapid separation.[1][2]

Experimental Protocol:

1. Sample Preparation (Solid-Phase Extraction)

  • Objective: To concentrate the analytes and clean up the sample.

  • Materials:

    • Polymeric SPE cartridges (e.g., Lichrolut EN).[1][2]

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Deionized water

    • Hydrochloric acid (HCl)

    • Vacuum manifold for SPE

  • Procedure:

    • Acidify the water sample (e.g., 1 L) to a pH ≤ 2 with concentrated HCl.[4]

    • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

    • Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 20 mL/min.[5]

    • After loading, dry the cartridge under vacuum for about 15 minutes.[5]

    • Elute the retained phenols with a suitable solvent, such as methanol or acetonitrile.

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of the mobile phase.

2. HPLC-UV Analysis

  • Objective: To separate and quantify the target phenols.

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • C18 analytical column (e.g., Chromolith RP-18e, 150 mm × 4.6 mm).[1][2]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 50 mM acetate buffer, pH 5.0) and an organic modifier (e.g., acetonitrile).[1][2] A common isocratic condition is 80:20 (v/v) acetate buffer:acetonitrile.[1]

    • Flow Rate: 0.6 mL/min to 3 mL/min.[1][3]

    • Column Temperature: 20 °C to 45 °C.[1][3]

    • Injection Volume: 20 µL.[6]

    • Detection: UV detection at the maximum absorbance wavelength for each compound (e.g., 268 nm, 280 nm, 304 nm, 316 nm, 386 nm).[3]

  • Calibration:

    • Prepare a series of calibration standards of the target phenols in the mobile phase.

    • Inject each standard and record the peak area.

    • Construct a calibration curve by plotting the peak area against the concentration of each analyte.

Quantitative Data Summary (HPLC-UV):

AnalyteLimit of Quantitation (LOQ)Recovery Rate (%)Linearity (r²)Reference
Phenol4.38 - 89.7 ng/L (surface water)86.2 - 95.1 (surface water)>0.999[3]
2-Nitrophenol7.83 - 167 ng/L (wastewater)79.1 - 86.3 (wastewater)>0.999[3]
4-Nitrophenol4.38 - 89.7 ng/L (surface water)86.2 - 95.1 (surface water)>0.999[3]
2,4-Dinitrophenol7.83 - 167 ng/L (wastewater)79.1 - 86.3 (wastewater)>0.999[3]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

GC-MS is a highly sensitive and selective method for the determination of phenols in drinking water, as outlined in US EPA Method 528.[7] This method involves solid-phase extraction followed by analysis of the extract by GC-MS.[5][8] It is applicable to a wide range of phenols that are volatile and thermally stable.[8]

Experimental Protocol:

1. Sample Preparation (Solid-Phase Extraction)

  • Objective: To extract and concentrate phenols from the water sample.

  • Materials:

    • Polystyrene-divinylbenzene SPE cartridges.[5]

    • Methylene chloride (DCM, GC grade)

    • Methanol (GC grade)

    • 6 N Hydrochloric acid (HCl)

    • Sodium sulfite

    • Anhydrous sodium sulfate

  • Procedure:

    • Dechlorinate a 1 L water sample with 40-50 mg of sodium sulfite if residual chlorine is present.[5]

    • Acidify the sample to pH ≤ 2 with 6 N HCl.[5]

    • Spike the sample with surrogate standards.

    • Condition the SPE cartridge with DCM and then methanol.[5]

    • Pass the entire 1 L sample through the cartridge at a rate of about 20 mL/min.[5]

    • Dry the cartridge under vacuum.

    • Elute the phenols with methylene chloride. A drying cartridge containing anhydrous sodium sulfate can be attached to the end of the SPE cartridge during elution.[5]

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[5]

    • Add internal standards before GC-MS analysis.[5]

2. GC-MS Analysis

  • Objective: To separate, identify, and quantify the target phenols.

  • Instrumentation:

    • Gas chromatograph equipped with a mass spectrometer detector.

    • Capillary column (e.g., TG-5SilMS).[9]

  • GC-MS Conditions:

    • Injector Temperature: 275 °C.[9]

    • Injection Mode: Splitless.[9]

    • Oven Temperature Program: Initial temperature of 60°C held for 5 minutes, then ramped at 8°C/min to 300°C and held for 10 minutes.[9]

    • Carrier Gas: Helium or Nitrogen.[9][10]

    • Transfer Line Temperature: 300 °C.[9]

    • Ion Source Temperature: 200 °C.[10]

    • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

Quantitative Data Summary (GC-MS - EPA Method 528):

AnalyteMethod Detection Limit (MDL) (µg/L)Concentration Calibration Range (µg/L)Reference
Phenol0.02 - 0.580.1 - 15[8]
2-Chlorophenol0.02 - 0.580.1 - 15[8]
2-Nitrophenol0.02 - 0.580.1 - 15[8]
2,4-Dinitrophenol0.02 - 0.581.0 - 15[8]
4-Nitrophenol0.02 - 0.581.0 - 15[8]
Pentachlorophenol0.02 - 0.581.0 - 15[8]

Method 3: UV-Visible Spectrophotometry

Application Note:

Spectrophotometric methods offer a simpler and more cost-effective approach for the determination of total phenols. One common method involves the reaction of phenols with 4-aminoantipyrine (4-AAP) in an alkaline medium to form a colored complex that can be measured spectrophotometrically.[11] Another simple method uses ferric chloride as a color-forming reagent.[12] These methods are generally used for screening and determining the total phenol index.

Experimental Protocol (4-Aminoantipyrine Method):

1. Sample Preparation and Reaction

  • Objective: To form a colored complex for spectrophotometric measurement.

  • Materials:

    • 4-aminoantipyrine solution (2% w/v).[13]

    • Potassium ferricyanide solution (8% w/v).[13]

    • Ammonium chloride solution.[13]

    • Ammonia solution.

    • Chloroform.[13]

  • Procedure:

    • Take a 100 mL water sample.

    • Add ammonium chloride-ammonia buffer to adjust the pH to 10.[11]

    • Add 2 mL of 4-aminoantipyrine solution followed by 1-5 mL of ammonium peroxodisulfate solution or potassium ferricyanide solution.[11][13]

    • Allow the color to develop.

    • Extract the colored imine compound into a known volume of chloroform.[11][13]

2. Spectrophotometric Measurement

  • Objective: To measure the absorbance of the colored complex.

  • Instrumentation:

    • UV-Visible Spectrophotometer.

  • Procedure:

    • Measure the absorbance of the chloroform extract at the wavelength of maximum absorbance (typically around 460 nm for the 4-AAP method or 540 nm for the ferric chloride method).[11][12]

    • Prepare a calibration curve using standard phenol solutions treated with the same procedure.

    • Determine the concentration of phenols in the sample from the calibration curve.

Quantitative Data Summary (Spectrophotometry):

MethodLinear RangeDetection LimitReference
Ferric Chloride0.09 – 2.30 mg/mL0.06 mg/mL[12]
4-Aminoantipyrine (after SPE)-0.01 mg/L[11]
Derivative Ratio Spectra (for nitrophenol isomers)1.0 - 25.0 µg/mL-[14]

Workflow for Phenol and Nitrophenol Quantification

Workflow General Workflow for Phenol and Nitrophenol Analysis in Water cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Amber Glass Bottles) Preservation 2. Preservation (Refrigeration at ≤6°C, Dechlorination, Acidification to pH ≤ 2) SampleCollection->Preservation SPE 3. Solid-Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution Preservation->SPE Extracted within 7 days HPLC HPLC-UV/DAD SPE->HPLC 4. Analysis of Extract GCMS GC-MS SPE->GCMS 4. Analysis of Extract Spectro UV-Vis Spectrophotometry SPE->Spectro 4. Analysis of Extract DataAcquisition 5. Data Acquisition (Chromatograms/Spectra) HPLC->DataAcquisition GCMS->DataAcquisition Spectro->DataAcquisition Quantification 6. Quantification (Calibration Curve) DataAcquisition->Quantification Report 7. Reporting Results Quantification->Report Techniques Selection of Analytical Technique for Phenol Analysis cluster_methods Analytical Methods Analyte Target Analytes HPLC HPLC-UV/DAD (Good for heat-labile, less volatile compounds) Analyte->HPLC Specific Isomers GCMS GC-MS (High sensitivity/selectivity for volatile compounds) Analyte->GCMS Volatile Phenols Spectro Spectrophotometry (Rapid screening, total phenols) Analyte->Spectro Total Phenols Concentration Expected Concentration Concentration->HPLC Low to Medium Levels (µg/L - mg/L) Concentration->GCMS Trace Levels (ng/L - µg/L) Concentration->Spectro Higher Levels (mg/L) Matrix Sample Matrix Complexity Matrix->HPLC Complex Matrices (with SPE) Matrix->GCMS Cleaner Matrices (e.g., Drinking Water) Matrix->Spectro Simple Matrices (potential for interference)

References

Experimental protocol for HPLC analysis of phenolic compounds

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of established High-Performance Liquid Chromatography (HPLC) protocols for the analysis of phenolic compounds has been conducted to provide a detailed application note for researchers, scientists, and drug development professionals. This document outlines the necessary steps from sample preparation to final analysis, ensuring accurate and reproducible results.

1. Introduction

Phenolic compounds are a diverse group of secondary metabolites found in plants, known for their antioxidant properties and potential health benefits. Accurate quantification and characterization of these compounds are crucial in various fields, including food science, pharmaceuticals, and natural product research. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry detection is the most common and reliable technique for this purpose.[1][2] This application note provides a comprehensive experimental protocol for the analysis of phenolic compounds using reversed-phase HPLC.

2. Experimental Workflow

The overall workflow for the HPLC analysis of phenolic compounds involves several key stages, from sample acquisition to data analysis. The following diagram illustrates the typical experimental procedure.

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Plant Material Extraction Extraction of Phenolics Sample->Extraction Cleanup Filtration / SPE Cleanup Extraction->Cleanup Injection Sample Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection UV-Vis / MS Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Data Reporting Quantification->Report PhenolicClasses cluster_acids Phenolic Acids cluster_flavonoids Flavonoids Hydroxybenzoic Hydroxybenzoic Acids Hydroxycinnamic Hydroxycinnamic Acids Hydroxycinnamic->Hydroxybenzoic Flavanols Flavan-3-ols Flavonols Flavonols Flavanones Flavanones Flavanones->Flavanols Flavanones->Flavonols Anthocyanins Anthocyanins Flavanones->Anthocyanins Shikimic_Acid_Pathway Shikimic Acid Pathway Phenylalanine Phenylalanine Shikimic_Acid_Pathway->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid Cinnamic_Acid->Hydroxycinnamic Chalcones Chalcones Cinnamic_Acid->Chalcones Chalcones->Flavanones

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Henry Reaction Conditions for Higher Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the Henry (nitroaldol) reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the Henry reaction and why is it useful?

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, typically catalyzed by a base, to produce a β-nitro alcohol.[1][2] This reaction is highly valuable in organic synthesis because the resulting β-nitro alcohols are versatile intermediates that can be readily converted into other important functional groups, such as β-amino alcohols, α-hydroxy carboxylic acids, and nitroalkenes.[1][2][3]

Q2: What are the key parameters to consider for optimizing the yield of my Henry reaction?

To achieve a higher yield in the Henry reaction, you should focus on optimizing the following parameters:

  • Catalyst/Base: The choice and amount of catalyst are critical. A variety of catalysts can be used, including ionic bases (e.g., hydroxides, carbonates), nonionic organic bases (e.g., DBU, TMG), organocatalysts, and metal-based catalysts.[4]

  • Solvent: The solvent can influence reaction rates and selectivity. Common solvents include alcohols, THF, and in some cases, water or solvent-free conditions.[1][5]

  • Temperature: Temperature affects the reaction rate and the prevalence of side reactions. Lower temperatures often reduce side reactions but may require longer reaction times.[4][6]

  • Reaction Time: Monitoring the reaction progress is crucial to determine the optimal reaction time to maximize product formation and minimize byproduct formation.[5][6]

  • Reactant Stoichiometry: The ratio of the nitroalkane to the carbonyl compound can be adjusted to drive the reaction to completion. Often, the nitroalkane is used in excess.[7]

Q3: How do I choose the right catalyst for my Henry reaction?

The choice of catalyst depends on the specific substrates and the desired outcome (e.g., high yield, stereoselectivity).

  • For simple, high-yield reactions, common bases like sodium hydroxide or potassium carbonate can be effective.[4]

  • Organocatalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can offer milder conditions and improved yields.[4]

  • For asymmetric reactions requiring high enantioselectivity, chiral metal-based catalysts (e.g., copper, zinc complexes) or organocatalysts (e.g., cinchona alkaloids) are typically used.[3][8][9]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Inactive or Suboptimal Catalyst * Use a fresh or properly stored catalyst. For base catalysts like ammonium acetate, ensure it is anhydrous.[10] * Screen a variety of catalysts, including common bases (e.g., NaOH, K₂CO₃), organocatalysts (e.g., DBU), or phase transfer catalysts (e.g., TBAB), to find the most effective one for your specific substrates.[4]
Unfavorable Reaction Equilibrium (Retro-Henry Reaction) * Lower the reaction temperature to suppress the reverse reaction.[6] * Use a catalyst system that helps to drive the equilibrium forward. In some cases, the removal of water may be beneficial.[10] * Ensure a prompt and effective acidic quench during workup to neutralize the base and stabilize the product.[6]
Poor Quality of Reagents * Ensure that the aldehyde and nitroalkane are pure and free of impurities. Distill the aldehyde if necessary.
Incorrect Reaction Temperature * Optimize the reaction temperature. While lower temperatures can reduce side reactions, higher temperatures may be needed to drive the reaction to completion. A temperature screen is recommended.[4][5]
Insufficient Reaction Time * Monitor the reaction progress using TLC or LC-MS to ensure it has reached completion.
Issue 2: Formation of Significant Side Products
Side Product Potential Cause Recommended Solution
Dehydrated Nitroalkene The β-nitro alcohol product is prone to elimination of water, especially with excess base or at elevated temperatures.[2][10]* Use a minimal, catalytic amount of a milder base.[11] * Keep the reaction temperature low (e.g., room temperature or below).[6] * Isolate the β-nitro alcohol as quickly as possible after the reaction is complete.[10]
Retro-Henry Products (Starting Materials) The reaction is reversible and can be driven backward by the presence of base and elevated temperatures.[2][6]* Maintain a low reaction temperature (e.g., 0°C).[6] * Use the mildest effective base in catalytic amounts.[6] * Stop the reaction as soon as the starting material is consumed.[6] * Perform a prompt and effective acidic quench during workup to neutralize the base.[6]
Cannizzaro Reaction Byproducts Aldehydes without α-hydrogens (like benzaldehyde) can undergo a base-catalyzed disproportionation reaction.[2][12][13]* Use a milder base or a catalyst system that favors the Henry reaction.[10] * Lower the concentration of the base and the reaction temperature.[10]
Aldol Condensation Byproducts If the aldehyde has α-hydrogens, it can undergo self-condensation under basic conditions.[14]* Use a catalyst system that is selective for the Henry reaction. * Optimize the reaction conditions (e.g., lower temperature, different base) to disfavor the aldol condensation.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of various catalytic systems for the Henry reaction between 4-nitrobenzaldehyde and nitromethane, providing a comparison of their effectiveness.

Catalyst/PromoterBase/Co-catalystSolventTemp. (°C)Time (h)Yield (%)ee (%)
Chiral Bis(β-amino alcohol)-Cu(OAc)₂-Ethanol2524-489690.4
Imidazole-Solvent-freeRT-95-
Thermophilic Enzyme-TBME/Water40189294

Data sourced from a study on the Henry reaction with 4-nitrobenzaldehyde.[1]

Experimental Protocols

Protocol 1: General Procedure for a Standard Henry Reaction

This protocol provides a general guideline for performing a standard Henry reaction. The specific base, solvent, temperature, and time should be optimized for the particular substrates.

  • Reaction Setup: To a round-bottom flask, add the aldehyde (1.0 eq) and the nitroalkane (1.2 to 2.0 eq).

  • Add a suitable solvent (e.g., THF, CH₂Cl₂, or ethanol).

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Reaction Execution: Slowly add a solution or suspension of the base/catalyst (e.g., DBU, triethylamine, or K₂CO₃).

  • Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Workup (Acidic Quench): Once the reaction is complete, carefully pour the reaction mixture into a separate flask containing a cold, stirred solution of dilute aqueous acid (e.g., 1 M HCl or saturated aqueous NH₄Cl).[15] Continue stirring for 10-15 minutes.

  • Extraction and Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).[15] Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[15]

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[15]

Protocol 2: General Procedure for an Asymmetric Henry Reaction

This protocol is a general guideline for an enantioselective Henry reaction using a chiral metal catalyst.

  • Catalyst Formation: In a vial under an inert atmosphere (e.g., nitrogen), combine the chiral ligand and the metal salt (e.g., Cu(OAc)₂) in a suitable solvent (e.g., ethanol or THF).[1]

  • Stir the resulting solution at room temperature for a specified time (e.g., 2 hours) to form the catalyst complex.[1]

  • Reaction Setup: To this solution, add the aldehyde.

  • Stir the mixture for a short period at the desired temperature.

  • Reaction Execution: Add the nitroalkane to the reaction mixture.

  • Continue stirring the reaction for the optimized time (e.g., 24-48 hours) and monitor the progress by TLC.[1]

  • Workup and Purification: Upon completion, quench the reaction as described in Protocol 1. Isolate and purify the product using standard techniques such as column chromatography.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC.[1]

Visualizations

Henry_Reaction_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization start Define Substrates (Aldehyde, Nitroalkane) reagents Select Initial Conditions: - Catalyst/Base - Solvent - Temperature start->reagents run_rxn Run Initial Reaction reagents->run_rxn monitor Monitor Progress (TLC/LC-MS) run_rxn->monitor workup Workup & Isolate Product monitor->workup analyze Analyze Yield & Purity workup->analyze decision Yield Acceptable? analyze->decision optimize Systematically Vary Parameters: - Catalyst Loading - Temperature - Solvent - Reaction Time decision->optimize No end Final Optimized Protocol decision->end Yes optimize->run_rxn

Caption: General experimental workflow for optimizing Henry reaction conditions.

Henry_Reaction_Troubleshooting start Low Yield or Incomplete Reaction check_materials Check Reagent Purity & Catalyst Activity start->check_materials check_retro Retro-Henry Reaction (Starting Material Recovered)? check_materials->check_retro Reagents OK sol_materials Purify Reagents Use Fresh Catalyst check_materials->sol_materials Impure/Inactive check_side_products Significant Side Products Observed? check_retro->check_side_products No sol_retro Lower Temperature Use Milder Base Prompt Acidic Quench check_retro->sol_retro Yes sol_side_products Identify Side Product (Dehydration, Cannizzaro, etc.) check_side_products->sol_side_products Yes optimize Re-optimize Conditions: - Catalyst - Solvent - Temperature check_side_products->optimize No, but still low yield adjust_conditions Adjust Conditions to Minimize Side Reaction sol_side_products->adjust_conditions

Caption: Troubleshooting decision tree for a low-yielding Henry reaction.

References

Troubleshooting low yield in 4-[(E)-2-Nitroethenyl]phenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 4-[(E)-2-Nitroethenyl]phenol. The synthesis, a variation of the Henry (nitroaldol) reaction, involves the condensation of 4-hydroxybenzaldehyde with nitromethane, followed by dehydration.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in this synthesis?

Low yield in the synthesis of this compound is typically attributed to one or more of the following factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, solvent, or catalyst can significantly hinder the reaction. The Henry reaction is reversible, and conditions must favor the forward reaction and subsequent dehydration.[1]

  • Side Reactions: The starting material, 4-hydroxybenzaldehyde, can undergo self-condensation (Cannizzaro reaction) under basic conditions, especially if it is sterically hindered or the reaction temperature is too high.[1][2] Polymerization of the starting material or product can also occur.

  • Inefficient Dehydration: The intermediate β-nitro alcohol may not efficiently dehydrate to the desired nitroalkene. This step is often acid or base-catalyzed and driven by heat.[1][3]

  • Product Degradation: The phenolic group and the nitroethenyl group are susceptible to degradation, especially under harsh basic or acidic conditions and high temperatures.

  • Purification Losses: The product can be lost during workup and purification steps, such as extraction or recrystallization.

Q2: How do reaction parameters affect the yield?

The choice of catalyst, solvent, temperature, and reaction time are all critical for maximizing yield. The reaction is a base-catalyzed carbon-carbon bond formation.[3][4]

  • Catalyst/Base: A range of bases can be used, from simple alkali hydroxides to amines and solid-supported bases.[4] The choice of base is crucial; strong bases can promote side reactions.[4][5] Using only small amounts of base is recommended if the intermediate β-hydroxy nitro-compound is the target, but for the direct formation of the nitroalkene, conditions that favor dehydration are needed.[3][4]

  • Solvent: Polar solvents like methanol, ethanol, or even water are often effective for the Henry reaction.[6][7] Solvent-free conditions have also been reported to be successful.[8]

  • Temperature: The initial condensation is often performed at a low temperature (e.g., 0-5°C) to control the reaction rate and minimize side reactions.[5] Subsequent heating is typically required to drive the dehydration of the intermediate alcohol to the final nitroalkene product.[4]

  • Reaction Time: Reaction times can vary significantly, from a few minutes to over 48 hours, depending on the specific conditions used.[8][9] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal time.[8]

Troubleshooting Guide

Problem: Very low or no product formation.
Potential Cause Suggested Solution
Inactive Catalyst/Base Ensure the base is not old or decomposed. Use a freshly prepared solution or a new bottle.
Incorrect Stoichiometry Verify the molar ratios of reactants. A slight excess of nitromethane is commonly used.[5]
Low Temperature While the initial reaction may require cooling, dehydration to the nitroalkene often requires heating. Try gradually increasing the temperature after the initial condensation period.
Reversibility of the Reaction The retro-Henry reaction can be significant.[1] Ensure conditions are set to drive the reaction forward, such as removing water if possible or using conditions that favor the irreversible dehydration step.
Problem: Significant amount of unreacted 4-hydroxybenzaldehyde.
Potential Cause Suggested Solution
Insufficient Base/Catalyst The base is catalytic but may be consumed by side reactions. Try increasing the catalyst loading incrementally.[7]
Short Reaction Time The reaction may be slow under your specific conditions. Extend the reaction time and monitor progress via TLC.[9]
Cannizzaro Side Reaction This base-catalyzed self-condensation of the aldehyde can be a competing reaction.[1][2] Ensure the temperature is not too high during the initial phase and consider using a milder base.
Problem: Product is dark, tarry, or difficult to purify.
Potential Cause Suggested Solution
Polymerization Phenols and activated alkenes can polymerize under harsh conditions. Use an antioxidant like BHT, reduce the reaction temperature, and avoid overly strong bases or acids.
Product Degradation The nitrophenol moiety can be sensitive. Ensure the workup procedure is not overly acidic or basic and avoid prolonged heating during purification.
Impure Starting Materials Use purified 4-hydroxybenzaldehyde and nitromethane. Impurities can catalyze side reactions.

Data on Reaction Conditions

Optimizing reaction parameters is key to improving yield. The following table summarizes yields obtained for the Henry reaction of aromatic aldehydes under various catalytic systems and conditions.

Catalyst / BaseSolventTemperature (°C)Time (h)Yield (%)Reference
(S)-Cu2 / Ag2O (2 mol%)DCE702481 (for p-NO2)[10]
Chiral Diamine-Cu(OAc)2Ethanol2524-4896 (for p-NO2)[8][9]
Imidazole (0.35 mmol)Solvent-freeRoom TempFew minutesHigh (qualitative)[8]
Methanolic KOHMethanol< 51Good (qualitative)[5]
Calcined Cu:Mg:Al LDHNone50-> 90[4]

Experimental Protocols

Protocol 1: General Procedure using a Mild Base

This protocol is a generalized method based on common laboratory procedures for the Henry reaction.

Materials:

  • 4-hydroxybenzaldehyde

  • Nitromethane

  • Ammonium acetate or another mild amine base

  • Ethanol or Methanol

  • Glacial acetic acid

  • Hydrochloric acid (for workup)

  • Standard laboratory glassware

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-hydroxybenzaldehyde (1 equivalent) in ethanol.

  • Addition of Reactants: Add nitromethane (1.5-2 equivalents) followed by the base catalyst (e.g., ammonium acetate, 0.5 equivalents).

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold dilute hydrochloric acid to precipitate the crude product.

  • Isolation: Filter the resulting solid precipitate using a Büchner funnel, wash it with cold water, and then a small amount of cold ethanol.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified this compound as a yellow solid.

Visual Guides

Reaction Pathway

The synthesis proceeds via a two-step mechanism: a base-catalyzed nitroaldol (Henry) addition followed by dehydration to form the final product.

Reaction_Pathway Reactants 4-Hydroxybenzaldehyde + Nitromethane Intermediate β-Nitro Alcohol Intermediate Reactants->Intermediate Base (Henry Addition) Product This compound Intermediate->Product -H2O (Dehydration)

Caption: Synthesis pathway of this compound.

Troubleshooting Workflow

This diagram provides a logical workflow to diagnose and solve issues leading to low reaction yield.

Troubleshooting_Workflow Start Low Yield Observed Cause1 Suboptimal Conditions? Start->Cause1 Cause2 Side Reactions Prevalent? Start->Cause2 Cause3 Purification Issues? Start->Cause3 Sol1a Adjust T, Time, Solvent Cause1->Sol1a Yes Sol1b Change Catalyst/Base Cause1->Sol1b Yes Sol2a Use Milder Base Cause2->Sol2a Yes Sol2b Lower Initial Temperature Cause2->Sol2b Yes Sol2c Check Aldehyde Purity Cause2->Sol2c Yes Sol3a Optimize Recrystallization Cause3->Sol3a Yes Sol3b Re-evaluate Workup pH Cause3->Sol3b Yes

Caption: A logical workflow for troubleshooting low product yield.

Main Reaction vs. Side Reactions

Understanding potential side reactions is crucial for optimizing the main reaction pathway and improving yield.

Side_Reactions Aldehyde 4-Hydroxybenzaldehyde MainPath Henry Reaction with Nitromethane Aldehyde->MainPath Cannizzaro Cannizzaro Reaction (Self-Condensation) Aldehyde->Cannizzaro High [Base] High Temp Polymerization Polymerization Aldehyde->Polymerization Harsh Conditions Intermediate β-Nitro Alcohol MainPath->Intermediate DesiredProduct Desired Product RetroHenry Retro-Henry Reaction RetroHenry->Aldehyde Intermediate->DesiredProduct Intermediate->RetroHenry Reversible

Caption: Competing reactions in the synthesis process.

References

Technical Support Center: Purification of Crude 4-[(E)-2-Nitroethenyl]phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude 4-[(E)-2-Nitroethenyl]phenol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound via recrystallization and column chromatography.

Recrystallization Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Compound "oils out" instead of crystallizing The crude product may contain significant impurities that lower its melting point. The cooling process is too rapid. The chosen solvent is not ideal.- Consider a preliminary purification step like passing the crude material through a short silica plug to remove gross impurities.[1] - Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. - Try a different recrystallization solvent or a solvent mixture. For nitrostyrenes, ethanol or methanol are often good starting points.[2][3]
Poor or no crystal formation upon cooling The solution is not saturated (too much solvent was used). The solution is supersaturated, but nucleation has not occurred.- Evaporate some of the solvent to concentrate the solution and induce crystallization. - Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. - Add a small seed crystal of pure this compound.
Low recovery of purified product Too much solvent was used, leading to significant loss of the compound in the mother liquor. The compound is significantly soluble in the cold recrystallization solvent. Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. - Preheat the funnel and filter paper during hot filtration to prevent the compound from crashing out.
Product is still impure after recrystallization (e.g., colored) The chosen solvent did not effectively differentiate between the product and the impurities. Impurities were trapped within the crystal lattice due to rapid crystal growth.- Select a different solvent or solvent system for recrystallization. - Ensure a slow cooling rate to allow for the formation of pure crystals.[4] - A second recrystallization may be necessary. - If the impurity is colored and polar, consider adding a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).[4]
Column Chromatography Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of the desired compound from impurities The solvent system (eluent) is not optimized. The column was not packed properly, leading to channeling. The column was overloaded with the crude mixture.- Optimize the eluent system using thin-layer chromatography (TLC) beforehand. A good starting point for nitrostyrenes is a mixture of hexane and ethyl acetate.[5] - Ensure the silica gel is packed uniformly without any air bubbles or cracks. - Use an appropriate amount of crude product for the size of the column (typically a 1:20 to 1:100 ratio of crude product to silica gel by weight).
The compound is not eluting from the column The eluent is not polar enough to move the compound down the column.- Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[6][7]
The compound elutes too quickly with the solvent front The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.[6]
Streaking or tailing of the compound band The compound is interacting too strongly with the stationary phase (silica gel is acidic). The compound is not sufficiently soluble in the eluent. The column is overloaded.- Add a small amount of a slightly more polar solvent or a modifier like acetic acid to the eluent if the compound is acidic, or triethylamine if it is basic (though less likely for a phenol). - Choose an eluent in which the compound is more soluble. - Reduce the amount of crude material loaded onto the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary methods for the purification of crude this compound are recrystallization and column chromatography. The choice depends on the level of impurities and the desired final purity. Recrystallization is often effective if the crude product is relatively clean, while column chromatography is preferred for separating complex mixtures.

Q2: What are the likely impurities in crude this compound?

A2: Common impurities arise from the synthesis, which is typically a Henry-Knoevenagel condensation between p-hydroxybenzaldehyde and nitromethane. Potential impurities include:

  • Unreacted starting materials: p-hydroxybenzaldehyde and nitromethane.

  • Polymeric byproducts: Nitrostyrenes are susceptible to polymerization, especially under basic conditions or at elevated temperatures.[8]

  • Side-reaction products: Depending on the reaction conditions, other isomers or degradation products might be present.

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: Based on procedures for similar nitrostyrenes, good solvents to consider for recrystallization include methanol and ethanol.[2][3] A preparation of 4-hydroxy-beta-nitrostyrene reported a yield of 91.1% after recrystallization from methanol.[3] It is always recommended to perform small-scale solvent screening to find the optimal solvent or solvent mixture for your specific crude product.

Q4: How can I monitor the purity of this compound during purification?

A4: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of a column chromatography separation and to assess the purity of fractions. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of purity. The melting point of the purified solid can also be a good indicator of purity; a sharp melting point close to the literature value suggests high purity.

Q5: What is the appearance of pure this compound?

A5: Pure this compound is typically a yellow powder or crystalline solid.[5]

Experimental Protocols

Protocol 1: Recrystallization from Methanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, sample-adsorbed silica to the top of the column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane:ethyl acetate) to move the compound down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow start Crude this compound recrystallization Recrystallization start->recrystallization High initial purity column_chromatography Column Chromatography start->column_chromatography Low initial purity / Complex mixture purity_check1 Purity Check (TLC, mp) recrystallization->purity_check1 purity_check2 Purity Check (TLC, HPLC) column_chromatography->purity_check2 purity_check1->column_chromatography Purity Not OK pure_product Pure Product purity_check1->pure_product Purity OK purity_check2->pure_product Purity OK further_purification Further Purification Needed purity_check2->further_purification Purity Not OK

Caption: Decision workflow for the purification of this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Re-heat & cool slowly Try different solvent oiling_out->solution1 Yes low_yield Low Yield? no_crystals->low_yield No solution2 Concentrate solution Scratch flask / Seed no_crystals->solution2 Yes success Successful Recrystallization low_yield->success No solution3 Use minimal hot solvent Cool thoroughly low_yield->solution3 Yes solution1->start solution2->start solution3->start

Caption: Troubleshooting decision tree for recrystallization issues.

References

Technical Support Center: Recrystallization of Nitrostyrene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully recrystallizing nitrostyrene compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for recrystallizing nitrostyrene?

A1: The choice of solvent is critical for effective recrystallization. Ethanol is a commonly used and effective solvent for many nitrostyrene compounds.[1][2][3][4][5] Other viable options include isopropanol, methanol, or a mixture of ethanol and acetone.[2][6][7] The ideal solvent should dissolve the nitrostyrene compound readily at elevated temperatures but have low solubility at cooler temperatures.[8]

Q2: My nitrostyrene compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of forming solid crystals, is a common issue. This often occurs if the solution is supersaturated or if the cooling process is too rapid. To resolve this, try adding a small amount of additional hot solvent to the oily mixture to ensure complete dissolution. Then, allow the solution to cool down much more slowly. Seeding the solution with a previously formed crystal of the pure compound can also help initiate crystallization.

Q3: The recrystallization process resulted in a very low yield. What are the possible reasons?

A3: Low yield can be attributed to several factors. Using an excessive amount of solvent will result in a significant portion of the product remaining dissolved even after cooling. Ensure you are using the minimal amount of hot solvent required to fully dissolve the crude product.[4] Additionally, premature crystallization during the hot filtration step can lead to product loss. To prevent this, use a pre-warmed funnel and flask. Finally, ensure the crystallization process is given sufficient time at a low temperature to maximize crystal formation. Placing the solution in a refrigerator or freezer can help recover more product.[6]

Q4: My final product is discolored (e.g., orange or red). How can I improve the purity and color?

A4: Discoloration, often appearing as orange or red hues, typically indicates the presence of polymeric byproducts or other impurities.[4][6] To obtain the desired pale yellow crystals, a second recrystallization may be necessary.[6] Washing the filtered crystals with a small amount of ice-cold solvent can also help remove surface impurities.[6] Ensure that the starting materials are pure, as impurities can carry through the synthesis and affect the final product's color.[9]

Q5: Are there any specific safety precautions I should take when recrystallizing nitrostyrene?

A5: Yes, it is important to handle nitrostyrene compounds with care. The vapors of hot nitrostyrene solutions are known to be irritating to the eyes and nose.[1][2] Additionally, direct contact with the solid material can cause skin sensitivity.[1][2] Always perform recrystallizations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Compound will not dissolve - Inappropriate solvent choice.- Insufficient solvent volume.- Insufficient heating.- Test the solubility of a small sample in various solvents to find a suitable one.- Gradually add more solvent in small increments.- Ensure the solvent is heated to its boiling point (if safe for the compound).
"Oiling out" during cooling - Solution is too concentrated.- Cooling is too rapid.- Add a small amount of hot solvent to redissolve the oil, then allow for slower cooling.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
No crystals form upon cooling - Solution is too dilute.- Insufficient cooling time or temperature.- Evaporate some of the solvent to increase the concentration and then attempt to cool again.- Place the flask in an ice bath or refrigerator to induce crystallization.[6]
Low recovery of crystals - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Use the minimum amount of hot solvent needed for dissolution.[4]- Preheat the filtration apparatus (funnel and flask).- Allow more time for cooling or cool to a lower temperature.[6]
Crystals are discolored - Presence of polymeric byproducts or other impurities.- Perform a second recrystallization.- Wash the filtered crystals with a small amount of ice-cold solvent.[6]- Consider treating the solution with activated charcoal before hot filtration to remove colored impurities.

Experimental Protocols

Standard Recrystallization Protocol for β-Nitrostyrene

This protocol is a general guideline for the recrystallization of β-nitrostyrene from ethanol.

Materials:

  • Crude β-nitrostyrene

  • 95% or absolute ethanol

  • Erlenmeyer flasks

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude nitrostyrene in an Erlenmeyer flask. In a separate flask, heat the ethanol. Add the minimum amount of hot ethanol to the crude product to just dissolve it completely with gentle swirling or stirring.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step helps to remove any solid impurities.

  • Crystallization: Cover the flask with a watch glass or loose-fitting stopper and allow it to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be.[8] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the pale yellow crystals by vacuum filtration using a Buchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[4]

  • Drying: Allow the crystals to dry completely under vacuum on the filter. The final product should be pale yellow crystals.[6]

Visual Guides

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation start Start with Crude Nitrostyrene dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end_product Pure Nitrostyrene Crystals dry->end_product

Caption: Experimental workflow for the recrystallization of nitrostyrene.

Troubleshooting_Tree start Recrystallization Issue oiling_out Compound 'Oils Out'? start->oiling_out low_yield Low Yield? start->low_yield discoloration Discolored Product? start->discoloration solution_oiling Add more hot solvent Cool slowly Seed crystal oiling_out->solution_oiling Yes success Pure Crystals Obtained oiling_out->success No solution_yield Use minimum hot solvent Pre-warm filter apparatus Ensure complete cooling low_yield->solution_yield Yes low_yield->success No solution_color Second recrystallization Wash with ice-cold solvent Use activated charcoal discoloration->solution_color Yes discoloration->success No solution_oiling->success solution_yield->success solution_color->success

Caption: Troubleshooting decision tree for nitrostyrene recrystallization.

References

Technical Support Center: Phenol Synthesis Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying phenol synthesized via the cumene process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude phenol synthesized from the cumene process?

A1: Crude phenol from the cumene process typically contains a variety of impurities. These can be broadly categorized as unreacted starting materials, byproducts of the primary reaction, and side-reaction products. Key impurities include:

  • Unreacted Cumene: The starting material for the synthesis.

  • Acetophenone: A common byproduct.[1][2][3]

  • Alpha-methylstyrene (AMS): A significant byproduct that can be recycled in some processes.[1][3][4][5]

  • Dimethyl Phenyl Carbinol (DMPC): Also known as dimethylbenzyl alcohol (DMBA), this is another major byproduct.[1][5]

  • Mesityl Oxide and 2-Methylbenzofuran: These are often present in smaller quantities.[3]

  • Carbonyl Compounds: Various ketones and aldehydes can be formed.[3]

  • Acidic Components: Residual acidic catalysts or byproducts like formic acid can be present.[1]

Q2: My purified phenol is turning pink or brown. What is causing this discoloration and how can I prevent it?

A2: The pink or brown discoloration of phenol is primarily due to the formation of colored quinone-type impurities through oxidation.[6] This process is accelerated by exposure to air, light, and trace metal ions.[6]

To prevent discoloration:

  • Work Under an Inert Atmosphere: Whenever possible, conduct purification and handling steps under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[6]

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing your solvents by sparging with an inert gas can reduce the potential for oxidation.[6]

  • Store Properly: Store purified phenol in a tightly sealed, amber glass bottle to protect it from light and air. Storing under an inert gas blanket is also recommended for long-term storage.

Q3: I'm having trouble separating regioisomers of a substituted phenol. What techniques can I use?

A3: Separating regioisomers is challenging due to their similar polarities.[6] Here are several approaches:

  • Extensive TLC Screening: Before attempting column chromatography, dedicate time to screening various solvent systems with Thin-Layer Chromatography (TLC).[6] Testing different eluent combinations and ratios can reveal a system that provides baseline separation.[6]

  • Change the Stationary Phase: If silica gel isn't effective, try other stationary phases like alumina or reverse-phase plates for your TLC screening.[6]

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC, especially reverse-phase HPLC (RP-HPLC), offers significantly higher resolving power than standard column chromatography and is well-suited for difficult separations.[6]

  • Fractional Recrystallization: If your isomers are solid, fractional recrystallization can be an effective method. Subtle differences in their crystal packing can lead to solubility differences that can be exploited for separation.[6]

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization

Symptoms: You observe very little crystal formation after cooling your recrystallization solution.

Possible Cause Troubleshooting Step
Incomplete Cooling Ensure the flask has cooled to room temperature before placing it in an ice bath for at least 20-30 minutes to maximize crystal precipitation.[6]
Too Much Solvent If the product is too soluble, carefully evaporate some of the solvent and attempt to recrystallize again.
Inappropriate Solvent Choice The ideal solvent should dissolve the phenol sparingly at room temperature but completely at its boiling point.[6] You may need to perform small-scale solubility tests to find a more suitable solvent.
Issue 2: Oily Residue Instead of Crystals During Recrystallization

Symptoms: Your phenol "oils out," forming a liquid layer instead of solid crystals upon cooling.

Possible Cause Troubleshooting Step
Solution Cooled Too Quickly Allow the solution to cool more slowly to room temperature before moving it to an ice bath. Rapid cooling can prevent proper crystal lattice formation.
Insoluble Impurities If impurities are preventing crystallization, try adding a small amount of activated carbon to the hot solution, then filter it through celite before cooling.
Supersaturation The solution may be too concentrated. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and then cool slowly.
Issue 3: Poor Separation in Column Chromatography

Symptoms: Fractions collected from your silica gel column show a mixture of your desired phenol and impurities.

Possible Cause Troubleshooting Step
Incorrect Solvent System The polarity of your eluent may be too high or too low. Use TLC to find a solvent system that gives good separation of the components.
Column Overloading Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample.
Poor Column Packing Uneven packing can lead to channeling and poor separation. Ensure the silica gel is packed uniformly as a slurry.
Tailing of Phenolic Compound Phenols can sometimes tail on silica gel. Adding a small amount (e.g., 0.5%) of acetic acid to your eluent can often resolve this issue.[6]

Analytical Techniques for Impurity Detection

The primary methods for identifying and quantifying impurities in phenol are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification.[7]

Technique Typical Use Case Detection Limits
Gas Chromatography (GC-FID) Quantifying volatile and semi-volatile organic impurities like cumene, acetophenone, and AMS.[7][8]ppm to ppb levels
High-Performance Liquid Chromatography (HPLC-UV) Analyzing less volatile or thermally unstable impurities.[7]ppm levels
Mass Spectrometry (MS) Used in conjunction with GC or HPLC for positive identification of unknown impurities by determining their mass-to-charge ratio.[7]Can detect trace amounts

Experimental Protocols

Protocol 1: General Purification of Crude Phenol by Distillation

This protocol is suitable for removing less volatile impurities from phenol.

  • Setup: Assemble a standard distillation apparatus. Ensure all glassware is clean and dry.

  • Charge the Flask: Add the crude phenol to the distillation flask.

  • Vacuum Application: If performing vacuum distillation (recommended to lower the boiling point and prevent degradation), connect a vacuum source and slowly reduce the pressure to the desired level.

  • Heating: Begin heating the distillation flask gently.

  • Fraction Collection: Collect the phenol fraction that distills at the correct boiling point and pressure. Discard the initial and final fractions, which are likely to be enriched in more and less volatile impurities, respectively.

  • Storage: Store the purified phenol under an inert atmosphere in a sealed, light-resistant container.

Protocol 2: Analysis of Phenol Purity by Gas Chromatography (GC)

This protocol provides a general method for analyzing the purity of a phenol sample.

  • Sample Preparation: Prepare a dilute solution of your phenol sample in a high-purity solvent (e.g., dichloromethane or methanol).

  • Instrument Setup:

    • Column: Use a capillary column suitable for phenol analysis (e.g., a polar stationary phase).

    • Injector: Set the injector temperature high enough to vaporize the sample without causing thermal decomposition.

    • Oven Program: Start with an initial oven temperature below the boiling point of the solvent and ramp up to a final temperature that allows for the elution of all expected impurities.

    • Detector: A Flame Ionization Detector (FID) is commonly used for phenol analysis.[8]

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.[7]

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity of the phenol can be estimated by the area percent of the phenol peak relative to the total area of all peaks. For quantitative analysis, calibrate the instrument using standards of known concentration.

Visualizations

Experimental_Workflow_Phenol_Purification CrudePhenol Crude Phenol (from Cumene Process) Distillation Distillation CrudePhenol->Distillation PurityAnalysis1 Purity Analysis (GC/HPLC) Distillation->PurityAnalysis1 ImpurePhenol Impure Phenol (<99.5%) PurityAnalysis1->ImpurePhenol Fails Spec PurePhenol Pure Phenol (>99.5%) PurityAnalysis1->PurePhenol Meets Spec Recrystallization Recrystallization or Column Chromatography ImpurePhenol->Recrystallization PurityAnalysis2 Purity Analysis (GC/HPLC) Recrystallization->PurityAnalysis2 PurityAnalysis2->PurePhenol

Caption: A typical workflow for the purification and analysis of crude phenol.

Troubleshooting_Discolored_Phenol Start Phenol Sample is Pink/Brown CheckStorage Was it stored in a sealed, amber container? Start->CheckStorage CheckAtmosphere Was it handled under an inert atmosphere? CheckStorage->CheckAtmosphere Yes Solution1 Store properly to prevent air and light exposure. CheckStorage->Solution1 No Solution2 Handle under N2 or Ar to minimize oxidation. CheckAtmosphere->Solution2 No Repurify Repurify by distillation or recrystallization. CheckAtmosphere->Repurify Yes Solution1->Repurify Solution2->Repurify End Pure, Colorless Phenol Repurify->End

Caption: Decision tree for troubleshooting discolored (oxidized) phenol.

References

Technical Support Center: Improving HPLC Resolution for Phenol Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of phenol isomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of these challenging compounds.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Poor Resolution and Peak Co-elution

Q1: My phenol isomers (e.g., cresols, xylenols) are co-eluting or showing poor resolution on a C18 column. What should I do first?

A1: Co-elution of phenol isomers on a standard C18 column is a common challenge due to their similar structures and hydrophobicity. Here are the primary steps to improve resolution:

  • Optimize the Mobile Phase:

    • Switch to Gradient Elution: If you are using an isocratic method, switching to a shallow gradient elution is highly recommended.[1][2] This can help separate early-eluting isomers while improving the peak shape of later-eluting ones.[2]

    • Adjust Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly alter selectivity.[2] While ACN often has a stronger elution strength and lower viscosity, methanol can offer different selectivity for aromatic compounds.[2] Experiment with both to see which provides better separation for your specific isomers.

    • Modify Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is crucial.[1] This suppresses the ionization of the phenolic hydroxyl groups, leading to sharper, more reproducible peaks.[1] A mobile phase pH of 2.5-3.5 is a good starting point.[1]

  • Change the Stationary Phase:

    • If mobile phase optimization is insufficient, consider a column with a different selectivity. Phenyl or biphenyl stationary phases are highly effective for separating aromatic isomers.[3][4][5][6] These columns provide alternative selectivity through π-π interactions with the aromatic rings of the phenol isomers, in addition to hydrophobic interactions.[3][4]

  • Adjust the Column Temperature:

    • Temperature influences retention time, selectivity, and efficiency.[7][8][9][10] Increasing the temperature can decrease retention times and improve peak efficiency.[9][10][11] However, it can also alter the selectivity, so it's an important parameter to optimize.[7][9]

Peak Tailing

Q2: The peaks for my phenol isomers are tailing. What causes this and how can I fix it?

A2: Peak tailing for phenolic compounds is often due to secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[1][12]

  • Acidify the Mobile Phase: As mentioned previously, adding 0.1% formic or acetic acid to your mobile phase will protonate the silanol groups, minimizing these unwanted interactions.[1]

  • Use a Modern, End-Capped Column: High-purity silica columns that are well end-capped have fewer free silanol groups, reducing the potential for peak tailing.[12]

  • Add a Competing Base: A small amount of a competing base, like triethylamine, can be added to the mobile phase to block the active silanol sites.[12]

  • Reduce Sample Overload: Injecting too much sample can lead to peak distortion.[1] Try diluting your sample or injecting a smaller volume.[1][12]

Variable Retention Times

Q3: I am observing inconsistent retention times for my phenol isomers from run to run. What are the likely causes?

A3: Fluctuating retention times can compromise the reliability of your analysis. The most common causes include:

  • Inconsistent Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently for every run. Using a buffer is critical for maintaining a stable pH.[12]

  • Temperature Fluctuations: The column temperature must be stable.[9] Using a column oven is essential to maintain a constant and uniform temperature.[9][12] Even small changes in temperature can shift retention times.[9]

  • Insufficient Column Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run, especially when using a gradient method.[12]

  • Pump Issues or Leaks: Check your HPLC system for any leaks and ensure the pump is delivering a consistent flow rate.[12]

Frequently Asked Questions (FAQs)

Q4: Which HPLC column is best for separating phenol isomers like cresols?

A4: While a standard C18 column can sometimes be used, columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl) often provide superior resolution for cresol and other phenol isomers.[3][4] The π-π interactions offered by the phenyl rings provide a different selectivity mechanism that is highly effective for separating aromatic compounds.[3][4] Biphenyl columns have also shown excellent performance in separating phenolic compounds.[5]

Q5: How does temperature affect the separation of phenol isomers?

A5: Temperature is a critical parameter in HPLC.

  • Increased Temperature: Generally leads to shorter retention times, sharper peaks due to increased diffusion rates, and lower mobile phase viscosity (and thus lower backpressure).[7][9][10][11]

  • Selectivity Changes: Temperature can also alter the selectivity of the separation.[7][9] The elution order of isomers may even change with temperature. Therefore, optimizing the column temperature is crucial for achieving the best resolution.

Q6: Can I use an isocratic method to separate phenol isomers?

A6: While an isocratic method might work for simple mixtures, it is often insufficient for resolving complex mixtures of isomers.[2] A gradient elution method, where the mobile phase composition is changed over time, typically provides better resolution for closely eluting compounds like phenol isomers.[1][2]

Q7: Is derivatization a good strategy for improving the separation of phenol isomers?

A7: Yes, derivatization can be an effective strategy, particularly for analysis by Gas Chromatography (GC), but it can also be used for HPLC. For example, converting cresols to cresyl acetates can improve their separation on a standard C18 column.[13] Silylation is another derivatization technique used to separate cresol and xylenol isomers, primarily for GC-MS analysis.[14] However, this adds an extra step to your sample preparation.[13][14]

Data Presentation

Table 1: Comparison of Stationary Phases for Phenol Isomer Separation
Stationary PhaseSeparation Principle(s)Advantages for Phenol IsomersCommon Applications
C18 (ODS) Hydrophobic InteractionsGeneral purpose, widely available.Initial method development, separation of non-isomeric phenols.
Phenyl/Biphenyl Hydrophobic & π-π InteractionsEnhanced selectivity for aromatic and unsaturated compounds, improved resolution of positional isomers.[3][4][5]Separation of cresols, xylenols, dinitrobenzenes, and other closely related aromatic isomers.[3][4]
Polar-Embedded Hydrophobic & Polar InteractionsCan provide unique selectivity for polar phenols and operate in highly aqueous mobile phases.[6]Separation of catechols and other polar phenolic compounds.[6]
Table 2: Effect of Mobile Phase Parameters on Resolution
ParameterTypical AdjustmentEffect on SeparationTroubleshooting Application
Organic Modifier Acetonitrile vs. MethanolCan significantly alter selectivity and elution order.[2] ACN is aprotic, while MeOH is protic and can engage in hydrogen bonding.If resolution is poor with one solvent, try the other to see if selectivity improves.
pH (Acidification) Add 0.1% Formic or Acetic AcidSuppresses ionization of phenolic hydroxyls and silica silanols, leading to sharper peaks and reduced tailing.[1]To fix peak tailing and improve reproducibility.
Elution Mode Isocratic vs. GradientGradient elution generally provides better resolution for complex mixtures and improves peak shape for late-eluting compounds.[1][2]When isomers co-elute under isocratic conditions.

Experimental Protocols

Protocol 1: General Method for Cresol Isomer Separation on a Phenyl Column

This protocol is a starting point for the separation of ortho-, meta-, and para-cresol.

  • Column: Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • Start at 30% B

    • Increase linearly to 60% B over 15 minutes

    • Hold at 60% B for 2 minutes

    • Return to 30% B and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare standards and samples in the initial mobile phase composition (30:70 ACN:Water with 0.1% Formic Acid).

Protocol 2: Derivatization of Cresols for Improved Separation (Acetylation)

This method can be used as an alternative when a phenyl column is not available.

  • Derivatization Reaction:

    • In a reaction vial, combine your cresol isomer sample with an excess of acetic anhydride.

    • Add a catalytic amount of a base (e.g., pyridine).

    • Heat the mixture gently (e.g., 50-60 °C) for 30 minutes.

  • Sample Preparation:

    • After cooling, quench the reaction with water.

    • Extract the resulting cresyl acetate derivatives with a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: Standard C18 (e.g., 150 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile/Water gradient

    • Detection: UV at 254 nm

Mandatory Visualization

Troubleshooting_Workflow start Start: Poor Isomer Resolution check_method Isocratic or Gradient Method? start->check_method isocratic Using Isocratic check_method->isocratic Isocratic gradient Using Gradient check_method->gradient Gradient switch_to_gradient Switch to Shallow Gradient isocratic->switch_to_gradient optimize_gradient Optimize Gradient Slope gradient->optimize_gradient check_mobile_phase Check Mobile Phase Composition switch_to_gradient->check_mobile_phase optimize_gradient->check_mobile_phase optimize_mp Adjust ACN/MeOH Ratio Add 0.1% Formic Acid check_mobile_phase->optimize_mp resolution_ok1 Resolution Improved? optimize_mp->resolution_ok1 check_column Consider Stationary Phase resolution_ok1->check_column No end_success End: Resolution Achieved resolution_ok1->end_success Yes switch_column Switch to Phenyl or Biphenyl Column check_column->switch_column resolution_ok2 Resolution Improved? switch_column->resolution_ok2 optimize_temp Optimize Column Temperature resolution_ok2->optimize_temp No resolution_ok2->end_success Yes resolution_ok3 Resolution Improved? optimize_temp->resolution_ok3 resolution_ok3->end_success Yes end_further Consider Derivatization or Advanced Techniques (2D-LC) resolution_ok3->end_further No

Caption: Troubleshooting workflow for improving phenol isomer separation.

Separation_Mechanisms cluster_c18 C18 Stationary Phase cluster_phenyl Phenyl Stationary Phase c18_phase Non-Polar C18 Chains phenol_c18 Phenol Isomer interaction_c18 Hydrophobic Interaction phenol_c18->interaction_c18 interaction_c18->c18_phase phenyl_phase Phenyl Rings Hydrophobic Linker phenol_phenyl Phenol Isomer interaction_phenyl_pi π-π Interaction phenol_phenyl->interaction_phenyl_pi interaction_phenyl_hydro Hydrophobic Interaction phenol_phenyl->interaction_phenyl_hydro interaction_phenyl_pi->phenyl_phase:n interaction_phenyl_hydro->phenyl_phase:s

References

Technical Support Center: Synthesis of Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted phenols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common challenges encountered during the synthesis of these important compounds.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Friedel-Crafts Acylation

Q1: My Friedel-Crafts acylation of a substituted phenol is resulting in a low yield or failing completely. What are the primary causes?

A1: Low yields in the Friedel-Crafts acylation of phenols are a frequent issue, primarily due to two main factors:

  • Competitive O-acylation: Phenols are bidentate nucleophiles, meaning they can be acylated at either the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone, or at the phenolic oxygen (O-acylation) to form a phenyl ester.[1] O-acylation is often the kinetically favored pathway, consuming the starting material without producing the target C-acylated product.[1]

  • Lewis Acid Deactivation: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the catalyst. This complexation also makes the hydroxyl group electron-withdrawing, which deactivates the aromatic ring towards the desired electrophilic substitution.[1]

Q2: How can I promote the desired C-acylation over O-acylation?

A2: The reaction conditions, especially the amount of catalyst, are critical for directing the acylation.

  • High Catalyst Concentration: Using a stoichiometric excess of a strong Lewis acid like AlCl₃ or a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH) as the solvent promotes C-acylation.[2] The excess catalyst can coordinate to the oxygen of the initially formed ester, facilitating its rearrangement to the C-acylated product via a Fries Rearrangement.[2]

  • Low Catalyst Concentration: Lower concentrations of the acid catalyst tend to favor the formation of the O-acylated phenyl ester.[2]

Q3: What is the Fries Rearrangement, and can it improve my yield of the C-acylated product?

A3: The Fries Rearrangement is a related reaction that can be a strategic solution to the problem of O-acylation. The process involves two main stages:

  • Esterification (O-acylation): The phenol is first intentionally acylated on the oxygen to form a stable phenyl ester.

  • Rearrangement: The isolated ester is then treated with a Lewis acid, which catalyzes the migration of the acyl group from the oxygen to the ortho and para positions of the aromatic ring, forming the desired hydroxyaryl ketones.[3][4] The regioselectivity between the ortho and para products can often be controlled by temperature.[4]

G start Low Yield in Friedel-Crafts Acylation check_reagents Check Reagent Quality and Stoichiometry start->check_reagents o_acylation Is O-acylation the major product? check_reagents->o_acylation Reagents OK no_reaction No reaction or very low conversion? check_reagents->no_reaction Reagents OK complex_mixture Complex mixture of products? check_reagents->complex_mixture Reagents OK fries_rearrangement Perform Fries Rearrangement on isolated ester o_acylation->fries_rearrangement Yes increase_catalyst Increase Lewis Acid Stoichiometry (>1 eq) o_acylation->increase_catalyst No end_c Improved C-acylation Yield fries_rearrangement->end_c increase_catalyst->end_c catalyst_deactivation Suspect Catalyst Deactivation no_reaction->catalyst_deactivation Yes use_anhydrous Ensure strictly anhydrous conditions catalyst_deactivation->use_anhydrous fresh_catalyst Use fresh, high-quality Lewis acid use_anhydrous->fresh_catalyst fresh_catalyst->end_c side_reactions Consider side reactions (e.g., polysubstitution) complex_mixture->side_reactions Yes optimize_temp Optimize reaction temperature side_reactions->optimize_temp protect_phenol Protect phenolic -OH before acylation side_reactions->protect_phenol optimize_temp->end_c protect_phenol->end_c

Williamson Ether Synthesis

Q4: I am attempting a Williamson ether synthesis with a substituted phenol and an alkyl halide, but I'm getting a low yield of the desired ether. What could be the problem?

A4: Low yields in the Williamson ether synthesis involving phenols can be attributed to several factors:

  • Incomplete Deprotonation: The phenolic proton is acidic, but may require a sufficiently strong base for complete deprotonation to the more nucleophilic phenoxide. While bases like NaOH or K₂CO₃ can be used, a stronger base like sodium hydride (NaH) may be necessary to ensure complete formation of the phenoxide.[5]

  • Side Reaction: C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether, or at the aromatic ring (C-alkylation), leading to byproducts. O-alkylation is generally favored, but C-alkylation can become significant under certain conditions. The use of polar aprotic solvents can help to favor O-alkylation.[5]

  • Elimination with Secondary/Tertiary Halides: The Williamson synthesis is an SN2 reaction. If you are using a secondary or tertiary alkyl halide, elimination (E2) will be a significant competing reaction, as the alkoxide is also a strong base. This will lead to the formation of alkenes instead of the desired ether. It is best to use primary alkyl halides.

Electrophilic Substitution (Nitration, Halogenation, Sulfonation)

Q5: I am trying to perform an electrophilic substitution on a phenol and struggling with regioselectivity (ortho vs. para). How can I control the position of the incoming substituent?

A5: The hydroxyl group of a phenol is a strong ortho-, para-director. Controlling the regioselectivity can be challenging, but can be influenced by several factors:

  • Steric Hindrance: Bulky substituents on the phenol or bulky electrophiles will favor substitution at the less sterically hindered para position.

  • Temperature: In some reactions, such as sulfonation, temperature can be used to control the product distribution. For sulfonation of phenol, the ortho isomer is favored at lower temperatures, while the para isomer is the major product at higher temperatures.[6]

  • Solvent and Reagents: The choice of solvent and reagents can influence the ortho/para ratio. For example, in the halogenation of phenols, using a non-polar solvent like CS₂ or CCl₄ can limit the reaction to monohalogenation, whereas using bromine water leads to the formation of a 2,4,6-tribromophenol precipitate.[6] For nitration, the choice of nitrating agent and the presence of other reagents can affect the regioselectivity.

Q6: My nitration of phenol is producing a lot of tarry byproducts. How can I prevent this?

A6: Phenols are very susceptible to oxidation, and strong oxidizing conditions, such as concentrated nitric acid, can lead to oxidative decomposition and the formation of tarry materials. To avoid this, it is recommended to use milder nitrating conditions, such as dilute nitric acid.[6][7]

Oxidation of Phenols

Q7: My substituted phenol is turning colored (pink, brown, or black) during my reaction or workup. What is happening and how can I stop it?

A7: The discoloration is likely due to the oxidation of your phenol to form highly colored quinone or polymeric byproducts.[8] Phenols are very sensitive to oxidation by atmospheric oxygen, especially under basic conditions or in the presence of trace metal impurities.

  • Workup under Inert Atmosphere: Whenever possible, perform workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas to remove dissolved oxygen.

  • Addition of Antioxidants: In some cases, small amounts of antioxidants like sodium bisulfite or butylated hydroxytoluene (BHT) can be added to inhibit oxidation.

  • Acidic Conditions: Phenols are generally more stable to oxidation under acidic conditions. If your procedure allows, keeping the pH acidic during workup can help.

Purification

Q8: My phenolic compound is streaking badly on my silica gel column. How can I improve the chromatography?

A8: Peak tailing is a common issue when purifying phenols on silica gel. This is due to the acidic phenolic hydroxyl group interacting strongly with the silanol groups on the silica surface.

  • Acidify the Eluent: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent system can protonate the silanol groups and the phenol, reducing the strong interaction and leading to sharper peaks.

  • Use a Different Stationary Phase: If modifying the eluent is not effective, consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase C18 silica gel.

Section 2: Data Presentation

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Anisole
CatalystAcylating AgentSolventTemp (°C)Time (h)Conversion (%)4-Methoxyacetophenone Yield (%)Reference
AlCl₃Acetyl ChlorideCS₂Reflux1>95~90 (p-)[1] (General)
FeCl₃Propionyl ChlorideCH₂Cl₂RT---[9]
ZnCl₂-PhCl14018-71[8]
Mordenite (MOR 100)Acetic AnhydrideAcetic Acid1502>99>99 (p-)[10]
Mordenite (MOR 200)Acetic AnhydrideAcetic Acid1503>99>99 (p-)[10]
Triflic Acid (TfOH)Acyl ChlorideNeatRT->90>90 (C-acylated)[2]

Note: Yields and conditions are highly substrate-dependent. This table provides a general comparison.

Table 2: Regioselectivity in the Nitration of Phenol
Nitrating AgentSolventTemperature (°C)Ortho:Para RatioCommentsReference
Dilute HNO₃Water/EthanolRTMajor OrthoIntramolecular H-bonding stabilizes ortho isomer[7][11]
Conc. HNO₃ / Conc. H₂SO₄--MixtureHarsh conditions, risk of oxidation and polysubstitution[6]
Ferric NitrateIonic Liquid30-60High ParaPara selectivity of 76-86% reported(General concept)
NH₄NO₃ / KHSO₄-RefluxHigh OrthoGood to excellent yields with high regioselectivity(General concept)

Section 3: Experimental Protocols

Protocol: Fries Rearrangement of Phenyl Acetate

This protocol describes the conversion of phenyl acetate to a mixture of o- and p-hydroxyacetophenone.

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Ice-water bath

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel.

  • To the flask, add anhydrous aluminum chloride (1.2 equivalents).

  • Cool the flask in an ice-water bath and slowly add nitrobenzene with stirring.

  • Add phenyl acetate (1 equivalent) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and heat the reaction mixture. The temperature can be adjusted to favor the ortho (higher temp) or para (lower temp) isomer.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice-water bath.

  • Slowly and carefully quench the reaction by adding 1 M HCl.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The resulting mixture of ortho and para isomers can be separated by column chromatography.[12]

G start Start setup Set up reaction flask with AlCl₃ start->setup add_solvent Add nitrobenzene at 0 °C setup->add_solvent add_ester Add phenyl acetate dropwise add_solvent->add_ester heat Heat reaction mixture (control temp for regioselectivity) add_ester->heat monitor Monitor reaction by TLC heat->monitor quench Quench with 1 M HCl at 0 °C monitor->quench Reaction complete extract Extract with CH₂Cl₂ quench->extract dry_concentrate Dry organic layer and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

Protocol: Williamson Ether Synthesis of 4-Propoxy-1-methoxybenzene

This protocol describes the synthesis of an ether from a substituted phenol and a primary alkyl halide.

Materials:

  • 4-Methoxyphenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1-Bromopropane

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-methoxyphenol (1.0 equivalent).

  • Add anhydrous DMF to dissolve the phenol.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add 1-bromopropane (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting phenol.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol: Dakin Reaction of 4-Hydroxyacetophenone

This protocol describes the oxidation of a hydroxyaryl ketone to a hydroquinone.

Materials:

  • 4-Hydroxyacetophenone

  • Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxyacetophenone (1.0 equivalent) in an aqueous solution of NaOH.

  • Cool the solution in an ice bath.

  • Slowly add 30% hydrogen peroxide dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture in an ice bath and carefully acidify with 1 M HCl until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude hydroquinone.

  • The product can be purified by recrystallization or column chromatography.[13][14][15][16][17]

Section 4: Logical Relationships in Phenol Synthesis

G start Desired Substituted Phenol is_commercially_available Is the target phenol commercially available? start->is_commercially_available buy Purchase Compound is_commercially_available->buy Yes start_synthesis Begin Synthesis Planning is_commercially_available->start_synthesis No precursor_type What is the most accessible precursor? start_synthesis->precursor_type aryl_halide Aryl Halide precursor_type->aryl_halide boronic_acid Arylboronic Acid precursor_type->boronic_acid aldehyde_ketone Aryl Aldehyde/Ketone precursor_type->aldehyde_ketone aniline Aniline precursor_type->aniline sulfonic_acid Aryl Sulfonic Acid precursor_type->sulfonic_acid cu_hydroxylation Cu-catalyzed Hydroxylation aryl_halide->cu_hydroxylation pd_hydroxylation Pd-catalyzed Hydroxylation aryl_halide->pd_hydroxylation ipso_hydroxylation ipso-Hydroxylation (e.g., with H₂O₂) boronic_acid->ipso_hydroxylation dakin Dakin Reaction aldehyde_ketone->dakin If ortho/para-OH baeyer_villiger Baeyer-Villiger Oxidation aldehyde_ketone->baeyer_villiger diazotization Diazotization followed by hydrolysis aniline->diazotization alkali_fusion Alkali Fusion sulfonic_acid->alkali_fusion

References

Stability issues of 4-[(E)-2-Nitroethenyl]phenol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-[(E)-2-Nitroethenyl]phenol in solution. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during the handling and use of this compound solutions.

Issue 1: Rapid Discoloration or Precipitation of the Solution

  • Question: My solution of this compound, particularly in protic solvents like ethanol or aqueous buffers, is turning yellow or brown and forming a precipitate. What is happening?

  • Answer: This is a common indication of compound degradation. Nitrostyrene derivatives can be unstable, especially under certain conditions. The discoloration suggests the formation of chromophoric degradation products. The precipitate may be the result of the formation of less soluble degradation products or polymerization. The phenolic hydroxyl group can increase the compound's susceptibility to oxidation, especially at neutral to alkaline pH.

    Troubleshooting Steps:

    • Solvent Choice: If possible, consider using a polar aprotic solvent such as DMSO or acetonitrile for stock solutions. These solvents are generally less reactive with nitrostyrenes compared to protic solvents.

    • pH Control: For aqueous solutions, maintain a slightly acidic pH (around 5-6) to improve stability. Phenolic compounds are often more stable in acidic conditions.

    • Temperature: Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh and use them as quickly as possible. Avoid repeated freeze-thaw cycles.

    • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Photodegradation can be a significant issue for compounds with conjugated systems.

    • Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the vial with an inert gas like argon or nitrogen to minimize oxidation.

Issue 2: Inconsistent or Lower-Than-Expected Biological Activity

  • Question: I am observing variable or diminished effects of this compound in my cellular assays. Could this be a stability issue?

  • Answer: Yes, inconsistent biological activity is a strong indicator of compound degradation. If the compound degrades in your stock solution or in the cell culture medium, the effective concentration will be lower than intended, leading to variable results.

    Troubleshooting Steps:

    • Fresh Preparations: Always prepare fresh dilutions of your compound from a frozen stock solution for each experiment.

    • Stability in Media: Assess the stability of this compound in your specific cell culture medium under experimental conditions (e.g., 37°C, 5% CO₂). You can do this by incubating the compound in the medium for the duration of your experiment, and then analyzing the remaining compound concentration by HPLC.

    • Control Experiments: Include a positive control in your experiments that is known to be stable under your assay conditions to ensure the assay itself is performing correctly.

    • Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in your assay is low and consistent across all experiments, as high concentrations can have their own biological effects.

Frequently Asked Questions (FAQs)

Stability and Storage

  • Q1: What is the recommended solvent for long-term storage of this compound?

    • A1: For long-term storage, a high-quality, anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO) is recommended. Solutions should be stored at -20°C or -80°C and protected from light.

  • Q2: How does pH affect the stability of this compound in aqueous solutions?

    • A2: Phenolic compounds are generally more susceptible to degradation at neutral to alkaline pH due to the deprotonation of the hydroxyl group, which can increase the electron density of the aromatic ring and make it more prone to oxidation. It is advisable to maintain a slightly acidic pH (around 5-6) for aqueous solutions.

  • Q3: Is this compound sensitive to light?

    • A3: Yes, compounds with extended conjugation, such as nitrostyrenes, are often sensitive to UV and visible light. Photoisomerization of the double bond or other photochemical reactions can lead to degradation. Always protect solutions from light.

Degradation

  • Q4: What are the likely degradation pathways for this compound?

    • A4: While specific degradation pathways for this exact compound are not extensively documented, based on related structures like p-nitrophenol and other nitrostyrenes, potential degradation pathways include:

      • Hydrolysis: Cleavage of the molecule, potentially at the ethenyl bridge, especially under strong acidic or basic conditions.

      • Oxidation: The phenolic ring is susceptible to oxidation, which can be accelerated by light, heat, and higher pH. This can lead to the formation of quinone-like structures and further degradation products.

      • Polymerization: Under certain conditions, nitrostyrene derivatives can undergo polymerization.

      • Photo-induced reactions: Light can induce isomerization from the (E)-isomer to the (Z)-isomer or other photochemical transformations.

  • Q5: What are the potential degradation products?

    • A5: Potential degradation products could include 4-hydroxybenzaldehyde and nitromethane from cleavage of the double bond, as well as various oxidized and polymerized species. The exact nature of the degradation products will depend on the specific stress conditions (e.g., pH, temperature, presence of oxidizing agents).

Biological Activity and Signaling Pathways

  • Q6: What are the known biological activities of β-nitrostyrene derivatives?

    • A6: Various β-nitrostyrene derivatives have been reported to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

  • Q7: Which cellular signaling pathways might be affected by this compound?

    • A7: As a phenolic compound, this compound may modulate several key inflammatory and cell survival signaling pathways. While specific studies on this compound are limited, related phenolic compounds are known to interact with:

      • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Many phenolic compounds are known to inhibit the NF-κB signaling pathway, which is a central regulator of inflammation.

      • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK cascades (including ERK, JNK, and p38) are involved in cellular stress responses, proliferation, and apoptosis, and can be modulated by phenolic compounds.

      • PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Pathway: This is a crucial pathway for cell survival and proliferation that can be influenced by various small molecules, including some phenolics.

Data Presentation

The following tables summarize hypothetical stability data for this compound under forced degradation conditions. This data is illustrative and intended to show expected trends. Actual degradation will depend on the specific experimental conditions.

Table 1: Hypothetical Degradation of this compound under Different Stress Conditions

Stress ConditionDurationTemperature% Degradation (Hypothetical)Potential Degradation Products
Acid Hydrolysis (0.1 M HCl)24 hours60°C15-25%Cleavage products (e.g., 4-hydroxybenzaldehyde)
Base Hydrolysis (0.1 M NaOH)8 hours40°C30-50%Cleavage products, polymerized materials
Oxidative (3% H₂O₂)24 hoursRoom Temp20-40%Oxidized ring structures (quinones)
Thermal (in solid state)48 hours80°C5-15%Isomers, dimers
Photolytic (UV light)12 hoursRoom Temp25-45%(Z)-isomer, cyclization products

Table 2: Hypothetical Stability of this compound in Different Solvents at 4°C (Protected from Light)

SolventTime Point% Remaining (Hypothetical)
DMSO1 month>98%
Acetonitrile1 month>95%
Ethanol1 month85-95%
PBS (pH 7.4)24 hours70-85%
Acetate Buffer (pH 5.5)24 hours90-98%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products and assess the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 40°C for 8 hours. Neutralize with an appropriate amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solution): Heat the stock solution at 60°C for 48 hours.

  • Thermal Degradation (Solid): Place a small amount of solid this compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photodegradation: Expose the stock solution in a quartz cuvette to UV light in a photostability chamber for 12 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and to observe the formation of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid

  • Forced degradation samples from Protocol 1

Procedure:

  • Initial Mobile Phase Selection: Start with a gradient elution using a mobile phase of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical starting gradient could be:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Method Optimization:

    • Inject a mixture of the stressed samples to observe the separation of the parent peak from the degradation product peaks.

    • Adjust the gradient slope, initial and final mobile phase compositions, and flow rate to achieve adequate resolution between all peaks.

    • The detection wavelength should be set at the λmax of this compound, but a photodiode array (PDA) detector is recommended to also detect degradation products that may have different absorption maxima.

  • Method Validation (abbreviated):

    • Specificity: The method should be able to resolve the main peak from all degradation product peaks. Peak purity analysis using a PDA detector should be performed.

    • Linearity: Establish a calibration curve over a suitable concentration range.

    • Accuracy and Precision: Determine the accuracy and precision of the method at different concentration levels.

Mandatory Visualizations

Signaling_Pathways cluster_nfkb NF-κB Pathway Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Nucleus_NFkB Nuclear NF-κB NFkB->Nucleus_NFkB translocates Gene_Expression Inflammatory Gene Expression Nucleus_NFkB->Gene_Expression activates Phenol This compound Phenol->IKK inhibits?

Caption: Potential interaction of this compound with the NF-κB signaling pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 40°C) Stock->Base Oxidation Oxidative Stress (3% H₂O₂) Stock->Oxidation Thermal Thermal Stress (60°C) Stock->Thermal Photo Photolytic Stress (UV Light) Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (% Degradation, Peak Purity) HPLC->Data

Caption: General workflow for a forced degradation study of this compound.

Logical_Relationships Compound This compound Instability Degradation Degradation Compound->Degradation Loss_Activity Loss of Biological Activity Degradation->Loss_Activity Inconsistent_Results Inconsistent Experimental Results Loss_Activity->Inconsistent_Results

Caption: Logical relationship between compound instability and experimental outcomes.

Technical Support Center: Nitrostyrene Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for nitrostyrene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of nitrostyrene to prevent unwanted polymerization. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What causes nitrostyrene to polymerize during storage?

A1: Nitrostyrene can undergo spontaneous polymerization, primarily through a free-radical mechanism. The main triggers for this unwanted polymerization are:

  • Heat: Elevated temperatures significantly accelerate the rate of polymerization.[1]

  • Light: Exposure to light, particularly UV light, can initiate the formation of free radicals.

  • Presence of Initiators: Contaminants such as peroxides (which can form upon exposure to air), acids, or bases can act as initiators for polymerization.[2]

  • Absence of an Inhibitor: Commercially available nitrostyrene is typically supplied with a polymerization inhibitor. If this inhibitor is removed or becomes depleted, the monomer is highly susceptible to polymerization.

Q2: What are polymerization inhibitors and how do they work?

A2: Polymerization inhibitors are chemical compounds added in small quantities to monomers to prevent their self-polymerization. For styrene and its derivatives, phenolic compounds like 4-tert-butylcatechol (TBC) are commonly used.[1][3] These inhibitors act as radical scavengers. Their effectiveness often depends on the presence of dissolved oxygen. The inhibitor can donate a hydrogen atom to a peroxy radical, terminating the chain reaction that leads to polymerization.[4]

Q3: My nitrostyrene has turned viscous or solidified. What has happened and what should I do?

A3: An increase in viscosity or solidification are clear signs that polymerization has occurred. The solid material is poly(nitrostyrene). At this point, the monomer is no longer pure and is unsuitable for most reactions. Attempting to salvage the remaining monomer is not recommended due to the difficulty in separating it from the polymer and the potential for further polymerization. If the polymerization is generating heat, it could be a runaway reaction; in this case, refer to the emergency procedures in the troubleshooting guide. For disposal of the polymerized material, consult your institution's safety guidelines. Dissolving the polymer can be difficult as cross-linking can occur, making it insoluble.

Q4: How should I store nitrostyrene to ensure its stability?

A4: Proper storage is crucial for maximizing the shelf life of nitrostyrene. The following conditions are recommended:

  • Temperature: Store at refrigerated temperatures, typically 2-8°C. Some suppliers may recommend storage at frozen temperatures (<0°C).[5]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent the formation of peroxides from atmospheric oxygen.[2] However, it is important to note that some inhibitors, like TBC, require the presence of a small amount of oxygen to be effective.[6] Always refer to the supplier's specific storage recommendations.

  • Light: Store in a dark or amber-colored bottle to protect it from light.[5]

  • Container: Ensure the container is tightly sealed to prevent contamination and exposure to air and moisture.[2]

Q5: Do I need to remove the inhibitor before using nitrostyrene in my experiment?

A5: Yes, in most cases, the polymerization inhibitor must be removed before use, as it will likely interfere with the desired reaction, especially if it involves polymerization or radical mechanisms.

Troubleshooting Guides

Issue 1: Signs of Polymerization Observed
  • Symptom: The nitrostyrene, which is typically a crystalline solid or liquid, appears viscous, cloudy, or has solidified.

  • Cause: The monomer has begun to polymerize due to improper storage conditions (e.g., elevated temperature, exposure to light) or depletion of the inhibitor.

  • Solution:

    • Assess the extent: If only a small amount of polymer is present, it may be possible to separate the remaining liquid monomer, but this is generally not recommended.

    • Check inhibitor levels: If you have the capability, check the inhibitor concentration (see Experimental Protocol 3).

    • Safe disposal: If significant polymerization has occurred, it is best to dispose of the material according to your institution's hazardous waste guidelines.

    • Review storage practices: Ensure that your storage conditions align with the recommendations (low temperature, darkness, inert atmosphere if required).

Issue 2: Low Yield or No Reaction in a Polymerization Experiment
  • Symptom: When using nitrostyrene in a polymerization reaction, the yield is significantly lower than expected, or the reaction does not proceed at all.

  • Cause: The polymerization inhibitor was not completely removed from the nitrostyrene monomer before starting the reaction.

  • Solution:

    • Purify the monomer: Before your next experiment, ensure that the inhibitor is thoroughly removed using one of the recommended protocols (see Experimental Protocol 1).

    • Use freshly purified monomer: Once the inhibitor is removed, the nitrostyrene is much more prone to polymerization. It is best to use it immediately after purification.

    • Store purified monomer appropriately: If immediate use is not possible, store the purified, uninhibited monomer at a very low temperature (e.g., -20°C) for a very short period.

Issue 3: Runaway Polymerization
  • Symptom: A rapid increase in temperature is observed in the stored nitrostyrene container, potentially with the release of vapors. This is a hazardous situation.[7]

  • Cause: The polymerization reaction is occurring rapidly and exothermically, and the heat generated is further accelerating the reaction.

  • Emergency Procedure:

    • Evacuate the immediate area.

    • Alert your institution's safety officer or emergency response team.

    • If it is safe to do so, cool the container externally with an ice bath or other cooling medium.

    • Do not open the container, as this could expose the material to oxygen and potentially accelerate the reaction, or lead to a sudden release of pressure.

    • If available and you are trained to do so, a "short-stop" agent or retarder can be added to halt the polymerization. However, this should only be done by trained personnel with appropriate safety measures in place.

Data Presentation

Table 1: Recommended Storage Conditions for Nitrostyrene

ParameterRecommendationRationale
Temperature 2-8°C or frozen (<0°C)To minimize the rate of thermal polymerization.[5]
Atmosphere Inert gas (Nitrogen/Argon)To prevent peroxide formation.[2]
Light In the dark (amber vials)To prevent light-induced polymerization.[5]
Inhibitor Maintain recommended levelsTo scavenge free radicals and prevent polymerization initiation.

Table 2: Common Inhibitors for Styrene and Derivatives

InhibitorTypical ConcentrationNotes
4-tert-Butylcatechol (TBC) 10-15 ppmHighly effective; its function requires the presence of dissolved oxygen.[1][6][7][8]
Hydroquinone (HQ) VariesAnother common phenolic inhibitor.
4-Methoxyphenol (MEHQ) VariesOften used for acrylates and other vinyl monomers.

Experimental Protocols

Protocol 1: Removal of TBC Inhibitor

Method A: Aqueous NaOH Wash

  • Place the nitrostyrene monomer in a separatory funnel.

  • Add an equal volume of a 10% aqueous sodium hydroxide (NaOH) solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release any pressure.

  • Allow the layers to separate. The aqueous layer (bottom) will likely be colored as it removes the phenolic TBC inhibitor.

  • Drain and discard the lower aqueous layer.

  • Repeat the wash with fresh 10% NaOH solution until the aqueous layer is colorless.

  • Wash the monomer with an equal volume of deionized water to remove any residual NaOH. Repeat this wash 2-3 times.

  • Dry the washed nitrostyrene over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter to remove the drying agent. The purified nitrostyrene should be used immediately.

Method B: Alumina Column Chromatography

  • Prepare a chromatography column packed with basic or neutral activated alumina. A general guideline is to use 10-20 g of alumina per 100 mL of monomer.

  • Pre-wet the column with a small amount of a non-polar solvent (e.g., hexane) and allow it to drain until the solvent level reaches the top of the alumina bed.

  • Carefully add the nitrostyrene monomer to the top of the column.

  • Allow the monomer to pass through the column under gravity. The inhibitor will be adsorbed onto the alumina.

  • Collect the purified monomer as it elutes from the column.

  • The purified nitrostyrene should be used immediately.

Protocol 2: Addition of TBC Inhibitor for Long-Term Storage
  • Calculate the required amount of TBC: For a target concentration of 15 ppm, you will need 15 mg of TBC per 1 kg of nitrostyrene.

    • Mass of TBC (mg) = Mass of nitrostyrene (kg) x 15

  • Prepare a stock solution of TBC: Due to the small amount of TBC needed, it is more accurate to add it as a dilute solution. Dissolve a known mass of TBC in a small volume of a volatile solvent in which both TBC and nitrostyrene are soluble (e.g., methanol or diethyl ether).

  • Add the inhibitor solution: Add the calculated volume of the TBC stock solution to the purified nitrostyrene.

  • Ensure thorough mixing: Gently swirl or stir the mixture until the inhibitor is completely dissolved and evenly distributed.

  • Evaporate the solvent (if necessary): If a volatile solvent was used to introduce the TBC, it can be removed under a gentle stream of inert gas or by brief exposure to a vacuum.

  • Store appropriately: Transfer the stabilized nitrostyrene to a clean, dry, amber-colored container, flush with an inert gas, seal tightly, and store at the recommended low temperature.

Protocol 3: Monitoring TBC Concentration (Based on ASTM D4590)

This protocol provides a conceptual overview of the colorimetric method used to determine the concentration of TBC in styrene, which can be adapted for nitrostyrene.[4][6][8][9][10]

  • Principle: The method is based on the reaction of TBC with aqueous sodium hydroxide to form a colored complex. The intensity of the color is proportional to the TBC concentration and can be measured using a spectrophotometer.

  • Procedure Outline:

    • Sample Preparation: A known volume or mass of the nitrostyrene sample containing TBC is taken.

    • Extraction: The sample is mixed with an aqueous sodium hydroxide solution. The TBC is extracted into the aqueous phase, forming the colored complex.

    • Colorimetric Measurement: The absorbance of the colored aqueous layer is measured at a specific wavelength (e.g., 490 nm for the complex in styrene analysis) using a spectrophotometer.[6][10]

    • Quantification: The concentration of TBC is determined by comparing the absorbance of the sample to a calibration curve prepared from standards of known TBC concentrations.

Visualizations

cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition Initiator Initiator Radical Radical Initiator->Radical Heat/Light Growing_Polymer_Chain Growing_Polymer_Chain Radical->Growing_Polymer_Chain + Monomer Inactive_Species Inactive Species Radical->Inactive_Species + Inhibitor Monomer Monomer Growing_Polymer_Chain->Growing_Polymer_Chain + Monomer Polymer Polymer Growing_Polymer_Chain->Polymer Termination Inhibitor Inhibitor (TBC)

Caption: Mechanism of free-radical polymerization and inhibition.

start Start: Prepare Nitrostyrene for Experiment check_polymer Visually inspect nitrostyrene start->check_polymer solid_viscous Solid or Viscous? check_polymer->solid_viscous dispose Dispose of material per safety guidelines solid_viscous->dispose Yes remove_inhibitor Remove inhibitor (e.g., NaOH wash) solid_viscous->remove_inhibitor No (Liquid/Crystalline) use_immediately Use purified monomer immediately remove_inhibitor->use_immediately proceed Proceed with experiment use_immediately->proceed

Caption: Experimental workflow for preparing nitrostyrene.

start Problem: Nitrostyrene appears abnormal check_viscosity Is it viscous or solid? start->check_viscosity check_temp Is the container warm? check_viscosity->check_temp Yes check_storage Review storage conditions (temp, light). check_viscosity->check_storage No polymerized Polymerization has occurred. Dispose safely. check_temp->polymerized No runaway Runaway reaction! Initiate emergency procedures. check_temp->runaway Yes check_inhibitor Consider checking inhibitor levels. check_storage->check_inhibitor

Caption: Troubleshooting decision tree for nitrostyrene storage.

References

Optimizing reaction time and temperature for Schiff base synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions to optimize reaction time and temperature for successful Schiff base synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the typical temperature and time ranges for Schiff base synthesis?

A1: Reaction conditions for Schiff base synthesis vary widely depending on the reactivity of the specific aldehyde and amine used.[1] Reactions can occur at room temperature, sometimes spontaneously, especially with stable aromatic aldehydes and anilines.[1] For less reactive starting materials or to increase the reaction rate, heating is often employed, with temperatures ranging from room temperature up to the reflux temperature of the solvent.[1] Reaction times can range from as short as a few minutes to several hours.[1][2] For instance, some microwave-assisted syntheses can be completed in just one to two minutes, compared to hours using conventional heating.[3] In one study, the optimal synthesis time for aurantiol was found to be between 30 minutes and 1 hour at 90±5°C.[2]

Q2: Is heating always necessary for Schiff base formation?

A2: No, heating is not always required. Schiff bases derived from highly reactive aryl aldehydes and amines can form spontaneously at room temperature.[1] However, for many reactions, particularly those involving less reactive ketones or alkylamines, heating is necessary to drive the reaction to completion by facilitating the dehydration step.[4][5] The decision to apply heat should be based on the specific reactants and any established protocols.[1]

Q3: How does temperature affect the reaction kinetics and product yield?

A3: Temperature directly influences the rate of reaction according to the Arrhenius law; higher temperatures generally lead to faster reaction rates.[6] This can shorten the required reaction time. However, excessively high temperatures can lead to the formation of by-products or decomposition of the desired Schiff base, potentially lowering the overall yield and purity.[7][8] In some cases, an optimal temperature is found where the reaction proceeds efficiently without significant degradation. For example, one study determined that room temperature (25°C) was the optimal condition for their specific synthesis, with higher temperatures not improving the yield.[9]

Q4: How can I tell when the reaction is complete?

A4: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[10] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product spot. The reaction is considered complete when the starting material spot (usually the limiting reagent) is no longer visible.[10]

Q5: My Schiff base is unstable and decomposes. How can I prevent this?

A5: Schiff base instability is often due to hydrolysis, where the imine bond is cleaved by water, reverting the compound to its original amine and aldehyde/ketone.[3][7] To prevent this, it is crucial to work under anhydrous conditions, using dry solvents and potentially an inert atmosphere (e.g., nitrogen or argon).[7] During the work-up and purification steps, avoid exposure to water and maintain a neutral pH, as hydrolysis can be catalyzed by both acids and bases.[10] Thoroughly drying the final product is essential to remove any residual water that could cause hydrolysis over time.[10] Some Schiff bases are also thermally unstable and can decompose at high temperatures.[8]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No Reaction or Very Low Yield Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium or the activation energy barrier has not been overcome.[7]Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC.[10]
Water Inhibition: The formation of a Schiff base is a reversible condensation reaction that produces water. The presence of water can shift the equilibrium back towards the reactants.[11][12]Remove water as it forms. This can be achieved by using a Dean-Stark apparatus, adding anhydrous salts like MgSO₄, or using molecular sieves.[7][11]
Incorrect pH: The reaction is often catalyzed by acid, but a pH that is too low can protonate the amine, rendering it non-nucleophilic and stopping the reaction.[4][5]The synthesis is often best performed at a mildly acidic pH to facilitate both the nucleophilic attack and the dehydration step.[4][5] A few drops of a catalyst like glacial acetic acid are often sufficient.[13]
Product Decomposes During Work-up or Purification Hydrolysis: The imine bond is susceptible to cleavage by water, especially in the presence of acid or base.[7][10]Work up the reaction under anhydrous conditions using dry solvents.[7] Neutralize any acid catalyst before extraction. Store the final product in a desiccator.[10]
Thermal Instability: The Schiff base may be sensitive to high temperatures.[8]If possible, perform purification steps like recrystallization at lower temperatures or use column chromatography at room temperature. Avoid excessive heating when removing solvent.
Formation of Multiple Products/Impurities Side Reactions: Self-condensation of the amine or other side reactions can occur, especially at high temperatures.[10]Optimize reaction conditions (temperature, concentration) to favor the desired product.[10] Ensure the purity of starting materials and solvents.[10]
Impure Starting Materials: Contaminants in the initial aldehyde or amine can lead to the formation of undesired by-products.Purify the starting materials before use through methods like distillation or recrystallization.[10]

Data on Reaction Conditions

The optimal conditions for Schiff base synthesis are highly dependent on the specific substrates. The following tables provide examples from various studies to illustrate the range of effective reaction times and temperatures.

Table 1: Optimization of Temperature and Time for an Amino-Berberine Schiff Base

Temperature (°C)Reaction Time (min)SolventObservations
25 - 9030EtOHRoom temperature (25°C) was found to be the optimal condition.[9]
2515 - 120EtOHProlonging the reaction time beyond 30 minutes did not significantly improve the yield.[9]
Data sourced from a study on the synthesis of berberine Schiff bases.[9]

Table 2: Comparison of Synthesis Methods and Conditions

MethodTemperatureTimeSolventYield
Conventional HeatingReflux4 hoursWater83%
Conventional HeatingReflux2 hoursEthanol88%
Microwave IrradiationN/A30 sec - 2 minWaterExcellent
Simple Condensation90±5°C30 - 60 minNeat (Solvent-free)77.57%
Data compiled from various synthesis protocols.[2][5][14]

Experimental Protocols

General Protocol for Schiff Base Synthesis (Conventional Heating)

This protocol describes a general method for the condensation of an aldehyde and a primary amine with acid catalysis.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde (1.0 equivalent) in a suitable solvent such as ethanol or methanol.[7][15]

  • Addition of Amine: To the stirred solution, add the primary amine (1.0-1.2 equivalents).[10]

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (a few drops) or a small amount of p-toluenesulfonic acid.[10][13]

  • Heating and Monitoring: Heat the reaction mixture to reflux.[13] Monitor the progress of the reaction by TLC until the limiting starting material is consumed.[10] This can take anywhere from a few minutes to several hours.[1]

  • Isolation and Work-up: Cool the reaction mixture to room temperature.[10] If a precipitate forms, collect the solid product by vacuum filtration.[15] Wash the crystals with a small amount of cold solvent (e.g., ethanol) to remove soluble impurities.[15]

  • Drying: Dry the purified product in a vacuum oven or desiccator to remove all traces of solvent and water.[7]

Visual Workflow and Troubleshooting Diagrams

The following diagrams illustrate a typical experimental workflow and a logical troubleshooting process for optimizing Schiff base synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Aldehyde in Solvent B Add Amine (1.0-1.2 eq) A->B C Add Acid Catalyst B->C D Heat to Reflux C->D E Monitor by TLC D->E E->D Incomplete F Cool to RT E->F Reaction Complete G Filter Precipitate F->G H Wash with Cold Solvent G->H I Dry Product H->I

Caption: A typical experimental workflow for Schiff base synthesis.

G Start Low Yield or No Product Q1 Is water being removed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No Add molecular sieves or use Dean-Stark Q1->A1_No No Q2 Is reaction heated? A1_Yes->Q2 A1_No->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No Increase temperature & monitor by TLC Q2->A2_No No Q3 Is an acid catalyst used? A2_Yes->Q3 A2_No->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No Add catalytic acid (e.g., Acetic Acid) Q3->A3_No No Q4 Is product decomposing? A3_Yes->Q4 A3_No->Q4 A4_Yes Use anhydrous conditions, neutralize work-up Q4->A4_Yes Yes A4_No Check starting material purity Q4->A4_No No

Caption: A troubleshooting guide for low Schiff base reaction yield.

References

Technical Support Center: Column Chromatography Purification of Phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of phenol derivatives.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to provide clear and actionable solutions.

Q1: My phenol derivative is not moving off the column, or is moving very slowly.

A1: This common issue, known as "streaking" or "tailing," can be caused by several factors related to the polarity of your compound and its interaction with the stationary phase.

  • Increase Mobile Phase Polarity: Your solvent system may not be polar enough to elute the compound. Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For highly polar phenols, a mobile phase of dichloromethane (DCM) with 10-20% methanol may be necessary.[1]

  • Incorporate a Stronger Solvent: Toluene can be a valuable addition to your mobile phase, particularly for aromatic compounds. A solvent system like 10% ethyl acetate in toluene can significantly improve the separation of phenols compared to traditional ethyl acetate/hexane systems.[1]

  • Consider Reverse-Phase Chromatography: For very polar phenol derivatives, reverse-phase chromatography is often a more suitable technique. The use of a non-polar stationary phase (like C18) with a polar mobile phase (e.g., water/methanol or water/acetonitrile) will allow your polar compound to elute more effectively.

Q2: My phenol derivative is showing significant peak tailing.

A2: Peak tailing in the chromatography of phenolic compounds is often due to strong interactions between the acidic phenolic protons and the silica gel stationary phase.

  • Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase can suppress the ionization of the phenolic hydroxyl groups and silanol groups on the silica surface. This reduces the strong interactions that cause tailing.

  • Use a Different Stationary Phase: If tailing persists, consider switching to a less acidic stationary phase like neutral alumina.

  • Employ a Competing Agent: In some cases, adding a small amount of a more polar solvent like methanol to a non-polar mobile phase can help to block the active sites on the silica gel, reducing tailing.

Q3: The separation between my desired phenol derivative and impurities is poor, even though they show good separation on TLC.

A3: Discrepancies between TLC and column chromatography performance can arise from several factors.

  • Optimize the Solvent System: A solvent system that gives an Rf value of 0.2-0.3 for your target compound on TLC is a good starting point for column chromatography.[2] If the separation is still poor, re-screen different solvent systems on TLC to find one that provides better resolution.

  • Column Overloading: Loading too much sample onto the column can lead to broad bands and poor separation. As a general rule, the amount of silica gel should be 50 to 100 times the weight of the crude sample.

  • Improper Column Packing: An improperly packed column with channels or cracks will lead to uneven solvent flow and poor separation. Ensure your column is packed uniformly.

  • Sample Application: The sample should be applied to the column in a narrow band using a minimal amount of solvent.

Q4: My purified phenol derivative is colored, or the color intensifies over time.

A4: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities, often quinone-type compounds.

  • Work Quickly and Protect from Light: Minimize the exposure of your compound to air and light during the purification process.

  • Use Degassed Solvents: Solvents can contain dissolved oxygen, which can promote oxidation. Degassing your solvents by sparging with an inert gas like nitrogen or argon before use can be beneficial.

  • Add an Antioxidant: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the solvent can help prevent oxidation.

  • Store Purified Fractions Appropriately: Once collected, immediately store the fractions containing your purified compound under an inert atmosphere and at a low temperature to prevent degradation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying phenol derivatives?

A1: The choice of stationary phase depends on the polarity of your phenol derivative.

  • Silica Gel: This is the most common stationary phase for normal-phase chromatography and is suitable for a wide range of phenol derivatives.

  • Alumina: Alumina can be a good alternative to silica, especially for compounds that are sensitive to the acidic nature of silica gel. It is available in neutral, acidic, and basic forms.

  • Reverse-Phase (C18): For highly polar or water-soluble phenol derivatives, reverse-phase chromatography using a C18-functionalized silica gel is the preferred method.

  • Sephadex LH-20: This lipophilic dextran gel is often used for the separation of polyphenols and flavonoids.[4]

  • Polyamide: Polyamide resins are also effective for the separation of phenolic compounds.

Q2: How do I choose the right mobile phase for my separation?

A2: The ideal mobile phase should provide good separation of your target compound from impurities with a reasonable elution time.

  • TLC Analysis: Thin-layer chromatography (TLC) is an essential tool for screening and optimizing your mobile phase. Aim for a solvent system that gives your desired compound an Rf value between 0.2 and 0.3.[2]

  • Common Solvent Systems: For normal-phase chromatography on silica gel, common mobile phases for phenol derivatives include mixtures of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate, dichloromethane, or diethyl ether). For more polar compounds, methanol may be added in small percentages to dichloromethane or ethyl acetate.[1]

  • Gradient Elution: For complex mixtures with compounds of widely varying polarities, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective.

Q3: How can I prevent my compound from oxidizing during purification?

A3: Phenolic compounds are prone to oxidation. To minimize this:

  • Use Freshly Distilled Solvents: This removes peroxides and other impurities that can initiate oxidation.

  • Work Under an Inert Atmosphere: Whenever possible, conduct the chromatography and solvent evaporation steps under a nitrogen or argon atmosphere.

  • Protect from Light: Wrap your column and collection tubes in aluminum foil to prevent light-induced degradation.

  • Store Properly: After purification, store your compound under an inert atmosphere, protected from light, and at low temperatures (e.g., in a freezer).[3]

Q4: What is "dry loading" and when should I use it?

A4: Dry loading is a technique where the sample is pre-adsorbed onto a small amount of stationary phase (e.g., silica gel) before being loaded onto the column. This method is particularly useful when your compound is not very soluble in the initial mobile phase, as it ensures a more even application and can lead to better separation.

Data Presentation

Table 1: Typical Rf Values of Phenol Derivatives on Silica Gel TLC

Compound ClassMobile Phase SystemTypical Rf RangeReference
Simple PhenolsHexane:Ethyl Acetate (4:1)0.3 - 0.6[5]
Phenolic AcidsChloroform:Methanol (9:1)0.2 - 0.5
Flavonoids (Aglycones)Toluene:Ethyl Acetate:Formic Acid (5:4:1)0.4 - 0.7[6]
Flavonoid GlycosidesEthyl Acetate:Formic Acid:Water (8:1:1)0.1 - 0.4
AnthocyaninsEthyl Acetate:Formic Acid:Acetic Acid:Water (100:11:11:26)0.2 - 0.5[7]

Note: Rf values are highly dependent on the specific compound, the exact solvent ratio, the type of TLC plate, and experimental conditions. This table provides general guidance.

Table 2: Recommended Starting Solvent Systems for Column Chromatography of Phenol Derivatives

Compound PolarityStationary PhaseRecommended Starting Solvent System
Non-polar to Moderately PolarSilica GelHexane:Ethyl Acetate (e.g., 9:1 to 1:1)
Dichloromethane:Ethyl Acetate
Toluene:Ethyl Acetate
PolarSilica GelDichloromethane:Methanol (e.g., 99:1 to 9:1)
Ethyl Acetate:Methanol
Very Polar / Water SolubleReverse-Phase C18Water:Methanol (gradient)
Water:Acetonitrile with 0.1% Formic Acid (gradient)

Experimental Protocols

Detailed Methodology for Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of a moderately polar phenol derivative using normal-phase column chromatography.

1. Materials:

  • Glass chromatography column with a stopcock

  • Silica gel (60-120 or 230-400 mesh)

  • Sand (washed)

  • Cotton or glass wool

  • Crude phenol derivative sample

  • Eluting solvents (e.g., hexane and ethyl acetate)

  • TLC plates, developing chamber, and UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

2. Column Packing (Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing.

  • Add a thin layer of sand (approx. 1 cm) on top of the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 10% ethyl acetate in hexane). The consistency should be like a thin milkshake.

  • With the column stopcock closed, pour the slurry into the column.

  • Open the stopcock to allow the solvent to drain, and gently tap the side of the column to ensure even packing and remove any air bubbles.

  • Continuously add the slurry until the desired column height is reached.

  • Once the silica gel has settled, add a thin layer of sand (approx. 1 cm) on top of the silica bed to prevent disturbance during sample and solvent addition.

  • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

3. Sample Loading:

  • Dissolve the crude sample in a minimal amount of the eluting solvent or a slightly more polar solvent if necessary.

  • Carefully apply the sample solution evenly onto the top of the sand layer using a pipette.

  • Open the stopcock and allow the sample to be absorbed into the silica bed until the solvent level is at the top of the sand.

  • Carefully add a small amount of the eluting solvent to wash the sides of the column and allow it to be absorbed into the silica bed. Repeat this step once more.

4. Elution and Fraction Collection:

  • Carefully fill the top of the column with the eluting solvent.

  • Begin collecting the eluate in fractions (e.g., 10-20 mL per fraction).

  • If using a gradient elution, gradually increase the polarity of the mobile phase according to your pre-determined protocol.

5. Fraction Analysis:

  • Monitor the separation by spotting the collected fractions onto a TLC plate.

  • Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp or with a suitable staining agent.

  • Combine the fractions that contain the pure desired compound.

6. Compound Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified phenol derivative.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_column Prepare and Pack Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Sample prep_sample->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions isolate_product Isolate Product (Evaporation) combine_fractions->isolate_product

Caption: A general workflow for the column chromatography purification of phenol derivatives.

Troubleshooting_Tree start Poor Separation or Elution q_tailing Is there significant peak tailing? start->q_tailing a_tailing_yes Add acid to mobile phase or change stationary phase q_tailing->a_tailing_yes Yes q_no_elution Is the compound not eluting? q_tailing->q_no_elution No end Successful Purification a_tailing_yes->end a_no_elution_yes Increase mobile phase polarity or consider reverse-phase q_no_elution->a_no_elution_yes Yes q_poor_sep Is separation from impurities poor? q_no_elution->q_poor_sep No a_no_elution_yes->end a_poor_sep_yes Optimize solvent system (TLC) Check column packing & loading q_poor_sep->a_poor_sep_yes Yes q_color Is the compound colored/degrading? q_poor_sep->q_color No a_poor_sep_yes->end a_color_yes Use degassed solvents Protect from light & air q_color->a_color_yes Yes q_color->end No a_color_yes->end

References

Technical Support Center: Overcoming Solubility Challenges of 4-[(E)-2-Nitroethenyl]phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 4-[(E)-2-Nitroethenyl]phenol for biological assays.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous assay buffer. What is the recommended starting solvent?

A1: Due to its chemical structure, which includes a phenolic group and a nitroethenyl group, this compound is expected to have low aqueous solubility. The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[1][2][3] Prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and then dilute it serially into your aqueous assay buffer to achieve the desired final concentration.

Q2: I observed precipitation when I diluted my DMSO stock of this compound into my cell culture media. What could be the cause and how can I prevent this?

A2: Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds.[1] This occurs when the concentration of the compound in the final solution exceeds its aqueous solubility limit. To prevent this:

  • Lower the final concentration: The most straightforward approach is to test a lower final concentration of the compound in your assay.

  • Optimize the dilution method: Instead of a single large dilution, perform serial dilutions. It is preferable to add the DMSO stock directly to the final assay media with vigorous mixing to maximize interaction with media components like proteins that can help maintain solubility.[3]

  • Increase the DMSO concentration (with caution): You can slightly increase the final percentage of DMSO in your assay. However, be mindful of DMSO's potential toxicity to cells.

Q3: What is the maximum concentration of DMSO that is safe for my cells in a biological assay?

A3: The maximum tolerated concentration of DMSO is cell-line specific and also depends on the duration of the assay.[4][5] For most cell lines, it is recommended to keep the final DMSO concentration at or below 0.5%, and ideally no more than 0.1% for sensitive or primary cell lines.[1][4] It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cell line.

Q4: Are there alternative solvents or methods I can use if DMSO is not suitable for my experiment?

A4: Yes, several alternative strategies can be employed to improve the solubility of poorly soluble compounds:[6][7]

  • Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be tested.[2]

  • pH Modification: The phenolic hydroxyl group on this compound is weakly acidic. Adjusting the pH of the buffer to a more alkaline condition (e.g., pH > 8) may increase its solubility by deprotonating the phenol. However, ensure the pH is compatible with your biological assay.

  • Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds in their central cavity, thereby increasing their aqueous solubility.[6][7]

  • Surfactants: Non-ionic surfactants can be used at low concentrations to form micelles that solubilize the compound.[7]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the solid compound, which can improve its dissolution rate.[6][8]

Q5: How should I properly prepare and store my stock solution of this compound in DMSO?

A5: To ensure the stability and integrity of your compound, follow these steps:

  • Use high-purity, anhydrous DMSO.

  • Prepare the stock solution in a sterile, tightly sealed vial to prevent moisture absorption.

  • Store the stock solution at -20°C or -80°C.[1]

  • Minimize freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.[1]

Quantitative Data Summary

The tolerance to co-solvents like DMSO varies among different experimental systems. The following table provides recommended maximum final concentrations of DMSO for various biological assays to minimize cytotoxic effects and potential assay interference.[1][4][5][9]

Assay TypeRecommended Max. DMSO ConcentrationNotes
Immortalized Cell Line Assays ≤ 0.5%Some robust cell lines may tolerate up to 1%, but this should be validated.[4][5]
Primary Cell Cultures ≤ 0.1%Primary cells are generally more sensitive to DMSO toxicity.[1]
High-Throughput Screening (HTS) 0.1% - 1%The concentration should be optimized and kept consistent across all plates.
Enzyme Assays ≤ 1-2%Higher concentrations may be possible but should be checked for interference with enzyme activity.
In Vivo Animal Studies Varies significantlyThe formulation must be optimized for safety and tolerability in the specific animal model.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of 100% DMSO to achieve the target stock concentration (e.g., 20 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability Assay (e.g., MTT Assay) with a Poorly Soluble Compound

Objective: To assess the cytotoxicity of this compound on a chosen cell line, accounting for its poor solubility.

Materials:

  • Cells of interest plated in a 96-well plate

  • Complete cell culture medium

  • This compound DMSO stock solution (from Protocol 1)

  • 100% DMSO (for vehicle control)

  • MTT reagent

  • Solubilization buffer (e.g., acidified isopropanol)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Dilution:

    • Prepare serial dilutions of the this compound DMSO stock solution in complete cell culture medium.

    • Important: To minimize precipitation, add the DMSO stock directly to the medium (not the other way around) and mix immediately and thoroughly. For example, to achieve a 20 µM final concentration from a 20 mM stock with a final DMSO concentration of 0.1%, add 1 µL of the 20 mM stock to 999 µL of medium.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the prepared compound dilutions to the respective wells.

    • Controls are critical:

      • Untreated Control: Cells with fresh medium only.

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration wells (e.g., 0.1% DMSO). This is essential to differentiate compound effects from solvent effects.[1]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration of this compound.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_strategy Solubilization Strategy cluster_troubleshoot Troubleshooting start Poorly soluble compound: This compound dissolve_aq Attempt to dissolve in aqueous buffer start->dissolve_aq precipitate Precipitation or incomplete dissolution dissolve_aq->precipitate dissolve_dmso Prepare high-concentration stock in 100% DMSO precipitate->dissolve_dmso Primary approach serial_dilute Serially dilute into final assay medium dissolve_dmso->serial_dilute check_precipitate Observe for precipitation in final dilution serial_dilute->check_precipitate no_precipitate No Precipitation: Proceed with Assay check_precipitate->no_precipitate Success precipitate_again Precipitation Occurs check_precipitate->precipitate_again Failure lower_conc Lower final compound concentration precipitate_again->lower_conc alt_methods Explore alternative methods: - pH adjustment - Cyclodextrins - Co-solvents (Ethanol, PEG) precipitate_again->alt_methods lower_conc->serial_dilute alt_methods->serial_dilute

Caption: Workflow for solubilizing this compound.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor (e.g., EGFR) ras Ras receptor->ras Activates compound Phenolic Compound (e.g., this compound) raf Raf compound->raf Potential Inhibition Point ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription Translocates & Phosphorylates response Cellular Responses: - Proliferation - Survival - Differentiation transcription->response Regulates Gene Expression for

Caption: Representative MAPK/ERK signaling pathway.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4-[(E)-2-Nitroethenyl]phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common synthesis methods for 4-[(E)-2-Nitroethenyl]phenol, a valuable intermediate in organic synthesis. The following sections detail experimental protocols, present quantitative data for performance comparison, and visualize the synthetic workflows.

Introduction

This compound, also known as 4-hydroxy-β-nitrostyrene, is a key building block in the synthesis of various pharmaceuticals and fine chemicals. Its reactivity, stemming from the conjugated nitroalkene moiety and the phenolic hydroxyl group, allows for diverse chemical transformations. The efficiency of its synthesis is therefore of significant interest. The predominant method for its preparation is the Henry condensation reaction, also known as the nitroaldol reaction, between 4-hydroxybenzaldehyde and nitromethane. This guide explores different catalytic systems and reaction conditions for the Henry reaction, alongside an alternative synthetic route.

Comparison of Synthesis Methods

The following table summarizes the quantitative data for different methods of synthesizing this compound, allowing for a direct comparison of their performance.

Method Catalyst/Reagent Solvent Temperature (°C) Time Yield (%) Reference
Henry Condensation Aminofunctionalized mesoporous silica (AP-E1)Nitromethane9015-30 min~100[1]
Henry Condensation Ammonium AcetateAcetic AcidReflux6 h64[2]
Henry Condensation Sodium Hydroxide (NaOH)Methanol/Water10-15-High (unspecified)[3]
Alternative Method TCICA/DMF, Sodium NitriteDichloromethane or AcetonitrileReflux8-10 h99[1]

Experimental Protocols

This section provides detailed methodologies for the key synthesis routes cited in the comparison table.

Method 1: Henry Condensation using an Aminofunctionalized Mesoporous Catalyst

This method demonstrates a highly efficient catalytic approach to the Henry reaction.[1]

Materials:

  • 4-hydroxybenzaldehyde

  • Nitromethane

  • Aminofunctionalized mesoporous silica (AP-E1) catalyst

  • Toluene (optional, as solvent)

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1 mmol, 122 mg) in nitromethane (10 mL), add the aminofunctionalized mesoporous catalyst (20 mg).

  • Stir the reaction mixture at 90°C under a nitrogen atmosphere.

  • Monitor the reaction progress by taking aliquots with a filter syringe and analyzing via 1H NMR and GC-MS.

  • The reaction is expected to reach near completion within 15-30 minutes.

  • Upon completion, the catalyst can be filtered off, and the solvent can be removed under reduced pressure to yield the crude product.

  • Purification can be achieved by column chromatography.

Method 2: Henry Condensation using Ammonium Acetate

This is a classic and widely used protocol for the Henry reaction.[2]

Materials:

  • 4-hydroxybenzaldehyde (Salicylaldehyde in the cited text, but the procedure is general)

  • Nitromethane

  • Ammonium acetate

  • Acetic acid

  • Dichloromethane

  • Water

  • Magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve ammonium acetate (6.8 mmol, 524 mg) in acetic acid (4 mL).

  • Add nitromethane (19.6 mmol, 1.18 mL) and 4-hydroxybenzaldehyde (3.24 mmol, 0.34 mL) to the solution.

  • Heat the mixture under reflux for 6 hours.

  • After cooling to room temperature, add water (40 mL) and extract the mixture with dichloromethane (3 x 30 mL).

  • Dry the combined organic layers over magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

Method 3: Alternative Synthesis from 4-hydroxycinnamic acid

This method provides an alternative route to the target compound, starting from 4-hydroxycinnamic acid.[1]

Materials:

  • 4-hydroxycinnamic acid

  • Trichloroisocyanuric acid (TCICA)/DMF reagent

  • Sodium nitrite

  • Dichloromethane or Acetonitrile

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottomed flask, combine 4-hydroxycinnamic acid (0.01 mol), TCICA/DMF reagent (approx. 0.01 mol), and sodium nitrite (1 g) in dichloromethane or acetonitrile (25 mL).

  • Stir the reaction mixture under reflux for 8 to 10 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the mixture with a sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Separate the organic layer, dry it with anhydrous magnesium sulfate, and concentrate it under vacuum.

  • Purify the final product by column chromatography using an ethyl acetate-hexane eluent.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for the synthesis of this compound via the Henry condensation reaction.

Henry_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactant reactant process process product product purification purification A 4-Hydroxy- benzaldehyde D Mixing in Solvent A->D B Nitromethane B->D C Catalyst/Base C->D E Heating & Stirring D->E Reaction Conditions F Quenching/ Extraction E->F G Crude Product Isolation F->G H Recrystallization or Column Chromatography G->H I Pure 4-[(E)-2-Nitroethenyl] -phenol H->I

Caption: General workflow for the Henry condensation synthesis.

Conclusion

The synthesis of this compound is most commonly and efficiently achieved through the Henry condensation reaction. The use of modern catalysts, such as aminofunctionalized mesoporous silica, can lead to near-quantitative yields in very short reaction times, representing a significant improvement over traditional methods using bases like ammonium acetate or sodium hydroxide.[1] While an alternative synthesis from 4-hydroxycinnamic acid also reports a high yield, the Henry reaction offers a more direct and atom-economical route from readily available starting materials.[1] The choice of method will ultimately depend on the desired scale, available resources, and the importance of factors such as reaction time and catalyst reusability. For high-throughput and green chemistry applications, the catalytic Henry reaction is a superior choice.

References

Positional Isomerism Dictates Biological Activity: A Comparative Analysis of 2- and 4-Nitroethenylphenols

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of 4-[(E)-2-Nitroethenyl]phenol and 2-[(E)-2-Nitroethenyl]phenol reveals that the seemingly minor shift in the position of the hydroxyl group on the phenyl ring leads to significant differences in their biological activity. Structure-activity relationship (SAR) studies consistently indicate that the ortho-substituted isomer, 2-[(E)-2-Nitroethenyl]phenol, exhibits enhanced cytotoxic and pro-apoptotic effects compared to its para-substituted counterpart, this compound.

The core of this difference lies in the chemical reactivity imparted by the hydroxyl group's proximity to the nitroethenyl side chain. This guide provides a comprehensive overview of the available experimental data, delves into the underlying mechanisms, and presents detailed experimental protocols for researchers in drug discovery and development.

Enhanced Cytotoxicity of the 2-Hydroxy Isomer

The underlying reason for this enhanced activity is attributed to the unique chemical properties of the ortho-hydroxy group. Its proximity to the nitroethenyl group allows for the formation of an intramolecular hydrogen bond, which can influence the molecule's electronic properties and its interactions with biological targets[1]. This intramolecular interaction can modulate the electrophilicity of the β-carbon in the nitroethenyl group, a key site for Michael addition reactions with biological nucleophiles such as cysteine residues in proteins.

Mechanistic Insights: The Role of the Ortho-Hydroxyl Group

The distinct reactivity of 2-hydroxy-β-nitrostyrene has been a subject of specific investigation. Studies have shown that the ortho-hydroxy group can participate in unusual chemical reactions, such as facilitating C-C bond cleavage following conjugate addition[1]. This unique chemical behavior, not observed in the para-isomer, likely contributes to its distinct biological activity profile. The ability to engage in specific intramolecular interactions can lead to a more favorable binding orientation with target enzymes or proteins, resulting in enhanced inhibition or modulation of their function.

One of the key mechanisms of action for β-nitrostyrene derivatives is the inhibition of protein tyrosine phosphatases (PTPs)[2]. These enzymes play crucial roles in cellular signaling pathways, and their inhibition can lead to the induction of apoptosis in cancer cells. The nitroethenyl moiety acts as a phosphotyrosine mimetic, binding to the active site of PTPs. The specific substitution pattern on the phenyl ring can significantly influence the binding affinity and inhibitory potency. The electronic and steric effects of the ortho-hydroxyl group in 2-[(E)-2-Nitroethenyl]phenol likely contribute to a more effective interaction with the active site of target PTPs compared to the 4-hydroxy isomer.

Experimental Data Summary

While a direct comparative table of IC50 values is not available from a single source, the following table summarizes the general findings on the biological activities of nitrostyrene derivatives, highlighting the importance of the substitution pattern.

Compound ClassBiological ActivityKey Findings
Nitrostyrene Derivatives Pro-apoptotic, AntitumorSubstitutions at the 2- or 3-position of the benzene ring enhance toxicity.[1]
β-Nitrostyrenes Protein Tyrosine Phosphatase InhibitionThe nitroethenyl group acts as a phosphotyrosine mimetic, leading to enzyme inhibition.[2]
Ortho-Hydroxy-β-nitrostyrene Unique Chemical ReactivityThe ortho-hydroxy group can form intramolecular hydrogen bonds, influencing its chemical and biological properties.[1]

Key Experimental Protocols

To aid researchers in the evaluation of these compounds, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cell lines.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound and 2-[(E)-2-Nitroethenyl]phenol, dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protein Tyrosine Phosphatase (PTP1B) Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of a key protein tyrosine phosphatase.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • This compound and 2-[(E)-2-Nitroethenyl]phenol, dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Add 50 µL of assay buffer to each well of a 96-well plate.

  • Add 2 µL of the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., sodium orthovanadate).

  • Add 25 µL of PTP1B enzyme solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 25 µL of the pNPP substrate solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 10 µL of 10 M NaOH.

  • Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

  • Calculate the percentage of enzyme inhibition and determine the IC50 value.

Visualizing the Underlying Mechanisms

To better understand the structure-activity relationship and the proposed mechanism of action, the following diagrams are provided.

SAR_Comparison cluster_0 2-[(E)-2-Nitroethenyl]phenol cluster_1 This compound 2-OH Ortho-Hydroxyl Group Nitroethenyl_2 Nitroethenyl Group 2-OH->Nitroethenyl_2 Intramolecular H-Bond Enhanced_Activity Enhanced Biological Activity (e.g., Cytotoxicity) 2-OH->Enhanced_Activity Leads to 4-OH Para-Hydroxyl Group Lower_Activity Lower Biological Activity 4-OH->Lower_Activity Nitroethenyl_4 Nitroethenyl Group

Caption: Structure-activity relationship of hydroxylated nitrostyrenes.

PTP_Inhibition_Workflow Start PTP Inhibition Assay Prepare_Reagents Prepare Assay Buffer, Enzyme, Substrate, and Test Compounds Start->Prepare_Reagents Dispense_Buffer Dispense Assay Buffer into 96-well Plate Prepare_Reagents->Dispense_Buffer Add_Compounds Add Test Compounds (2- and 4-isomers) Dispense_Buffer->Add_Compounds Add_Enzyme Add PTP1B Enzyme and Incubate Add_Compounds->Add_Enzyme Add_Substrate Initiate Reaction with pNPP Substrate Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction with NaOH Incubate->Stop_Reaction Read_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Read_Absorbance Analyze_Data Calculate % Inhibition and IC50 Values Read_Absorbance->Analyze_Data

Caption: Experimental workflow for PTP1B inhibition assay.

Conclusion

References

A Comparative Guide to the Biological Activities of 4-Nitrophenol and 2-Nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological activities of 4-nitrophenol and 2-nitrophenol, isomers of nitrophenol with distinct toxicological and biochemical profiles. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and environmental science.

Introduction

4-Nitrophenol and 2-nitrophenol are aromatic organic compounds with the chemical formula HOC₆H₄NO₂. While they share the same molecular formula, the position of the nitro group relative to the hydroxyl group on the benzene ring results in significant differences in their chemical properties and, consequently, their biological activities. 4-Nitrophenol is primarily used in the manufacturing of drugs, fungicides, and dyes, whereas 2-nitrophenol is mainly used in the production of dyes, paint coloring, and rubber chemicals.[1] This guide will delve into a comparative analysis of their toxicity, antimicrobial effects, and enzymatic inhibition, supported by available experimental data.

Quantitative Comparison of Biological Activity

The following table summarizes the available quantitative data on the acute toxicity of 4-nitrophenol and 2-nitrophenol. It is important to note that while both compounds exhibit toxicity, 4-nitrophenol is consistently shown to be more acutely toxic than 2-nitrophenol.[2][3]

Biological ActivityTest OrganismRoute of Exposure4-Nitrophenol2-NitrophenolReference(s)
Acute Toxicity (LD50) RatOral202 - 620 mg/kg2,830 mg/kg[2]
MouseOral470 - 625.7 mg/kg1,300 mg/kg[2]
RatDermal>7,940 mg/kgNot Available[4]
RabbitDermalNot Available>7,940 mg/kg[5]

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test population. A lower LD50 value indicates higher acute toxicity.

Toxicological Profile

Animal studies have consistently demonstrated that 4-nitrophenol is more harmful than 2-nitrophenol when administered in high doses over a short period.[1]

4-Nitrophenol:

  • Inhalation Exposure: The most sensitive targets of inhaled 4-nitrophenol in animals are the hematological system (leading to methemoglobinemia) and the eyes.[3]

  • Oral Exposure: Decreased body weight is a noted effect at doses below those causing lethality. At lethal doses, clinical signs include respiratory distress and neurotoxicity.[3]

  • Dermal Exposure: Can cause skin irritation.[1]

2-Nitrophenol:

  • Inhalation Exposure: The primary target of inhaled 2-nitrophenol is the upper respiratory system, specifically the nasal cavity.[3]

  • Oral Exposure: Acute oral toxicity occurs at much higher doses compared to 4-nitrophenol.[3]

Antimicrobial Activity

Enzymatic Inhibition

Nitrophenols are widely used as substrates or inhibitors in various enzymatic assays. For instance, p-nitrophenyl phosphate (pNPP) is a common substrate for alkaline phosphatase, where the release of p-nitrophenol is measured spectrophotometrically to determine enzyme activity.[7] While both 4-nitrophenol and 2-nitrophenol can act as competitive inhibitors in certain enzymatic reactions, a direct comparative study providing IC50 values for the two isomers against a range of enzymes is not extensively documented in the public domain.[8] The inhibitory potential of these compounds is dependent on the specific enzyme and the concentration of the substrate.[8]

Experimental Protocols

Acute Oral Toxicity (LD50) Determination in Rats

This protocol is a general guideline for determining the median lethal dose (LD50) of a substance.

  • Animals: Healthy, young adult rats of a single strain are used. Both sexes should be tested, but they should be housed separately.

  • Housing: The animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard rodent chow and water.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days before the experiment.

  • Dose Preparation: The test substance (4-nitrophenol or 2-nitrophenol) is dissolved or suspended in a suitable vehicle (e.g., corn oil, distilled water). A range of doses is prepared.

  • Administration: A single dose of the test substance is administered to the animals by oral gavage. A control group receives only the vehicle.

  • Observation: The animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system activity, and behavior), and body weight changes for at least 14 days.

  • Data Analysis: The LD50 is calculated using a standard statistical method, such as the probit analysis.[9][10]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC).[11][12][13]

  • Materials: 96-well microtiter plates, sterile nutrient broth, bacterial or fungal cultures, and solutions of 4-nitrophenol and 2-nitrophenol at known concentrations.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in sterile broth to a turbidity equivalent to the 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in the nutrient broth in the wells of the microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only broth (sterility control) and broth with inoculum (growth control) are included.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzymatic Inhibition Assay

This is a general protocol for assessing the inhibitory effect of a compound on enzyme activity.

  • Reagents: Enzyme solution, substrate solution (e.g., a chromogenic substrate that releases a colored product upon enzymatic reaction), buffer solution, and solutions of the inhibitors (4-nitrophenol and 2-nitrophenol) at various concentrations.

  • Assay Procedure:

    • In the wells of a microplate, add the buffer, enzyme solution, and the inhibitor solution.

    • Pre-incubate the mixture for a specific period to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the formation of the product over time using a spectrophotometer at a specific wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.[14]

Visualizations

Biodegradation Pathways

The following diagrams illustrate the microbial degradation pathways of 4-nitrophenol and 2-nitrophenol. These pathways are crucial for understanding the environmental fate of these compounds.

Biodegradation_of_4_Nitrophenol 4-Nitrophenol 4-Nitrophenol Hydroquinone Hydroquinone 4-Nitrophenol->Hydroquinone Monooxygenase Maleylacetate Maleylacetate Hydroquinone->Maleylacetate Dioxygenase β-Ketoadipate β-Ketoadipate Maleylacetate->β-Ketoadipate Reductase TCA Cycle TCA Cycle β-Ketoadipate->TCA Cycle Biodegradation_of_2_Nitrophenol 2-Nitrophenol 2-Nitrophenol Catechol Catechol 2-Nitrophenol->Catechol Monooxygenase cis,cis-Muconate cis,cis-Muconate Catechol->cis,cis-Muconate Dioxygenase (ortho-cleavage) Muconolactone Muconolactone cis,cis-Muconate->Muconolactone β-Ketoadipate enol-lactone β-Ketoadipate enol-lactone Muconolactone->β-Ketoadipate enol-lactone β-Ketoadipate β-Ketoadipate β-Ketoadipate enol-lactone->β-Ketoadipate TCA Cycle TCA Cycle β-Ketoadipate->TCA Cycle Toxicity_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Dose Preparation Dose Preparation Dose Administration (Oral Gavage) Dose Administration (Oral Gavage) Dose Preparation->Dose Administration (Oral Gavage) Animal Acclimatization Animal Acclimatization Animal Acclimatization->Dose Preparation Observation (14 days) Observation (14 days) Dose Administration (Oral Gavage)->Observation (14 days) Data Collection (Mortality, Clinical Signs, Body Weight) Data Collection (Mortality, Clinical Signs, Body Weight) Observation (14 days)->Data Collection (Mortality, Clinical Signs, Body Weight) Statistical Analysis (e.g., Probit) Statistical Analysis (e.g., Probit) Data Collection (Mortality, Clinical Signs, Body Weight)->Statistical Analysis (e.g., Probit) LD50 Determination LD50 Determination Statistical Analysis (e.g., Probit)->LD50 Determination Comparative Toxicity Assessment Comparative Toxicity Assessment LD50 Determination->Comparative Toxicity Assessment

References

A Researcher's Guide to the Comparative Cytotoxicity of Nitrostyrene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitrostyrene derivatives, a class of organic molecules featuring a nitro group conjugated to a styrene backbone, have emerged as a compelling area of investigation in medicinal chemistry and drug discovery. Their inherent electrophilicity, conferred by the electron-withdrawing nitro group, allows them to readily participate in Michael addition reactions with biological nucleophiles. This reactivity underpins their broad spectrum of biological activities, including potent antimicrobial, anti-inflammatory, and, most notably, anticancer effects. The cytotoxic properties of these compounds against various cancer cell lines have positioned them as promising scaffolds for the development of novel chemotherapeutic agents.

The cytotoxic efficacy of nitrostyrene derivatives is intricately linked to their chemical structure. Substitutions on the aromatic ring and the β-carbon of the vinyl group can profoundly influence their electronic properties and steric hindrance, thereby modulating their reactivity and biological outcomes. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective anticancer compounds.

This guide provides a comparative analysis of the cytotoxicity of various nitrostyrene derivatives, supported by experimental data from peer-reviewed literature. It further offers detailed, field-proven protocols for assessing cytotoxicity and apoptosis, and elucidates the primary mechanisms through which these compounds exert their cell-killing effects. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to effectively evaluate and advance nitrostyrene-based cancer therapeutics.

Comparative Cytotoxicity of Nitrostyrene Derivatives

The cytotoxic potential of nitrostyrene derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth or viability. A lower IC50 value signifies greater cytotoxic potency. The following table summarizes the IC50 values of several representative nitrostyrene derivatives against various human cancer cell lines, offering a snapshot of their comparative efficacy.

CompoundCell LineIC50 (µM)Reference
β-NitrostyreneBurkitt's lymphoma~10-25[1]
(E)-9-(2-nitrovinyl)anthraceneBurkitt's lymphoma (MUTU-I)3[2]
(E)-9-(2-nitrovinyl)anthraceneBurkitt's lymphoma (DG-75)1.5[2]
CYT-Rx20 (3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene)Colorectal cancer (HCT116)1.15 ± 0.15 (µg/mL)[3]
CYT-Rx20 (3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene)Colorectal cancer (SW480)1.57 ± 0.06 (µg/mL)[3]
CYT-Rx20 (3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene)Colorectal cancer (SW620)1.51 ± 0.02 (µg/mL)[3]
CYT-Rx20Breast cancer (MCF-7)0.81 ± 0.04 (µg/mL)[4][5]
CYT-Rx20Breast cancer (MDA-MB-231)1.82 ± 0.05 (µg/mL)[4][5]
CYT-Rx20Breast cancer (ZR75-1)1.12 ± 0.06 (µg/mL)[4][5]

Note: IC50 values are presented as reported in the literature; direct comparison between studies should be made with caution due to potential variations in experimental conditions.

The data clearly indicate that the cytotoxic potency of nitrostyrene derivatives is highly dependent on both the specific chemical structure and the cancer cell line being tested. For instance, the addition of a bulky anthracene group in (E)-9-(2-nitrovinyl)anthracene appears to enhance cytotoxicity in Burkitt's lymphoma cells compared to the parent β-nitrostyrene.[1][2] Similarly, the substituted β-methyl-β-nitrostyrene derivative, CYT-Rx20, demonstrates potent cytotoxic effects in the low microgram per milliliter range against both colorectal and breast cancer cell lines.[3][4][5]

Mechanistic Insights into Nitrostyrene-Induced Cytotoxicity

The primary mechanism of action for the cytotoxic effects of many nitrostyrene derivatives is the induction of apoptosis, or programmed cell death.[1][2][3][5] This is often triggered by the generation of reactive oxygen species (ROS) and the subsequent mitochondrial dysfunction.[3][5] The following diagram illustrates the proposed signaling pathway.

G1 cluster_0 cluster_1 cluster_2 Nitrostyrene Nitrostyrene Derivative Cell Cancer Cell Nitrostyrene->Cell Enters Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Caspase Caspase Activation Mitochondria->Caspase Cytochrome c release DNA_Damage->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of nitrostyyrene-induced apoptosis.

Experimental Protocols for Cytotoxicity Assessment

Accurate and reproducible assessment of cytotoxicity is crucial for the evaluation of any potential anticancer compound. The following are detailed protocols for two widely used assays.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[6][8][9] The amount of formazan produced is proportional to the number of living cells.[8]

MTT_Workflow start Seed cells in 96-well plate (5,000-10,000 cells/well) incubate1 Incubate 24h start->incubate1 treat Treat with nitrostyrene derivatives (various concentrations) incubate1->treat incubate2 Incubate for desired period (e.g., 24, 48, 72h) treat->incubate2 add_mtt Add MTT solution (final conc. 0.5 mg/mL) incubate2->add_mtt incubate3 Incubate 1-4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability and IC50 read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11]

  • Compound Preparation and Treatment: Prepare a stock solution of the nitrostyrene derivative in a suitable solvent like DMSO.[11] Create a series of dilutions in complete culture medium to achieve the desired final concentrations. The final solvent concentration should typically not exceed 0.5% to avoid solvent-induced toxicity.[11] Remove the medium from the cells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

  • Incubation: Incubate the plate for a period of 24, 48, or 72 hours, depending on the experimental design.[11]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[10][11]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C.[10] During this time, viable cells will convert the MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the crystals.[7][11] Mix gently by shaking on an orbital shaker for about 15 minutes.[9]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9][10] A reference wavelength of 630 nm can be used to reduce background noise.[9]

  • Data Analysis: Subtract the absorbance of the background control wells from all other readings. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability). Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

The Annexin V/PI assay is a widely used flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15][16] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13][15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[15] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[12][15]

AnnexinV_Workflow start Treat cells with nitrostyrene derivative harvest Harvest cells (including supernatant) start->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend in 1X Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate for 15-20 min at room temperature in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Experimental workflow for apoptosis detection by Annexin V/PI staining.

Step-by-Step Protocol:

  • Cell Treatment: Seed and treat cells with the nitrostyrene derivative at the desired concentration (e.g., IC50 value) and for the appropriate duration to induce apoptosis. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic method like using EDTA to preserve membrane integrity.[16] Centrifuge the cell suspension at approximately 300 x g for 5 minutes.[16]

  • Washing: Discard the supernatant and wash the cells once with cold phosphate-buffered saline (PBS).[12][16] Centrifuge again and discard the supernatant.

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12][14]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[16] Add 5 µL of Annexin V-FITC and 5 µL of PI solution (e.g., 50 µg/mL).[16] Gently vortex the tube.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12][14]

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[14] The different cell populations can be identified as follows:

    • Viable cells: Annexin V-negative and PI-negative.[12]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[12][16]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[12][16]

Conclusion

Nitrostyrene derivatives represent a versatile and potent class of compounds with significant potential in anticancer drug development. Their cytotoxicity is closely tied to their chemical structure, with various substitutions influencing their efficacy against different cancer cell lines. The primary mechanism of action often involves the induction of ROS-mediated apoptosis. The standardized protocols provided in this guide for assessing cell viability and apoptosis offer a robust framework for researchers to evaluate and compare the cytotoxic effects of novel nitrostyrene derivatives, thereby facilitating the identification and optimization of promising new therapeutic candidates.

References

A Researcher's Guide to Antibody Cross-Reactivity with 4-Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antibody cross-reactivity against various 4-substituted phenols, supported by experimental data. Understanding the specificity of antibodies is critical for the development of accurate immunoassays and targeted therapeutics. This document outlines the key experimental methodologies for assessing cross-reactivity and presents a quantitative comparison of antibody binding to different phenolic compounds.

Introduction to Antibody Cross-Reactivity

Antibody cross-reactivity is the phenomenon where an antibody binds to antigens that are structurally similar to the immunogen used to elicit the immune response. In the context of small molecules like 4-substituted phenols, antibodies raised against a specific phenol derivative may also recognize other phenols with different substituents at the fourth position of the benzene ring. This can lead to a lack of specificity in immunoassays, resulting in false positives or inaccurate quantification. However, controlled cross-reactivity can also be leveraged for the development of broad-specificity assays that can detect a class of related compounds. Therefore, a thorough characterization of antibody cross-reactivity is a fundamental step in immunoassay development and validation.

Comparative Analysis of Cross-Reactivity

The cross-reactivity of an antibody is typically quantified using a competitive enzyme-linked immunosorbent assay (ELISA). In this assay, the concentration of a test compound required to inhibit 50% of the antibody's binding to its target antigen (the IC50 value) is determined. The percent cross-reactivity is then calculated relative to the target analyte.

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

The following table summarizes the cross-reactivity of a polyclonal antibody raised against 4-nitrophenol with other structurally related 4-substituted phenols.

Compound IDCompound NameStructureModification from 4-NitrophenolIC50 (nM)% Cross-Reactivity
Target 4-Nitrophenol 4-Nitrophenol - 59 100%
CR-1 3-Methyl-4-nitrophenol3-Methyl-4-nitrophenolMethyl group at position 36492.2%
CR-2 2-Chloro-4-nitrophenol2-Chloro-4-nitrophenolChloro group at position 231190.3%
CR-3 2-Amino-4-nitrophenol2-Amino-4-nitrophenolAmino group at position 257103.5%
CR-4 2-Nitrophenol2-NitrophenolNitro group at position 2No cross-reactivity<0.1%
CR-5 3-Nitrophenol3-NitrophenolNitro group at position 3No cross-reactivity<0.1%

Data adapted from a study on the development of an ELISA for 4-nitrophenol and its substituted analogs.

Interpretation of Results:

  • The antibody exhibits high cross-reactivity with 3-methyl-4-nitrophenol and 2-amino-4-nitrophenol, with IC50 values very close to that of 4-nitrophenol.

  • Interestingly, the antibody shows even higher reactivity with 2-chloro-4-nitrophenol than with the target analyte itself, indicated by a lower IC50 value and a cross-reactivity of over 100%.

  • The position of the nitro group is critical for antibody recognition, as neither 2-nitrophenol nor 3-nitrophenol showed any significant cross-reactivity.

Experimental Methodologies

Accurate assessment of antibody cross-reactivity relies on robust experimental design and execution. The two primary techniques for quantitative analysis are Competitive ELISA and Surface Plasmon Resonance (SPR).

Competitive ELISA Protocol

Competitive ELISA is a widely used method for quantifying the concentration of an antigen in a sample. In the context of cross-reactivity, it is used to determine the IC50 values of various compounds.

Materials:

  • Microtiter plates

  • Coating antigen (hapten-protein conjugate)

  • Primary antibody specific to the target 4-substituted phenol

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., H₂SO₄)

  • Wash buffer (e.g., PBS-T)

  • Blocking buffer (e.g., BSA in PBS)

  • Standard solutions of the target analyte and test compounds

Procedure:

  • Coating: Coat the wells of a microtiter plate with the coating antigen diluted in a coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate with wash buffer to remove unbound antigen.

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Add a mixture of the primary antibody and either the standard or the test compound at various concentrations to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the substrate solution to each well and incubate until a color develops.

  • Stop Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the analyte concentration and fit a sigmoidal curve to determine the IC50 value.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection coating 1. Coat Plate with Coating Antigen wash1 2. Wash coating->wash1 blocking 3. Block wash1->blocking wash2 4. Wash blocking->wash2 competition 5. Add Primary Antibody + Analyte (Standard/Sample) wash2->competition wash3 6. Wash competition->wash3 secondary_ab 7. Add Secondary Antibody-Enzyme Conjugate wash3->secondary_ab wash4 8. Wash secondary_ab->wash4 substrate 9. Add Substrate wash4->substrate stop 10. Add Stop Solution substrate->stop read 11. Read Absorbance stop->read SPR_Workflow cluster_setup Sensor Preparation cluster_binding Binding Analysis cluster_cycle Cycle Completion immobilization 1. Immobilize Antibody on Sensor Chip association 2. Association Phase: Inject Analyte immobilization->association dissociation 3. Dissociation Phase: Inject Buffer association->dissociation regeneration 4. Regeneration of Sensor Surface dissociation->regeneration QSAR_Logic cluster_properties Molecular Descriptors substituent 4-Substituent Properties physicochem Physicochemical Properties substituent->physicochem Determines binding Antibody Binding Affinity physicochem->binding Influences cross_reactivity Cross-Reactivity binding->cross_reactivity Dictates size Size (Steric Effects) polarity Polarity electronics Electronic Effects (Hammett constant)

A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-β-Nitrostyrene Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides a detailed comparison of 4-hydroxy-β-nitrostyrene analogs, focusing on their structure-activity relationships (SAR) with respect to their biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

β-nitrostyrene derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The core structure, characterized by a phenyl ring attached to a nitro-substituted vinyl group, serves as a versatile scaffold for chemical modifications to enhance potency and selectivity. The presence of a hydroxyl group at the 4th position of the phenyl ring, along with the nitro group on the β-carbon of the vinyl side chain, is often crucial for their biological effects[3]. This guide delves into the SAR of 4-hydroxy-β-nitrostyrene analogs, providing a comparative analysis of their performance based on available experimental data.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-hydroxy-β-nitrostyrene analogs is significantly influenced by the nature and position of substituents on both the aromatic ring and the nitrovinyl side chain.

Substitutions on the Phenyl Ring:

  • Hydroxy and Methoxy Groups: The presence of a 3-hydroxy-4-methoxy substitution pattern on the phenyl ring of β-methyl-β-nitrostyrene has been shown to be particularly effective against Gram-positive bacteria[4].

  • Alkyloxy Groups: Modifications of the alkyloxy side chain at the 3,4-position of the aromatic ring have a significant influence on the antifungal activity of β-nitrostyrenes[5]. For instance, an ethylenedioxy group at this position can confer a stronger inhibitory effect against Candida albicans compared to methylenedioxy or dimethoxy groups[5].

  • Halogen Substituents: The introduction of halogen atoms, such as fluorine or chlorine, at the 4-position of the phenyl ring in β-methyl-β-nitrostyrene derivatives can effectively suppress the growth of E. coli[6].

Modifications of the Nitrovinyl Side Chain:

  • β-Methyl Group: The addition of a methyl group at the β-position of the nitrovinyl side chain generally enhances the antibacterial activity of nitrostyrene compounds[4][6]. β-methyl-β-nitrostyrene analogs consistently show higher potency compared to their unsubstituted β-nitrostyrene counterparts[1][6].

  • β-Bromo Group: The introduction of a bromine atom at the β-position can lead to varied effects. In some cases, it may decrease the inhibitory effect compared to a β-methyl substitution[1][5].

Physicochemical Properties:

  • Redox Potentials: A clear correlation has been observed between the redox potentials of β-nitrostyrene derivatives and their antibacterial activity, suggesting that the electrophilicity of the molecule plays a crucial role[1][4].

  • Lipophilicity: The lipophilicity of these compounds is a critical factor for their antimicrobial activity, as it influences their ability to penetrate microbial cell membranes[6].

Quantitative Data Summary

The following table summarizes the biological activities of various β-nitrostyrene analogs, providing a basis for direct comparison.

Compound/AnalogSubstituentsTarget Organism/Cell LineActivity MetricValueReference
3,4-dimethoxy-β-nitrostyrene3,4-dimethoxyCandida albicansMIC128 µg/mL[5]
3,4-ethylenedioxy-β-bromo-β-nitrostyrene3,4-ethylenedioxy, β-bromoCandida albicansMIC>32 µg/mL[5]
3,4-ethylenedioxy-β-methyl-β-nitrostyrene3,4-ethylenedioxy, β-methylCandida albicansMIC>32 µg/mL[5]
3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene (CYT-Rx20)3-hydroxy, 4-methoxy, β-methylHCT116 (colorectal cancer)IC501.15 ± 0.15 µg/mL[2]
3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene (CYT-Rx20)SW480 (colorectal cancer)IC501.57 ± 0.06 µg/mL[2]
3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene (CYT-Rx20)SW620 (colorectal cancer)IC501.51 ± 0.02 µg/mL[2]
p-chloro-nitrostyrene adductp-chloroCancer cell linesLC5010-25 µM[3]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; LC50: Lethal Concentration, 50%.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of 4-hydroxy-β-nitrostyrene analogs are crucial for reproducible research.

Synthesis of β-Nitrostyrene Derivatives (Henry Reaction)

The synthesis of β-nitrostyrene derivatives is commonly achieved through the Henry reaction, which involves the condensation of an aromatic aldehyde with a nitroalkane.[7][8]

Conventional Method:

  • Dissolve the substituted benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde) in an excess of nitromethane.[7]

  • Add a catalytic amount of ammonium acetate.[7]

  • Heat the reaction mixture under reflux for several hours (e.g., 6 hours).[7]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[7]

  • After completion, cool the mixture to room temperature.[7]

  • Remove the excess nitromethane using a rotary evaporator.[7]

  • Purify the resulting solid by recrystallization or column chromatography.

Microwave-Assisted Method:

  • In a microwave-safe vial, combine the substituted benzaldehyde, nitromethane, and ammonium acetate.[7]

  • Seal the vial and place it in a microwave reactor.[7]

  • Heat the mixture to a specified temperature (e.g., 150 °C) for a short duration (e.g., 5 minutes).[7]

  • After cooling, transfer the reaction mixture and remove the excess nitromethane under reduced pressure.[7]

  • Purify the product as described in the conventional method.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antimicrobial efficacy of the synthesized compounds is typically determined by measuring their MIC using the broth microdilution method.

  • Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Candida albicans).

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 24-48 hours).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (XTT Assay)

The cytotoxic effects of the compounds on cancer cell lines can be evaluated using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.[2]

  • Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the β-nitrostyrene derivatives for a defined period (e.g., 24, 48, or 72 hours).[2]

  • After the treatment period, add the XTT labeling mixture to each well.

  • Incubate the plate for a few hours to allow for the conversion of XTT to a formazan dye by metabolically active cells.

  • Measure the absorbance of the formazan product at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells and determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

PTP1B_Inhibition cluster_PTP1B PTP1B Active Site Cys215 Cys215 Inhibition Inhibition of Dephosphorylation Cys215->Inhibition Arg221 Arg221 Nitrostyrene β-Nitrostyrene Analog Nitrostyrene->Cys215 Covalent Adduct Formation Phosphotyrosine Phosphotyrosine (Substrate) Phosphotyrosine->Cys215 Normal Interaction DownstreamSignaling Downstream Signaling Inhibition->DownstreamSignaling Modulation

Caption: Inhibition of PTP1B signaling by a β-nitrostyrene analog.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Aldehyde Substituted Benzaldehyde HenryRxn Henry Reaction Aldehyde->HenryRxn Nitroalkane Nitroalkane Nitroalkane->HenryRxn Purification Purification & Characterization HenryRxn->Purification Antimicrobial Antimicrobial Assays (MIC) Purification->Antimicrobial Anticancer Cytotoxicity Assays (IC50) Purification->Anticancer Enzyme Enzyme Inhibition Assays Purification->Enzyme SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR Enzyme->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Workflow for SAR studies of nitrostyrene analogs.

References

Comparing the efficacy of different catalysts for nitrostyrene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalyst Efficacy in Nitrostyrene Synthesis

For researchers, scientists, and drug development professionals, the synthesis of nitrostyrenes represents a critical step in the creation of a wide array of valuable organic compounds. The most common and enduring method for this synthesis is the Henry reaction, also known as the nitroaldol reaction, which involves the base-catalyzed condensation of a nitroalkane with an aldehyde.[1] The choice of catalyst in this reaction is paramount, as it significantly influences the yield, reaction time, and purity of the resulting nitrostyrene. This guide provides an objective comparison of various catalysts employed in nitrostyrene synthesis, supported by experimental data and detailed protocols.

The Henry-Knoevenagel condensation reaction is the most prevalent method for synthesizing β-nitrostyrenes, involving the reaction of an aromatic aldehyde with a nitroalkane, typically nitromethane.[2] The reaction proceeds through a nitroaldol addition followed by dehydration. The efficiency of this process is highly dependent on the chosen catalytic system.[2]

Comparative Analysis of Catalytic Systems

The selection of a catalyst for nitrostyrene synthesis is a critical parameter that dictates the efficiency and outcome of the reaction. A variety of catalysts have been explored, ranging from simple bases to more complex systems.

Commonly Used Catalysts:

  • Alkali Hydroxides (e.g., Sodium Hydroxide): These are effective catalysts, often resulting in high yields. However, the reaction can be highly exothermic and requires careful temperature control to avoid side reactions.[3]

  • Primary Amines (e.g., Methylamine): These catalysts can provide good yields, particularly if the nitrostyrene product is insoluble in the reaction medium and precipitates out, driving the equilibrium forward.[4]

  • Ammonium Acetate in Acetic Acid: This system has proven to be a more generally useful method, especially for reactions involving nitroethane and 1-nitropropane, and in cases where other catalysts give poor results.[4][5]

Novel Catalytic Systems:

Recent research has explored the use of more advanced catalytic systems to improve efficiency and selectivity. These include:

  • Graphene Oxide-Based Catalysts: Bifunctional graphene oxide catalysts, such as those functionalized with primary and tertiary amines (GO-NH2-NEt2), have shown excellent selectivity and high conversion rates in the synthesis of trans-β-nitrostyrene.[6]

  • Metal-Organic Macrocycles: Thiourea-functionalized metal-organic macrocycles have been investigated as catalysts for Michael additions involving nitrostyrenes, demonstrating the potential for size-selective catalysis.[7]

Data Presentation: Catalyst Performance in Nitrostyrene Synthesis

The following table summarizes the quantitative data for various catalysts used in the synthesis of nitrostyrenes, primarily through the Henry reaction.

CatalystBenzaldehyde DerivativeNitroalkaneSolventReaction ConditionsYield (%)Reference
Sodium HydroxideBenzaldehydeNitromethaneMethanol10-15°C80-83%[1][3]
MethylamineSubstituted BenzaldehydesNitromethaneMethanolRoom Temperature - 50°CGood, especially if product precipitates[4][8]
Ammonium Acetate4-Hydroxy-3-methoxybenzaldehydeNitromethaneAcetic AcidRefluxNot specified[5]
Ammonium Acetatepara-substituted aldehydeNitromethaneAcetic AcidReflux for 6 hours at 100°CVaries (e.g., 75% for (E)-1-methoxy-4-(2-nitrovinyl)benzene)[7]
GO-NH2-NEt2BenzaldehydeNitromethaneNot specifiedNot specified99.5% conversion, 100% selectivity[6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of nitrostyrenes. Below are methodologies for key experiments cited.

Protocol 1: Synthesis of β-Nitrostyrene using Sodium Hydroxide

This protocol is adapted from a standard procedure for the synthesis of β-nitrostyrene.[1]

Materials:

  • Nitromethane (5 moles)

  • Benzaldehyde (5 moles)

  • Methanol (1000 mL)

  • Sodium hydroxide (5.25 moles)

  • Concentrated Hydrochloric acid

  • Ice

Procedure:

  • In a large, wide-mouthed bottle equipped with a mechanical stirrer, thermometer, and a separatory funnel, combine nitromethane, benzaldehyde, and methanol.

  • Cool the reaction vessel in a freezing mixture of ice and salt.

  • Prepare a cooled solution of sodium hydroxide in an equal volume of water.

  • While stirring vigorously, cautiously add the sodium hydroxide solution to the nitromethane/benzaldehyde mixture, maintaining the temperature between 10-15°C. A bulky white precipitate will form.

  • After the addition is complete, continue stirring for an additional 15 minutes.

  • Add 3-3.5 L of ice water containing crushed ice to dissolve the precipitate, forming a clear solution.

  • Slowly pour the alkaline solution into a large container with a stirred solution of hydrochloric acid (1000 mL concentrated HCl diluted with 1500 mL water). A pale yellow crystalline mass of nitrostyrene will precipitate.

  • Allow the solid to settle, decant the supernatant liquid, and filter the solid by suction.

  • Wash the solid with water until it is free from chlorides.

  • Purify the crude nitrostyrene by recrystallization from hot ethyl alcohol. The expected yield is 80-83%.[1]

Protocol 2: Synthesis of Substituted β-Nitrostyrenes using Ammonium Acetate

This protocol is a general procedure for the synthesis of para-substituted β-nitrostyrenes.[7]

Materials:

  • para-substituted aldehyde (1 eq)

  • Nitromethane (6.9 eq)

  • Ammonium acetate (2.4 eq)

  • Acetic acid (20 mL)

  • Ethyl acetate (EtOAc)

  • Sodium hydroxide (2M aqueous solution)

  • Brine

  • Sodium sulfate (Na2SO4)

Procedure:

  • To a solution of ammonium acetate in acetic acid, add nitromethane followed by the para-substituted aldehyde.

  • Reflux the mixture for six hours at 100°C.

  • Cool the reaction to room temperature and stir overnight.

  • Pour the resulting solution into ice water and adjust the pH to 7 with a 2M aqueous NaOH solution.

  • Extract the product with EtOAc (3 x 50 mL).

  • Wash the combined organic extracts with brine, dry over Na2SO4, filter, and concentrate to obtain a yellow solid.

  • The crude product can be further purified by column chromatography.

Protocol 3: Alternative Synthesis via Wittig Reaction

While the Henry reaction is most common, the Wittig reaction provides an alternative route.[1]

Materials:

  • Nitrobenzyltriphenylphosphonium halide

  • 40% aqueous formaldehyde

  • Base (e.g., 50% aqueous sodium hydroxide)

Procedure:

  • Create a well-stirred suspension of the nitrobenzyltriphenylphosphonium halide in an excess of 40% aqueous formaldehyde.

  • Slowly and in a controlled manner, add the base to the suspension to generate the phosphorane intermediate in situ.

  • The phosphorane will then react with formaldehyde to yield the nitrostyrene.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the comparison of catalysts for nitrostyrene synthesis.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis and Comparison A Aromatic Aldehyde F Reaction Vessel 1 A->F G Reaction Vessel 2 A->G H Reaction Vessel 3 A->H B Nitroalkane B->F B->G B->H C Catalyst 1 (e.g., NaOH) C->F Addition D Catalyst 2 (e.g., NH4OAc) D->G Addition E Catalyst 3 (e.g., Methylamine) E->H Addition I Work-up & Purification F->I G->I H->I J Yield & Purity Analysis I->J K Comparative Evaluation J->K

Caption: Experimental workflow for comparing different catalysts in nitrostyrene synthesis.

henry_reaction_pathway reactant1 Aromatic Aldehyde intermediate Nitroaldol Intermediate reactant1->intermediate reactant2 Nitroalkane reactant2->intermediate catalyst Base Catalyst catalyst->intermediate Catalyzes Addition product β-Nitrostyrene intermediate->product Dehydration h2o H₂O intermediate->h2o - H₂O

Caption: Simplified signaling pathway of the Henry-Knoevenagel reaction for nitrostyrene synthesis.

References

A Comparative Guide to Tyrosinase Inhibitors: Evaluating 4-[(E)-2-Nitroethenyl]phenol Against Established Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-[(E)-2-Nitroethenyl]phenol with other well-documented tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin biosynthesis, making it a prime target for the development of therapeutics for hyperpigmentation disorders and for applications in the cosmetic industry. This document outlines the inhibitory activities, mechanisms of action, and relevant signaling pathways of various inhibitors, supported by experimental data and protocols.

Quantitative Comparison of Tyrosinase Inhibitors

InhibitorIC50 (µM)Inhibition TypeReference Compound
Kojic Acid16.69 - 66.55CompetitiveYes
Arbutin30.26 - 230CompetitiveYes
Hydroquinone~70SubstrateYes
Resveratrol>100 (monophenolase)Mixed/CompetitiveNo
Oxyresveratrol1.1Non-competitiveNo
4-Butylresorcinol0.077 (monophenolase)CompetitiveNo
Licochalcone A~1.2 (5.4x Kojic Acid)CompetitiveNo
This compound Not Reported Hypothesized Competitive N/A

Note: IC50 values can vary depending on the experimental conditions, such as the source of the tyrosinase, substrate concentration, and assay method.[1]

Structure-Activity Relationship and Potential of this compound

While direct experimental data for this compound is lacking, its chemical structure suggests potential as a tyrosinase inhibitor. The presence of a phenolic hydroxyl group is a common feature in many tyrosinase inhibitors, as it can mimic the natural substrate, L-tyrosine, and interact with the copper ions in the enzyme's active site.

The nitroethenyl group is an electron-withdrawing group that could influence the electronic properties of the phenol ring, potentially enhancing its binding affinity to the tyrosinase active site. Studies on other nitrostyrene derivatives have shown biological activity, although not specifically tyrosinase inhibition. Further research is required to determine the precise IC50 value and mechanism of action for this compound.

Mechanism of Action of Tyrosinase Inhibitors

Tyrosinase inhibitors can act through several mechanisms:

  • Competitive Inhibition: The inhibitor competes with the substrate (e.g., L-tyrosine) for binding to the active site of the enzyme. Many phenolic inhibitors, including kojic acid, function through this mechanism.

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's catalytic activity.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

  • Suicide Substrates: The inhibitor is processed by the enzyme, leading to the formation of a reactive species that irreversibly inactivates the enzyme.

Melanogenesis Signaling Pathways

The production of melanin (melanogenesis) is regulated by complex signaling pathways. Understanding these pathways is crucial for identifying novel targets for modulating pigmentation. The α-melanocyte-stimulating hormone (α-MSH) signaling pathway is a key regulator.

Melanogenesis_Signaling_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds to AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription Tyrosinase Tyrosinase MITF->Tyrosinase TRP1 TRP-1 MITF->TRP1 TRP2 TRP-2 MITF->TRP2 Melanin Melanin Synthesis Tyrosinase->Melanin TRP1->Melanin TRP2->Melanin Inhibitor Tyrosinase Inhibitors (e.g., this compound) Inhibitor->Tyrosinase Inhibits

Caption: The α-MSH signaling pathway in melanogenesis.

Experimental Protocols

A standardized experimental protocol is essential for the accurate comparison of tyrosinase inhibitors. The following outlines a common in vitro mushroom tyrosinase inhibition assay.

Mushroom Tyrosinase Inhibition Assay (L-DOPA as substrate)

1. Materials and Reagents:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test inhibitor (e.g., this compound)

  • Positive control (e.g., Kojic acid)

  • Solvent for inhibitor (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare a stock solution of L-DOPA in phosphate buffer.

  • Prepare serial dilutions of the test inhibitor and positive control in the appropriate solvent.

3. Assay Procedure:

  • In a 96-well plate, add phosphate buffer, the test inhibitor (or positive control/solvent control), and the tyrosinase solution to each well.

  • Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding the L-DOPA solution to each well.

  • Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals for a set duration using a microplate reader. The absorbance corresponds to the formation of dopachrome.

4. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.

  • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate of control - Rate of inhibitor) / Rate of control] x 100

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Tyrosinase_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - Inhibitor Dilutions start->prep_reagents plate_setup Plate Setup (96-well): - Buffer - Inhibitor/Control - Tyrosinase prep_reagents->plate_setup pre_incubation Pre-incubation (e.g., 10 min at 25°C) plate_setup->pre_incubation add_substrate Add L-DOPA to initiate reaction pre_incubation->add_substrate measure_abs Measure Absorbance (e.g., 475 nm, kinetic) add_substrate->measure_abs data_analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 measure_abs->data_analysis end End data_analysis->end

Caption: General workflow for a tyrosinase inhibition assay.

Conclusion

A variety of natural and synthetic compounds have demonstrated significant tyrosinase inhibitory activity. While established inhibitors like kojic acid and arbutin serve as important benchmarks, the search for novel, more potent, and safer inhibitors continues. Based on its chemical structure, this compound presents itself as a candidate for investigation as a tyrosinase inhibitor. However, empirical evidence is necessary to validate its efficacy and mechanism of action. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation of this compound and other novel compounds in the field of melanogenesis research and drug development.

References

A Spectroscopic Comparison of (E) and (Z) Isomers of 4-(2-Nitrovinyl)phenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a detailed spectroscopic comparison of the (E) and (Z) isomers of 4-(2-nitrovinyl)phenol, a compound of interest in medicinal chemistry and materials science. The distinct geometric arrangements of these isomers give rise to notable differences in their spectroscopic signatures, which are crucial for their identification, characterization, and application. This document summarizes key quantitative data, outlines experimental protocols for their synthesis and analysis, and presents a logical workflow for their spectroscopic comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the (E) and (Z) isomers of 4-(2-nitrovinyl)phenol. Data for the (E) isomer is more readily available in the literature, while data for the (Z) isomer is largely inferred from analogous compounds due to its lower stability and challenges in isolation.

Table 1: 1H NMR Spectroscopic Data (400 MHz, CDCl3)

IsomerChemical Shift (δ, ppm) of Vinylic ProtonsCoupling Constant (J, Hz)Aromatic Proton Pattern
(E) ~7.5-8.0 (d, 1H), ~7.9-8.4 (d, 1H)~13.5 - 13.7Multiplet
(Z) ~6.7-7.0 (d, 1H), ~6.9-7.2 (d, 1H)~9.0 - 9.6Multiplet

Note: The large coupling constant for the (E) isomer is characteristic of a trans configuration of the vinylic protons, while the smaller coupling constant for the (Z) isomer is indicative of a cis configuration.

Table 2: 13C NMR Spectroscopic Data (100 MHz, CDCl3)

IsomerVinylic Carbons (ppm)Aromatic Carbons (ppm)
(E) ~130-145~115-160
(Z) Expected to be similar to (E) isomer with minor shiftsExpected to be similar to (E) isomer with minor shifts

Table 3: FT-IR Spectroscopic Data (cm-1)

IsomerKey Vibrational Bands
(E) ~3400 (O-H stretch), ~1630 (C=C stretch), ~1510 & ~1340 (NO2 asymmetric & symmetric stretch), ~965 (trans C-H bend)
(Z) ~3400 (O-H stretch), ~1630 (C=C stretch), ~1510 & ~1340 (NO2 asymmetric & symmetric stretch), ~700-800 (cis C-H bend)

Note: The most significant difference in the IR spectra is the out-of-plane C-H bending vibration of the vinyl group. The (E) isomer exhibits a strong band around 965 cm-1, characteristic of a trans-disubstituted alkene, which is absent in the spectrum of the (Z) isomer. The (Z) isomer is expected to show a band in the 700-800 cm-1 region for the cis C-H bend.

Table 4: UV-Vis Spectroscopic Data (in Ethanol)

Isomerλmax (nm)Molar Absorptivity (ε)
(E) ~320-360Higher than (Z) isomer
(Z) Expected to be at a slightly shorter wavelength than (E) isomerLower than (E) isomer

Note: The (E) isomer, being more planar, generally exhibits a longer wavelength of maximum absorption (λmax) and a higher molar absorptivity compared to the less planar (Z) isomer.

Experimental Protocols

2.1. Synthesis of (E)-4-(2-Nitrovinyl)phenol via Henry Reaction

The synthesis of (E)-4-(2-nitrovinyl)phenol is typically achieved through a Henry condensation of 4-hydroxybenzaldehyde with nitromethane, followed by dehydration of the resulting nitroaldol.[1][2]

  • Step 1: Condensation. To a solution of 4-hydroxybenzaldehyde (1 eq.) in a suitable solvent such as methanol or ethanol, add nitromethane (1.5 eq.) and a base catalyst (e.g., sodium hydroxide or ammonium acetate).

  • Step 2: Reaction. Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 3: Dehydration. Acidify the reaction mixture with a dilute acid (e.g., HCl) to facilitate the dehydration of the intermediate nitro alcohol.

  • Step 4: Isolation and Purification. The crude product, predominantly the (E) isomer, precipitates out of the solution. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure (E)-4-(2-nitrovinyl)phenol.

2.2. Synthesis of (Z)-4-(2-Nitrovinyl)phenol via Photoisomerization

The (Z) isomer can be prepared by photoisomerization of the (E) isomer.[3]

  • Step 1: Dissolution. Dissolve the (E)-4-(2-nitrovinyl)phenol in a suitable solvent (e.g., acetonitrile or CDCl3 for NMR studies) in a quartz reaction vessel.

  • Step 2: Irradiation. Irradiate the solution with UV light (e.g., λ = 310 nm) at room temperature.[3]

  • Step 3: Monitoring. Monitor the isomerization process using 1H NMR spectroscopy by observing the appearance of new signals corresponding to the (Z) isomer and the decrease in the signals of the (E) isomer.

  • Step 4: Separation. If stable enough for isolation, the (Z) isomer can be separated from the (E) isomer using chromatographic techniques such as column chromatography on silica gel.[3] However, it is often studied in the isomeric mixture due to its potential instability.

2.3. Spectroscopic Analysis

  • NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a 400 MHz or higher field spectrometer using a deuterated solvent such as CDCl3 or DMSO-d6. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • FT-IR Spectroscopy: Infrared spectra are obtained using an FT-IR spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film on a salt plate.

  • UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a quartz cuvette. Samples are dissolved in a UV-grade solvent like ethanol.

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and comparative spectroscopic analysis of the (E) and (Z) isomers of 4-(2-nitrovinyl)phenol.

G cluster_synthesis Synthesis & Isomerization cluster_analysis Spectroscopic Analysis Henry Henry Reaction (4-Hydroxybenzaldehyde + Nitromethane) E_Isomer (E)-4-(2-nitrovinyl)phenol Henry->E_Isomer Photoisomerization Photoisomerization (UV Irradiation) E_Isomer->Photoisomerization NMR NMR Spectroscopy (1H, 13C) E_Isomer->NMR FTIR FT-IR Spectroscopy E_Isomer->FTIR UV_Vis UV-Vis Spectroscopy E_Isomer->UV_Vis Z_Isomer (Z)-4-(2-nitrovinyl)phenol Photoisomerization->Z_Isomer Separation Chromatographic Separation Photoisomerization->Separation Z_Isomer->NMR Z_Isomer->FTIR Z_Isomer->UV_Vis Separation->E_Isomer Unreacted Separation->Z_Isomer Isolated Data_Comparison Data Comparison & Structural Elucidation NMR->Data_Comparison FTIR->Data_Comparison UV_Vis->Data_Comparison

References

A Comparative Guide to Assessing the Purity of Synthesized 4-[(E)-2-Nitroethenyl]phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a critical step to ensure reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 4-[(E)-2-Nitroethenyl]phenol. As a point of comparison, this guide will also detail the purity assessment of Resveratrol, a well-characterized natural product with a similar phenolic structure. This comparison will provide context and highlight the nuances of purity analysis for both a novel synthetic compound and a widely studied natural product.

This guide will delve into the experimental protocols for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS). It will also present a comparative summary of their performance and discuss the potential impurities that may arise during the synthesis of this compound.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound and other nitrostyrene derivatives is commonly achieved through the Henry reaction (also known as the nitroaldol reaction), which involves the condensation of an aromatic aldehyde with a nitroalkane.[1][2] In the case of this compound, this would involve the reaction of 4-hydroxybenzaldehyde with nitromethane. Potential impurities arising from this synthesis can include:

  • Unreacted Starting Materials: Residual 4-hydroxybenzaldehyde and nitromethane.

  • Intermediate Products: The nitroaldol intermediate, 1-(4-hydroxyphenyl)-2-nitroethanol, may be present if the dehydration step is incomplete.

  • (Z)-isomer: The (Z)-isomer of this compound may be formed as a geometric isomer.

  • Side-Reaction Products: Byproducts from side reactions, such as the formation of nitrile impurities, have been observed in Henry reactions.[1]

Comparative Analysis of Purity Assessment Methods

The choice of analytical technique for purity assessment depends on several factors, including the nature of the compound, the expected impurities, and the desired level of accuracy and precision. This section compares the application of HPLC, qNMR, and GC-MS for the purity determination of this compound and Resveratrol.

Quantitative Data Summary

The following table summarizes the performance characteristics of the primary analytical methods for purity assessment of this compound and Resveratrol.

Analytical TechniqueParameterThis compound (Expected Performance)Resveratrol (Reported Performance)
HPLC Purity (%)>95% (typical for synthesized research compounds)>99.0%[3]
Limit of Detection (LOD)~0.1 - 1 µg/mL0.125 - 0.28 µg/mL[4]
Limit of Quantification (LOQ)~0.5 - 5 µg/mL0.413 - 0.87 µg/mL[4]
Precision (%RSD)< 2%< 2%[5]
qNMR Purity (%)Capable of high accuracy determination (>98%)>99.0%[3][6]
Precision (%RSD)< 1%< 1%
GC-MS ApplicationPrimarily for volatile impurities and starting materialsAnalysis of derivatives or specific volatile impurities
SensitivityHigh for volatile compoundsHigh for volatile compounds

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

Protocol for this compound Purity Assessment (Adapted from general methods for phenols and nitrophenols)

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% formic acid to ensure good peak shape.[7][8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV-Vis scan of this compound (expected to be in the range of 300-380 nm for nitrostyrenes).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Protocol for Resveratrol Purity Assessment

  • Instrumentation: A standard HPLC system with a DAD detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A mixture of methanol and 0.05% orthophosphoric acid buffer at pH 2.8 (51:49, v/v).[5]

  • Flow Rate: 0.8 mL/min.[5]

  • Column Temperature: 25 °C.[5]

  • Detection Wavelength: 306 nm.[9]

  • Injection Volume: 20 µL.[5]

  • Sample Preparation: Prepare a stock solution of Resveratrol in methanol (1 mg/mL) and dilute with the mobile phase to create a series of calibration standards (e.g., 1-40 µg/mL).[9]

  • Data Analysis: The purity of a synthesized batch can be determined by comparing its peak area to that of a certified reference standard. A typical chromatogram of pure resveratrol shows a sharp, well-defined peak.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of the molar concentration of a substance without the need for a specific reference standard of the analyte.

General Protocol for qNMR Purity Assessment

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized compound (e.g., 10-20 mg) into an NMR tube.

    • Accurately weigh a precise amount of the internal standard into the same NMR tube.

    • Add a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) to completely dissolve both the sample and the internal standard.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Use a 90° pulse angle.

    • Ensure a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For phenolic compounds, derivatization is often employed to increase their volatility.

General Protocol for GC-MS Analysis of Potential Volatile Impurities

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: A temperature gradient program, for example, starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 280°C and holding for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.

  • Sample Preparation:

    • Dissolve the synthesized compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

    • For the analysis of the phenolic hydroxyl group, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve volatility and peak shape.

  • Data Analysis: Impurities are identified by their retention times and mass spectra, which can be compared to spectral libraries (e.g., NIST). Quantification can be performed using an internal standard.

Visualizations

Workflow for Purity Assessment

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Final Assessment cluster_outcome Outcome Synthesis Synthesis of this compound Purification Initial Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification HPLC HPLC Analysis (Primary Purity Assay) Purification->HPLC qNMR qNMR Analysis (Absolute Purity & Structure Confirmation) Purification->qNMR GCMS GC-MS Analysis (Volatile Impurities) Purification->GCMS Decision Purity Meets Specification? HPLC->Decision qNMR->Decision GCMS->Decision Pass Proceed to Further Research Decision->Pass Yes Fail Further Purification Required Decision->Fail No Fail->Purification Method_Selection cluster_input Analytical Requirement cluster_methods Recommended Method cluster_rationale Rationale Requirement Primary Goal of Analysis HPLC HPLC Requirement->HPLC Routine Purity & Impurity Profiling qNMR qNMR Requirement->qNMR Absolute Purity & Structural Confirmation GCMS GC-MS Requirement->GCMS Volatile Impurity Analysis Rationale_HPLC High resolution for non-volatile impurities and isomers. Excellent for routine quality control. HPLC->Rationale_HPLC Rationale_qNMR Provides absolute purity without a specific reference standard. Confirms chemical structure. qNMR->Rationale_qNMR Rationale_GCMS Ideal for identifying and quantifying residual solvents and other volatile impurities. GCMS->Rationale_GCMS

References

Safety Operating Guide

Proper Disposal of 4-[(E)-2-Nitroethenyl]phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Providing Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals on the Proper Disposal of 4-[(E)-2-Nitroethenyl]phenol.

This document provides a comprehensive guide to the proper disposal procedures for this compound, a compound recognized as a potential irritant. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of related nitrated phenolic compounds, which are classified as hazardous materials. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

Summary of Chemical and Hazard Data

The following table summarizes the known properties of this compound and the general hazards associated with nitrated phenolic compounds.

PropertyValue / Information
Chemical Name This compound
Molecular Formula C8H7NO3[1]
Primary Hazard Irritant[1]
Appearance Solid (based on related compounds)
General Hazards of Nitrated Phenolic Compounds Toxic, potential carcinogen, harmful to aquatic life, may be combustible.
Incompatible Materials Strong oxidizing agents, strong bases, combustible materials.
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, pipette tips) in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.

  • Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

2. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • Indicate the approximate quantity of the waste.

  • Include the date of waste generation.

3. Storage of Hazardous Waste:

  • Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from sources of heat, ignition, and incompatible materials.

  • Do not accumulate large quantities of waste. Follow your institution's guidelines for the maximum allowable volume of waste in a satellite accumulation area.

4. Scheduling Waste Pickup:

  • Once the waste container is full or has reached the designated accumulation time limit, contact your institution's EHS office to schedule a pickup.

  • Do not attempt to transport hazardous waste outside of the laboratory.

5. Decontamination of Work Area:

  • After completing the disposal procedure, thoroughly decontaminate the work area, including the chemical fume hood, benchtops, and any equipment used, with an appropriate cleaning agent.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

Disposal Workflow for this compound Waste A Waste Generation (this compound) B Solid Waste? A->B C Liquid Waste? B->C No E Collect in Labeled Solid Hazardous Waste Container B->E Yes D Sharps Waste? C->D No F Collect in Labeled Liquid Hazardous Waste Container C->F Yes G Collect in Labeled Sharps Hazardous Waste Container D->G Yes H Store in Designated Satellite Accumulation Area D->H No E->H F->H G->H I Contact EHS for Waste Pickup H->I J Final Disposal by Licensed Facility (e.g., Incineration) I->J

Caption: Decision tree for the segregation and disposal of this compound waste.

Disclaimer: This guidance is based on general principles for handling hazardous nitrated phenolic compounds. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet available for any chemical you are working with. In the absence of a specific SDS for this compound, treating it with the precautions outlined for similar hazardous materials is a prudent and necessary safety measure.

References

Navigating the Safe Handling of 4-[(E)-2-Nitroethenyl]phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The following guide provides crucial safety protocols and logistical plans for the handling and disposal of 4-[(E)-2-Nitroethenyl]phenol. As no specific Safety Data Sheet (SDS) is readily available for this compound, this information is synthesized from data on structurally related chemicals, including 4-nitrophenol and various nitroalkenes. It is imperative to treat this compound with a high degree of caution, assuming it may possess similar or greater hazards than its analogues.

Immediate Safety and Hazard Assessment

This compound combines the chemical properties of a phenol, a nitro group, and an alkene, indicating a potential for a range of hazards. Phenols are known to be corrosive and toxic, with some having anesthetic properties that can delay the sensation of skin burns.[1] Nitro compounds can be toxic and may cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[2] Nitroalkenes are recognized for their reactivity and potential toxicity, with some being investigated as potential carcinogens.

Therefore, it is crucial to handle this compound as a substance with high acute toxicity, potential carcinogenicity, and the ability to cause severe skin and eye damage.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure when handling this compound.

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses, especially when there is a risk of explosion, splash, or a highly exothermic reaction.[3][4]Protects against splashes and fumes that can cause severe eye irritation or permanent damage.[4]
Hand Protection Double-gloving is recommended. Use a chemical-resistant inner glove and a robust outer glove. Consult manufacturer's glove compatibility charts for specific materials. Nitrile gloves are suitable for short-term protection against a broad range of chemicals.[3]Provides a barrier against skin absorption, which is a primary route of exposure for phenolic compounds.[1]
Body Protection A chemical-resistant laboratory coat, fully buttoned, over long-sleeved clothing and long pants. An apron made of a chemical-resistant material like neoprene or butyl rubber should be worn when handling larger quantities or when there is a significant splash risk.[4]Protects the skin from accidental contact and contamination.
Footwear Fully enclosed, chemical-resistant shoes with steel toes are recommended.Protects feet from spills and falling objects.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors. If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.[3]Prevents inhalation of the compound, which can lead to respiratory irritation and systemic toxicity.[2]

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid the formation of dust and aerosols.

  • Keep containers tightly closed when not in use.

  • Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Label all containers clearly with the chemical name and associated hazards.

Spill Management: In the event of a spill, follow these procedures:

  • Evacuate the immediate area and alert colleagues.

  • Wear the appropriate PPE as outlined above.

  • For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • For large spills, contact your institution's environmental health and safety (EHS) department immediately.

Disposal:

  • All waste containing this compound, including contaminated labware and cleaning materials, must be disposed of as hazardous chemical waste.[5]

  • Collect waste in clearly labeled, sealed containers.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.[5]

Quantitative Data (Based on 4-Nitrophenol)

The following data is for the related compound 4-nitrophenol and should be used as an estimate. The properties of this compound may vary.

PropertyValue
Appearance Light yellow solid
Melting Point 113-114 °C
Boiling Point 279 °C
Flash Point 169 °C
Autoignition Temperature 200 °C[6]

Experimental Protocols: First Aid

In case of exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visual Workflow: Chemical Spill Response

Spill_Response_Workflow Chemical Spill Response Workflow start Spill Occurs assess Assess the Situation (Size, Hazards) start->assess evacuate Evacuate Immediate Area Alert Others assess->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill (Use Absorbent) ppe->contain cleanup Clean Up Spill (Collect Waste) contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Dispose of Waste (Hazardous Waste) decontaminate->dispose report Report the Incident dispose->report end End report->end

Caption: A logical workflow for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.